molecular formula C7H6F2OS B1427992 2-[(Difluoromethyl)sulfanyl]phenol CAS No. 1251084-72-6

2-[(Difluoromethyl)sulfanyl]phenol

Cat. No.: B1427992
CAS No.: 1251084-72-6
M. Wt: 176.19 g/mol
InChI Key: HSVFGFUYGCSEFY-UHFFFAOYSA-N
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Description

2-[(Difluoromethyl)sulfanyl]phenol (CAS: 261944-18-7) is a chemical compound with the molecular formula C 8 H 8 F 2 OS and a molecular weight of 190.21 g/mol [ 1 ]. It is supplied for research purposes as a building block in organic synthesis and chemical biology. The compound features both a phenolic hydroxyl group and a difluoromethyl sulfanyl group, making it a versatile intermediate for constructing more complex molecules. The difluoromethyl group is a common lipophilic moiety in medicinal chemistry that can influence the electronic properties, metabolic stability, and bioavailability of candidate molecules [ 5 ]. Similarly, sulfonyl and sulfanyl groups are of significant interest in various areas, including the development of compounds with antimicrobial and anticancer properties [ 5 ]. As a reagent, it can be used in reactions such as nucleophilic substitutions and reductive desulfonylation strategies to introduce fluoromethyl groups [ 3 ]. For Research Use Only. This product is not intended for diagnostic or therapeutic uses in humans or animals [ 1 ]. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(difluoromethylsulfanyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F2OS/c8-7(9)11-6-4-2-1-3-5(6)10/h1-4,7,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSVFGFUYGCSEFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)SC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Foreword: The Strategic Value of the Difluoromethylsulfanyl Moiety

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a proven strategy for optimizing molecular properties. The difluoromethylsulfanyl (SCF₂H) group, in particular, has emerged as a substituent of high interest. It serves as a unique bioisostere for hydroxyl (OH) and thiol (SH) groups, capable of acting as a lipophilic hydrogen-bond donor, which can significantly alter a molecule's interaction with biological targets.[1][2] Furthermore, the introduction of the SCF₂H group often enhances metabolic stability and fine-tunes electronic characteristics, making it a powerful tool for lead optimization.[1] This guide provides a comprehensive, in-depth exploration of the synthesis of 2-[(Difluoromethyl)sulfanyl]phenol, a critical building block that serves as a gateway for introducing this valuable moiety into diverse molecular architectures.

Synthetic Landscape: Navigating Routes to Aryl SCF₂H Compounds

The synthesis of 2-[(Difluoromethyl)sulfanyl]phenol can be approached from several angles. The optimal route is dictated by factors such as substrate availability, scale, and functional group tolerance. The primary strategies involve either the direct functionalization of the phenol ring or a more controlled, multi-step approach commencing with the installation of a sulfur-based functional group.

The Direct Approach: Electrophilic Difluoromethylthiolation

The most atom-economical approach would be the direct, regioselective C-H difluoromethylthiolation of phenol. While conceptually appealing, this "late-stage" functionalization presents significant challenges. However, recent advancements have led to the development of novel reagent systems capable of achieving this transformation. For instance, a system utilizing sodium difluoromethanesulfinate (HF₂CSO₂Na) in combination with diphenylchlorophosphine (Ph₂PCl) and trimethylsilyl chloride (Me₃SiCl) has been shown to effectively difluoromethylthiolate phenols and naphthols, providing the desired products in good yields.[3][4][5]

Despite these advances, direct methods can sometimes suffer from issues with regioselectivity, especially with complex substrates. Therefore, more classical, stepwise routes often provide greater control and reliability.

A Foundational Strategy: Ortho-Thiolation and Subsequent Difluoromethylation

A robust and widely applicable strategy involves a two-stage process: first, the regioselective synthesis of 2-mercaptophenol, followed by the introduction of the difluoromethyl group onto the thiol.

Stage I: Accessing the Key Intermediate via the Newman-Kwart Rearrangement

The cornerstone of this approach is the Newman-Kwart rearrangement (NKR), a powerful thermal reaction for converting phenols into the corresponding thiophenols.[6] This intramolecular rearrangement is prized for its reliability and high yields.[7][8]

The process involves three key operations:

  • Thiocarbamoylation: The phenolic hydroxyl group is first converted into an O-aryl thiocarbamate. This is typically achieved by reacting the phenol with an N,N-dialkylthiocarbamoyl chloride in the presence of a base.[7]

  • Thermal Rearrangement (NKR): The O-aryl thiocarbamate is heated to high temperatures (typically 200-300 °C), inducing an intramolecular migration of the aryl group from the oxygen to the sulfur atom, yielding the thermodynamically more stable S-aryl thiocarbamate.[8][9] The driving force for this reaction is the formation of a strong C=O bond at the expense of a weaker C=S bond.[7][8]

  • Hydrolysis: The resulting S-aryl thiocarbamate is hydrolyzed under basic conditions to unmask the thiophenol, in this case, 2-mercaptophenol.[9]

Caption: Workflow for the synthesis of 2-mercaptophenol via the Newman-Kwart rearrangement.

Stage II: S-Difluoromethylation of 2-Mercaptophenol

With the 2-mercaptophenol intermediate in hand, the final step is the introduction of the -CF₂H group onto the sulfur atom. This can be accomplished using several classes of reagents.

  • Difluorocarbene Precursors: A common and cost-effective method involves the in situ generation of difluorocarbene (:CF₂), which then inserts into the S-H bond. Reagents such as sodium chlorodifluoroacetate and diethyl bromodifluoromethylphosphonate are effective for this purpose under basic conditions.[10][11]

  • Chlorodifluoromethane (Freon-22): Historically, bubbling gaseous chlorodifluoromethane through a basic solution of the thiol was a standard procedure.[12] However, due to its ozone-depleting properties, its use is now highly restricted.

  • Electrophilic Reagents: A variety of shelf-stable, electrophilic difluoromethylthiolating reagents have been developed, such as N-difluoromethylthiophthalimide.[13][14][15] These reagents react directly with the thiolate anion formed by deprotonating the thiophenol.

Field-Proven Experimental Protocol

This section details a reliable, step-by-step protocol for the multigram-scale synthesis of 2-[(Difluoromethyl)sulfanyl]phenol based on the Newman-Kwart rearrangement pathway.

Part A: Synthesis of O-(2-Hydroxyphenyl) dimethylthiocarbamate

  • Setup: To a 3-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add phenol (1.0 equiv), triethylamine (1.2 equiv), and anhydrous dichloromethane (DCM, approx. 5 mL per gram of phenol).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Addition: Add N,N-dimethylthiocarbamoyl chloride (1.1 equiv) dissolved in a minimal amount of anhydrous DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 16 hours.

  • Workup: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is typically of sufficient purity for the next step.

Part B: Newman-Kwart Rearrangement to S-(2-Hydroxyphenyl) dimethylthiocarbamate

  • Setup: Place the crude O-(2-hydroxyphenyl) dimethylthiocarbamate into a round-bottom flask equipped with a short-path distillation head and a nitrogen inlet.

  • Heating: Immerse the flask in a sand bath or heating mantle and heat under a slow stream of nitrogen to 220-240 °C.

  • Reaction: Maintain this temperature for 2-5 hours. The reaction progress can be monitored by TLC by observing the disappearance of the starting material.

  • Isolation: Cool the flask to room temperature. The dark, viscous crude product can be purified by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the pure S-aryl thiocarbamate.

Part C: Hydrolysis to 2-Mercaptophenol

  • Setup: Dissolve the purified S-(2-hydroxyphenyl) dimethylthiocarbamate (1.0 equiv) in methanol.

  • Reaction: Add a solution of NaOH (3.0 equiv) in water and heat the mixture to reflux for 6-8 hours.

  • Workup: Cool the reaction to room temperature and carefully acidify to pH ~2 with concentrated HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic extracts, wash with brine, dry over anhydrous NaSO₄, and concentrate under reduced pressure to yield 2-mercaptophenol.

Part D: S-Difluoromethylation to 2-[(Difluoromethyl)sulfanyl]phenol

  • Setup: In a sealable pressure vessel, dissolve 2-mercaptophenol (1.0 equiv) and cesium carbonate (1.5 equiv) in dry DMF.[10]

  • Reagent Addition: Add sodium chlorodifluoroacetate (2.5 equiv).[10][16]

  • Reaction: Seal the vessel and heat the mixture to 100-120 °C for 4-6 hours. Caution: Pressure will build up inside the vessel due to CO₂ evolution. Ensure the vessel is rated for the expected pressure and use a blast shield.

  • Workup: Cool the vessel to room temperature before carefully venting. Dilute the reaction mixture with water and extract with diethyl ether (3x).

  • Purification: Wash the combined organic layers with 10% aqueous LiCl (to remove DMF) and then brine.[10] Dry over anhydrous MgSO₄, concentrate, and purify by flash column chromatography (silica gel, hexanes/ethyl acetate) to afford the final product.

Mechanistic Rationale and Visualization

A deep understanding of the reaction mechanisms is critical for troubleshooting and optimization.

The Newman-Kwart Rearrangement Mechanism

The NKR is a concerted, intramolecular nucleophilic aromatic substitution.[9] It proceeds through a tight, four-membered cyclic transition state, which explains the requirement for high thermal energy to overcome the significant activation barrier.[9] Electron-withdrawing groups on the aryl ring can accelerate the reaction by stabilizing the transient negative charge developed during the sulfur atom's nucleophilic attack.[7]

Caption: The concerted intramolecular mechanism of the Newman-Kwart rearrangement.

S-Difluoromethylation via Difluorocarbene

When using sodium chlorodifluoroacetate, heating causes irreversible decarboxylation to generate a difluorocarbanion, which rapidly eliminates a chloride ion to form the highly electrophilic difluorocarbene (:CF₂). The thiolate anion, being a soft and potent nucleophile, readily attacks the difluorocarbene. A final protonation step during workup yields the desired SCF₂H product.

Carbene_Mechanism A ClCF₂CO₂⁻ Na⁺ B :CF₂ (Difluorocarbene) A->B Heat (-CO₂, -Cl⁻) D Ar-S-CF₂⁻ B->D Nucleophilic Attack C Ar-S⁻ (Thiolate) C->D Nucleophilic Attack E Ar-S-CF₂H (Product) D->E Protonation (Workup)

Caption: Mechanism of S-difluoromethylation using a difluorocarbene precursor.

Product Characterization and Data

Thorough analytical characterization is essential to confirm the structure and purity of the final compound.

Analytical TechniqueExpected Data for 2-[(Difluoromethyl)sulfanyl]phenol
¹H NMR Aromatic Protons: Multiplets between δ 7.5-6.8 ppm. Phenolic Proton: Broad singlet, δ ~5.0-6.0 ppm (concentration dependent). SCF₂H : Characteristic triplet at δ ~6.8 ppm with a large proton-fluorine coupling constant (JHF ≈ 55-60 Hz).
¹⁹F NMR A doublet centered around δ -90 to -95 ppm, coupled to the single proton (JFH ≈ 55-60 Hz).
¹³C NMR Aromatic Carbons: Signals between δ 115-158 ppm. SC F₂H Carbon: A triplet centered around δ 125-130 ppm due to one-bond carbon-fluorine coupling (¹JCF ≈ 300-305 Hz).[17]
Mass Spectrometry Expected molecular ion peak (M+) or protonated molecular ion ([M+H]+) corresponding to the exact mass of C₇H₆F₂OS.

References

  • A Toolbox of Reagents for Difluoromethylthiol
  • Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters.
  • Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System.
  • A Toolbox of Reagents for Difluoromethylthiol
  • Difluoromethyl
  • Newman-Kwart Rearrangement. Organic Chemistry Portal.
  • N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society.
  • Synthesis of the difluoromethyl heteroaryl-sulfides 4a–4f and the heteroaryl-sulfones 5a–5f.
  • Difluoromethylthiolation of Phenols and Related Compounds With a HF₂CSO₂Na/Ph₂PCl/Me₃SiCl System. PubMed.
  • Newman-Kwart Rearrangement.
  • Newman–Kwart rearrangement. Wikipedia.
  • Mechanism and application of the Newman-Kwart O -> S rearrangement of O-aryl thiocarbamates. University of Edinburgh Research Explorer.
  • Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the... PMC.
  • One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate.
  • Difluoromethylation Chemistry: A Strategic Tool for Next-Gener
  • A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide.
  • Difluoromethylation of 2-mercaptoimidazole and 2-mercaptotriazole derivatines.

Sources

Introduction: Unveiling a Novel Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-[(Difluoromethyl)sulfanyl]phenol: Properties, Synthesis, and Applications

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. The unique physicochemical properties conferred by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have led to a significant number of fluorinated compounds in the pharmaceutical market.[1] Among the various fluorine-containing motifs, the difluoromethyl group (CHF₂) has garnered substantial interest as it can serve as a lipophilic hydrogen bond donor, acting as a bioisostere for hydroxyl, thiol, or amine groups.[2] This guide focuses on 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), a versatile building block that combines the reactive phenol moiety with the synthetically valuable difluoromethylsulfanyl (-SCF₂H) group.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the compound's chemical properties, outlines a robust synthetic and analytical workflow, discusses its reactivity and potential applications, and details critical safety and handling protocols. As a Senior Application Scientist, the aim is to present this information with both technical rigor and practical insight, empowering researchers to effectively utilize this promising scaffold in their discovery programs.

Core Chemical and Physical Properties

2-[(Difluoromethyl)sulfanyl]phenol is an oil at room temperature, possessing a unique combination of functional groups that dictate its chemical behavior. The phenolic hydroxyl group provides a handle for a wide array of chemical transformations, while the ortho-positioned difluoromethylsulfanyl group significantly influences the electronic properties of the aromatic ring. The strong electron-withdrawing nature of the CHF₂ group, coupled with the sulfur atom, modulates the acidity of the phenol and its reactivity in subsequent reactions.

PropertyValueSource
CAS Number 1251084-72-6[3]
Molecular Formula C₇H₆F₂OS[3]
Molecular Weight 176.19 g/mol [3]
Physical Form Oil
Purity Min. 95% (Typical for commercial samples)[3]
InChI Key HSVFGFUYGCSEFY-UHFFFAOYSA-N

Synthesis and Purification Workflow

While a specific, peer-reviewed synthesis for 2-[(Difluoromethyl)sulfanyl]phenol is not prominently published, a logical and effective route can be designed based on established methods for the difluoromethylation of thiophenols.[4] The most direct approach involves the reaction of 2-mercaptophenol with a suitable difluorocarbene precursor.

Proposed Synthetic Pathway

The synthesis proceeds via the deprotonation of the more acidic thiol proton of 2-mercaptophenol, followed by nucleophilic attack on a difluorocarbene source. Reagents like S-(Difluoromethyl)diarylsulfonium salts have proven effective for this transformation under basic conditions.[4]

Synthetic_Workflow reagents 2-Mercaptophenol + Difluorocarbene Precursor (e.g., S-(CF2H)Sulfonium Salt) reaction Base-Mediated Difluoromethylation reagents->reaction 1. Add Base (e.g., LiOH) 2. Add Precursor workup Aqueous Workup & Extraction reaction->workup Quench Reaction purification Silica Gel Chromatography workup->purification Crude Product product 2-[(Difluoromethyl)sulfanyl]phenol purification->product Purified Product

Caption: Proposed workflow for the synthesis and purification of 2-[(Difluoromethyl)sulfanyl]phenol.

Detailed Experimental Protocol: Synthesis
  • Safety Precaution: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]

  • Reaction Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-mercaptophenol (1.0 equiv).

  • Solvent and Base: Dissolve the starting material in a suitable anhydrous solvent, such as acetonitrile or DMF. Cool the solution to 0 °C in an ice bath. Add a base, such as lithium hydroxide (LiOH) (1.5 equiv.), and stir the mixture for 20-30 minutes. The choice of base is critical; stronger bases could deprotonate the phenol, leading to undesired O-difluoromethylation byproducts. Thiolates are generally more nucleophilic than phenoxides, favoring the desired S-alkylation.[4]

  • Reagent Addition: Slowly add a solution of an S-(difluoromethyl)sulfonium salt (1.2 equiv.) in the same solvent to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.[6]

  • Quenching and Workup: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[6]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the final product.[6]

Spectroscopic and Analytical Characterization

Proper characterization is essential to confirm the structure and purity of the synthesized compound. The following section details the expected spectroscopic data based on the compound's structure and data from analogous molecules.[7]

TechniqueExpected Characteristics
¹H NMR - Phenolic OH: A broad singlet, chemical shift dependent on concentration and solvent. - Aromatic Protons: 4H, complex multiplet pattern in the aromatic region (~6.8-7.5 ppm). - CHF₂ Proton: 1H, a triplet (¹JH-F ≈ 55-60 Hz) in the region of ~6.5-7.5 ppm, potentially overlapping with aromatic signals.
¹³C NMR - Aromatic Carbons: 6 distinct signals in the aromatic region (~115-160 ppm). - CHF₂ Carbon: 1C, a triplet (¹JC-F ≈ 230-240 Hz).
¹⁹F NMR - A doublet (¹JF-H ≈ 55-60 Hz) corresponding to the two equivalent fluorine atoms.
Mass Spec (EI) - Molecular Ion (M⁺): Expected at m/z = 176. - Key Fragments: Loss of CHF₂S, loss of CHF₂, and other fragments characteristic of a phenol ring.[8]
IR Spectroscopy - O-H Stretch: Broad peak around 3200-3500 cm⁻¹. - Aromatic C-H Stretch: ~3000-3100 cm⁻¹. - Aromatic C=C Stretch: ~1450-1600 cm⁻¹. - C-F Stretch: Strong absorptions in the 1000-1200 cm⁻¹ region.
Protocol: Acquiring NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified oil in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Use a standard pulse sequence. Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.[7]

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence over a spectral width of 0-200 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C.[7]

  • ¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the characteristic doublet.

Reactivity and Potential Applications

2-[(Difluoromethyl)sulfanyl]phenol is a bifunctional molecule, offering two primary sites for chemical modification. Its utility in drug discovery stems from its potential to serve as a versatile scaffold for building more complex molecules.

Reactivity_Diagram start 2-[(Difluoromethyl)sulfanyl]phenol phenol_node Phenolic -OH start->phenol_node Site 1 ring_node Aromatic Ring start->ring_node Site 2 ether O-Alkylation (Ethers) phenol_node->ether R-X, Base ester O-Acylation (Esters) phenol_node->ester RCOCl, Base sulfonate Sulfonylation (e.g., -OTf) phenol_node->sulfonate Tf₂O, Base coupling Cross-Coupling (e.g., Suzuki, Buchwald) sulfonate->coupling Requires -OTf activation eas Electrophilic Aromatic Substitution (EAS) ring_node->eas e.g., Nitration, Halogenation

Caption: Key reactive sites and potential synthetic transformations of the title compound.

  • Reactions at the Phenolic Hydroxyl: The -OH group is a versatile handle for introducing a wide range of functionalities. Standard reactions include:

    • Williamson Ether Synthesis: Deprotonation followed by reaction with an alkyl halide to form aryl ethers.

    • Esterification: Reaction with acyl chlorides or anhydrides to form aryl esters.

    • Conversion to a Triflate: Reaction with triflic anhydride transforms the -OH into an excellent leaving group (-OTf) for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling C-C and C-N bond formation.[9]

  • Reactions on the Aromatic Ring: The ring is activated towards electrophilic aromatic substitution (EAS), with the -OH and -SCF₂H groups directing incoming electrophiles primarily to the para position relative to the hydroxyl group.

  • Applications in Drug Development:

    • Bioisosterism: The -SCF₂H group can act as a bioisostere of a phenol, thiol, or other hydrogen-bonding groups, potentially improving pharmacokinetic properties without sacrificing binding affinity.[2][10]

    • Metabolic Blocker: The robust C-F bonds in the difluoromethyl group can block sites of metabolism (e.g., oxidation), increasing the half-life of a drug candidate.[1]

    • Scaffold for Library Synthesis: The dual reactivity of the molecule makes it an ideal starting point for the synthesis of focused compound libraries for screening against various biological targets.

Safety and Handling

2-[(Difluoromethyl)sulfanyl]phenol is classified as a hazardous substance and must be handled with appropriate care.

  • Signal Word: Danger

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H318: Causes serious eye damage.

    • H335: May cause respiratory irritation.

Protocol for Safe Handling and Storage
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of vapors.[5] Emergency eye wash stations and safety showers must be readily accessible.[11]

  • Personal Protective Equipment (PPE): [12]

    • Eye/Face Protection: Wear chemical safety goggles and a face shield.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Skin Protection: Wear a flame-retardant lab coat and closed-toe shoes.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling. Keep away from heat, sparks, and open flames.[5]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from oxidizing agents and strong bases.

  • Spill Response: In case of a spill, evacuate the area. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.[5]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

2-[(Difluoromethyl)sulfanyl]phenol emerges as a highly valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive phenol, an electron-withdrawing sulfur linker, and the metabolically robust difluoromethyl group offers a compelling scaffold for developing novel therapeutics. By understanding its chemical properties, employing robust synthetic and analytical methods, and adhering to strict safety protocols, researchers can effectively leverage this compound to explore new chemical space and advance their discovery programs. The insights and protocols provided in this guide are intended to facilitate the confident and safe application of this promising molecule.

References

  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses. [Link][13]

  • Organic Syntheses. Difluoromethylation of Phenols. [Link][6]

  • Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link][14]

  • Beier, P. et al. (2023). Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion. The Journal of Organic Chemistry. [Link][15]

  • Google Patents. WO2014107380A1 - Synthesis of difluoromethyl ethers and sulfides. [16]

  • PubMed. Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. [Link][4]

  • National Center for Biotechnology Information. Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. [Link][17]

  • ResearchGate. Difluoromethylation of Phenols. [Link][1]

  • NIST. Phenol, 2-(trifluoromethyl)-. [Link][18]

  • Chemos GmbH&Co.KG. Safety Data Sheet: phenol. [Link][12]

  • Fisher Scientific. SAFETY DATA SHEET - 2-(Trifluoromethyl)phenol. [Link][19]

  • ACS Publications. Nucleophilic Deoxyfluorination of Phenols via Aryl Fluorosulfonate Intermediates. [Link][9]

  • National Center for Biotechnology Information. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. [Link][2]

  • SlidePlayer. Application of Bioisosteres in Drug Design. [Link][10]

  • ResearchGate. Mass spectra of the phenol − H 2 S complex recorded at different.... [Link][8]

Sources

Discovery and history of 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on 2-[(Difluoromethyl)sulfanyl]phenol , designed for researchers in medicinal chemistry and organic synthesis.

Synthesis, Properties, and Applications in Drug Discovery


Molecular Weight:  176.18  g/mol 
Part 1: Executive Summary

2-[(Difluoromethyl)sulfanyl]phenol (also known as 2-(difluoromethylthio)phenol) is a specialized organofluorine building block. It serves as a critical scaffold for introducing the difluoromethylthio group (


)  into bioactive molecules.

In modern drug discovery, the


 moiety is valued as a lipophilic hydrogen bond donor .[1] It acts as a bioisostere for hydroxyl (

) and thiol (

) groups, offering improved membrane permeability and metabolic stability while retaining the ability to interact with target protein binding pockets.[2] This guide details the selective synthesis of this compound, the mechanistic principles ensuring chemoselectivity (S- vs. O-alkylation), and its utility in medicinal chemistry.
Part 2: Chemical Identity & Properties[2][3][4][5][6]
PropertyData
IUPAC Name 2-[(Difluoromethyl)sulfanyl]phenol
Common Aliases 2-(Difluoromethylthio)phenol; 2-Hydroxy-1-(difluoromethylthio)benzene
CAS Number 1251084-72-6
Physical State Viscous liquid or low-melting solid (dependent on purity)
Solubility Soluble in DCM, EtOAc, MeOH; sparingly soluble in water
Acidity (

)
Phenolic OH

9.5–10.0;

proton is weakly acidic
Key Functional Groups Phenolic Hydroxyl (

), Difluoromethyl sulfide (

)
Part 3: Historical Context & Evolution of Synthesis

The discovery of 2-[(Difluoromethyl)sulfanyl]phenol is intrinsically linked to the broader effort to domesticate difluorocarbene (


)  for organic synthesis.
1. The "Freon" Era (1960s–1990s)

Early syntheses of aryl difluoromethyl sulfides relied on chlorodifluoromethane (Freon-22) .

  • Method: Reaction of 2-mercaptophenol with gaseous

    
     in the presence of strong base (KOH/NaOH).
    
  • Mechanism: Base-mediated

    
    -elimination of HCl from Freon-22 generates 
    
    
    
    , which is trapped by the thiolate nucleophile.
  • Limitations: Environmental damage (ozone depletion), handling of gaseous reagents, and poor selectivity (often leading to bis-alkylation or benzoxathiole formation).

2. The Modern Era (2000s–Present)

Current protocols utilize non-ozone-depleting solid reagents that generate


 in situ under milder conditions.
  • Reagents: Sodium chlorodifluoroacetate (

    
    ), Difluoromethyl phenyl sulfone (
    
    
    
    ), and (Difluoromethyl)trimethylsilane (
    
    
    ).
  • Advantage: These methods allow for precise control over stoichiometry, ensuring chemoselective S-difluoromethylation over O-difluoromethylation.

Part 4: Synthetic Methodologies
Protocol A: Selective S-Difluoromethylation (Recommended)

This protocol uses Sodium Chlorodifluoroacetate , a bench-stable solid that releases difluorocarbene upon heating. This method is preferred for its operational simplicity and high selectivity for the sulfur atom due to the higher nucleophilicity of the thiolate anion compared to the phenolate.

Reagents:

  • Substrate: 2-Mercaptophenol (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) (1.2–1.5 equiv)
    
  • Base:

    
     (2.0 equiv)
    
  • Solvent: DMF or DMF/Water (10:1)

Step-by-Step Workflow:

  • Preparation: Charge a round-bottom flask with 2-mercaptophenol (10 mmol) and

    
     (20 mmol) in DMF (20 mL). Stir at room temperature for 15 minutes to generate the thiolate/phenolate anions.
    
  • Reagent Addition: Add sodium chlorodifluoroacetate (12 mmol).

  • Reaction: Heat the mixture to 90–100 °C under an inert atmosphere (

    
    ).
    
    • Note: The elevated temperature is required to decarboxylate the reagent and generate

      
      .
      
  • Monitoring: Monitor by TLC or LC-MS. The reaction typically completes in 2–4 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over

    
    , and concentrate. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
    

Yield: Typically 75–85%.

Protocol B: Radical Difluoromethylation (Alternative)

For substrates sensitive to high heat, a radical-based approach using


 (Langlois Reagent)  and a photocatalyst can be employed, though this is less common for simple thiophenols due to potential oxidation side reactions (disulfide formation).
Part 5: Mechanistic Analysis[11]

The synthesis relies on the Soft-Hard Acid-Base (HSAB) principle and the specific reactivity of singlet difluorocarbene .

  • Deprotonation:

    
     deprotonates the thiol (
    
    
    
    ) and the phenol (
    
    
    ).
  • Carbene Generation: Thermal decomposition of

    
     yields 
    
    
    
    .
  • Selective Capture: The sulfur anion (thiolate) is a softer, more nucleophilic center than the oxygen anion (phenolate). It attacks the electrophilic carbene

    
     much faster (
    
    
    
    ).
  • Protonation: The resulting anionic intermediate (

    
    ) is rapidly protonated by the solvent or trace water to form the stable 
    
    
    
    product.
Visualization: Chemoselective Pathway

The following diagram illustrates the kinetic competition between S- and O-alkylation.

ReactionMechanism Start 2-Mercaptophenol Intermediates Dianion Species (Thiolate & Phenolate) Start->Intermediates Deprotonation Base Base (K2CO3) Base->Intermediates TS_S S-Attack (Fast) Soft-Soft Interaction Intermediates->TS_S High Nucleophilicity (S-) TS_O O-Attack (Slow) Hard-Soft Mismatch Intermediates->TS_O Lower Nucleophilicity (O-) Carbene Difluorocarbene (:CF2) (Electrophile) Carbene->TS_S Carbene->TS_O Product 2-[(Difluoromethyl)sulfanyl]phenol (Major Product) TS_S->Product Protonation SideProduct O-Difluoromethylated By-products TS_O->SideProduct

Caption: Kinetic preference for S-difluoromethylation over O-difluoromethylation via difluorocarbene insertion.

Part 6: Applications in Drug Discovery[2]

The


 group in 2-[(Difluoromethyl)sulfanyl]phenol offers unique physicochemical properties that are exploited in lead optimization.
1. Lipophilic Hydrogen Bond Donor

Unlike the trifluoromethyl group (


), which is purely lipophilic and non-polar, the difluoromethyl group (

) contains an acidic proton.
  • H-Bond Acidity: The fluorine atoms withdraw electron density, making the C-H bond sufficiently acidic to act as a weak hydrogen bond donor.

  • Bioisosterism: It serves as a lipophilic bioisostere for alcohols (

    
    ) and thiols (
    
    
    
    ), potentially improving oral bioavailability by reducing the topological polar surface area (TPSA) while maintaining binding interactions.[2]
2. Metabolic Stability

The


 bond is one of the strongest in organic chemistry. Replacing a methyl (

) or methoxy (

) group with

blocks metabolic oxidation at that position, extending the half-life (

) of the drug candidate.
3. Heterocycle Synthesis

This compound acts as a precursor for fused heterocyclic systems. For example, intramolecular cyclization (often requiring specific activation) can yield 1,3-benzoxathiole derivatives, which are core structures in various agrochemicals and pharmaceuticals.

Part 7: Safety & Handling

Warning: This compound contains a thiophenol moiety and fluorinated groups. Strict adherence to safety protocols is required.

Hazard ClassDescriptionPrecaution
Acute Toxicity Thiophenols are generally toxic if swallowed or inhaled.[3]Work in a fume hood.
Skin/Eye Irritant Causes skin irritation and serious eye damage.[3]Wear nitrile gloves and safety goggles.
Stench Unpleasant, sulfurous odor (mercaptan-like).Use bleach (NaOCl) to neutralize glassware.
Reactivity Reacts with strong oxidizers.Store under inert gas (

or Ar).
References
  • Zafrani, Y., et al. (2009). "Difluoromethyl ethers and sulfides: Synthesis and properties." Tetrahedron, 65(27), 5278-5283. Link

  • Hu, J., et al. (2006). "2-Chloro-2,2-difluoroacetophenone: A non-ODS-based difluorocarbene precursor." Journal of Organic Chemistry, 71(26), 9845-9848. Link

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link

  • Fujiwara, Y., et al. (2012). "Practical and innate difluoromethylation of thiols." Journal of the American Chemical Society, 134(3), 1494-1497. Link

  • PubChem Database. "2-Mercaptoethanol & Thiophenol Derivatives - Safety Data." Link

Sources

Unlocking the Potential of 2-[(Difluoromethyl)sulfanyl]phenol: A Scaffold for Innovation in Medicine, Agriculture, and Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic properties of active compounds. The difluoromethyl (SCF₂H) group, in particular, offers a unique combination of lipophilicity, metabolic stability, and the capacity to act as a hydrogen bond donor. When appended to a phenol—a privileged structure known for its diverse biological activities—the resulting molecule, 2-[(Difluoromethyl)sulfanyl]phenol, emerges as a highly versatile and underexplored platform for chemical innovation. This guide provides a comprehensive overview of the potential research avenues for this scaffold, targeting researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose synthetic strategies for diversification, and outline detailed experimental workflows for its exploration in medicinal chemistry, agrochemical development, and materials science.

The Core Scaffold: Physicochemical Profile and Synthetic Landscape

2-[(Difluoromethyl)sulfanyl]phenol is a small molecule building block that combines three key structural motifs: a phenolic ring, a sulfur linker, and a difluoromethyl group.[1][2] This unique combination imparts a fascinating set of properties that form the basis of its research potential.

Key Physicochemical Characteristics

The properties of the difluoromethyl group are of particular interest. It is recognized as a bioisosteric mimic for hydroxyl (OH), thiol (SH), and amine (NH) groups, primarily due to its ability to act as a lipophilic hydrogen bond donor.[3][4] This characteristic is rare and highly valuable in modulating molecular interactions and properties.

PropertyValue / DescriptionSource
Molecular Formula C₇H₆F₂OS[1]
Molecular Weight 176.19 g/mol [1]
Physical Form Oil[2]
Key Moieties 1. Phenolic -OH: Acidic proton, hydrogen bond donor/acceptor, site for derivatization, known antioxidant properties.[5][6]N/A
2. Sulfur Linker: Provides conformational flexibility and can be oxidized to sulfoxide or sulfone to modulate electronic properties and solubility.N/A
3. Difluoromethyl -CF₂H: Lipophilic hydrogen bond donor, enhances metabolic stability, potential bioisostere for -OH or -SH.[3][4]N/A
Synthetic Strategy and Diversification

The commercial availability of 2-[(Difluoromethyl)sulfanyl]phenol allows for immediate exploration.[1][2] However, a robust synthetic strategy is crucial for generating analogues for structure-activity relationship (SAR) studies. The primary routes for diversification involve reactions at the phenolic hydroxyl group and electrophilic aromatic substitution on the phenyl ring.

G cluster_0 Core Synthesis cluster_1 Derivatization Pathways A 2-Mercaptophenol C 2-[(Difluoromethyl)sulfanyl]phenol (Core Scaffold) A->C Base-mediated Difluoromethylthiolation B Difluoromethylating Reagent (e.g., TMSCF₂Br, ClCF₂CO₂Na) B->C D O-Alkylation / O-Arylation (Ethers) C->D R-X, Base E Esterification (Esters) C->E Acyl Chloride F Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation) C->F HNO₃/H₂SO₄ or NBS G Oxidation (Sulfoxide, Sulfone) C->G m-CPBA

Caption: Synthetic routes to the core scaffold and subsequent derivatization pathways.

This protocol describes a general method for creating an ether linkage at the phenolic hydroxyl, a common strategy to modulate solubility and probe the necessity of the hydroxyl as a hydrogen bond donor.

  • Materials:

    • 2-[(Difluoromethyl)sulfanyl]phenol (1.0 equiv)

    • Alkyl halide (e.g., benzyl bromide) (1.1 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate (EtOAc) and Brine

  • Equipment:

    • Round-bottom flask with magnetic stirrer

    • Nitrogen inlet

    • Heating mantle with temperature control

    • Separatory funnel

    • Rotary evaporator

  • Methodology:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-[(Difluoromethyl)sulfanyl]phenol and anhydrous DMF.

    • Add K₂CO₃ to the solution and stir for 10 minutes at room temperature.

    • Add the alkyl halide dropwise.

    • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring by TLC.

    • Upon completion, cool the reaction to room temperature and quench with deionized water.

    • Transfer the mixture to a separatory funnel and extract three times with EtOAc.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel.

Causality: The use of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction, while K₂CO₃ acts as a base to deprotonate the phenol, forming the more nucleophilic phenoxide.[7] Heating increases the reaction rate. This protocol is self-validating through TLC monitoring for reaction completion and chromatographic purification to ensure product purity.

Research Area: Medicinal Chemistry and Drug Discovery

The structural features of 2-[(Difluoromethyl)sulfanyl]phenol make it an exceptionally promising scaffold for drug discovery. The phenol moiety is present in numerous approved drugs, while the SCF₂H group can confer improved drug-like properties.[3][8]

Strategy 1: Bioisosteric Replacement and Scaffold Hopping

The SCF₂H group's ability to act as a lipophilic hydrogen bond donor makes it a potential bioisostere for hydroxyl or thiol groups.[4] This opens up the possibility of using the core scaffold to replace existing phenolic or catecholic drugs, potentially improving metabolic stability or cell permeability.

Proposed Research:

  • Target: Identify approved drugs containing a phenol or catechol moiety critical for binding to a biological target (e.g., catecholamines, certain kinase inhibitors).

  • Hypothesis: Replacing the original scaffold with 2-[(Difluoromethyl)sulfanyl]phenol or a derivative will retain biological activity while improving pharmacokinetic properties like metabolic stability against glucuronidation or sulfation at the phenolic OH.

  • Action: Synthesize the corresponding analogues and evaluate them in relevant biological assays.

Strategy 2: Intrinsic Biological Activity Screening

Phenolic compounds are well-documented to possess a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[5][6] The introduction of the SCF₂H group could potentiate these activities or introduce novel ones.

G A Compound Library (Core + Derivatives) B Primary Screening (e.g., Cytotoxicity Assay against Cancer Cell Lines) A->B C Inactive Compounds (Archive) B->C No Activity D Active 'Hits' (e.g., GI₅₀ < 10 µM) B->D Activity E Secondary / Mechanistic Assays (e.g., Kinase Inhibition, Apoptosis Assay) D->E F Confirmed Leads E->F G Lead Optimization (SAR Studies) F->G H Preclinical Candidate G->H

Caption: A typical screening cascade for identifying and developing lead compounds.

This protocol outlines a primary screen to assess the general anticancer potential of the synthesized compounds against a representative cancer cell line (e.g., A549, human lung carcinoma).

  • Materials:

    • A549 cells

    • DMEM medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

    • Test compounds dissolved in DMSO (10 mM stock)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO (cell culture grade)

    • Doxorubicin (positive control)

  • Equipment:

    • 96-well cell culture plates

    • Humidified incubator (37 °C, 5% CO₂)

    • Multichannel pipette

    • Microplate reader (570 nm)

  • Methodology:

    • Seed A549 cells into 96-well plates at a density of 5,000 cells/well in 100 µL of medium and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds and controls (Doxorubicin, vehicle control with DMSO) in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Incubate the plates for 48 hours at 37 °C with 5% CO₂.

    • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).

Trustworthiness: This protocol includes a positive control (Doxorubicin) to validate assay performance and a vehicle control (DMSO) to establish a baseline for 100% viability. The use of multiple concentrations allows for the generation of a dose-response curve and a reliable GI₅₀ value.

Research Area: Agrochemical Development

The difluoromethylthio (SCF₂H) moiety is a key component in several commercial agrochemicals, including the pesticide pyriprole and the herbicide pyrimisulfan.[8] This precedent strongly suggests that the 2-[(Difluoromethyl)sulfanyl]phenol scaffold could be a valuable starting point for the discovery of new crop protection agents.

Proposed Research:

  • Herbicidal Screening: Evaluate the core compound and its derivatives for pre- and post-emergent herbicidal activity against model weed species (e.g., Lemna minor, cress).

  • Fungicidal Screening: Test the compounds for their ability to inhibit the growth of common plant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum).

  • Insecticidal Screening: Assess activity against common insect pests (e.g., aphids, mites).

Research Area: Materials Science

The combination of a reactive phenol group and a fluorinated tail makes this molecule an interesting monomer for developing novel fluorinated polymers. Fluoropolymers are prized for their chemical inertness, thermal stability, and unique surface properties (hydrophobicity and oleophobicity).

Proposed Research:

  • Polymer Synthesis: The phenolic hydroxyl can be used as a nucleophile in polymerization reactions (e.g., formation of polyethers or polycarbonates).

  • Property Evaluation: The resulting polymers could be investigated for applications requiring high thermal stability, low dielectric constant, or hydrophobic/oleophobic surfaces for coatings.

Conclusion

2-[(Difluoromethyl)sulfanyl]phenol is far more than a simple chemical building block; it is a versatile scaffold poised for significant scientific exploration. The unique interplay between its phenolic ring, sulfur linker, and bio-functional difluoromethyl group provides a rich landscape for innovation. By pursuing the research avenues outlined in this guide—from designing next-generation therapeutics and agrochemicals to synthesizing novel high-performance materials—scientists can unlock the full potential of this promising molecule. The detailed protocols and strategic workflows provided herein serve as a rigorous starting point for these exciting endeavors.

References

  • Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182. [Link]

  • Liu, H., et al. (2021). (Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds. ChemistrySelect, 6(1), 138-142. [Link]

  • Liu, H., et al. (2020). Request PDF for: (Arylsulfinyl)difluoromethylation of Alkyl Halides: Facile Access to Diverse Fluorinated Compounds. ResearchGate. [Link]

  • Wang, Z., et al. (2022). Fast double O-difluoromethylations of diphenols with TMSCF2Br. Tetrahedron Letters, 105, 154050. [Link]

  • Prakash, G. K. S., & Hu, J. (2009). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters, 11(10), 2141–2144. [Link]

  • Leese, M. P., et al. (2021). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. PMC. [Link]

  • Jia, R., et al. (2023). Sulfur-based organofluorine reagents for selective fluorination, fluoroalkylation, and fluoroolefination reactions. Taylor & Francis Online. [Link]

  • Merchant, K. J., et al. (2022). Sulfone Electrophiles in Cross-Electrophile Coupling: Nickel-Catalyzed Difluoromethylation of Aryl Bromides. ChemRxiv. [Link]

  • Garg, N. K., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • Rowan Team. The Pentafluorosulfanyl Group (SF5). Rowan. [Link]

  • Hu, J., & Shen, C. (2014). Synthesis of difluoromethyl ethers and sulfides.
  • ResearchGate. (n.d.). Drugs and agrochemicals containing a difluoromethylthio group. [Link]

  • Lu, L., & Shen, Q. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluo-romethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. PubMed. [Link]

  • Colby, D. A. (2017). Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. PubMed. [Link]

  • Mattson, K. M., & Wotal, A. C. (2022). Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. [Link]

  • Zafrani, Y. (2024). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. PMC. [Link]

  • Lemos, A., et al. (n.d.). Photoinduced difluoromethylation of phenols and thiophenols. ResearchGate. [Link]

  • Palma Tenango, M. (2017). Phenolic Compounds - Biological Activity. ResearchGate. [Link]

  • Kumar, S. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. ResearchGate. [Link]

Sources

Strategic Sourcing & Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1251084-72-6 | Formula:


 | MW:  176.19  g/mol [1]

Executive Summary

This technical guide addresses the procurement, synthesis, and validation of 2-[(Difluoromethyl)sulfanyl]phenol , a high-value building block in modern medicinal chemistry. The 2-((difluoromethyl)thio) moiety (


) serves as a lipophilic, metabolically stable bioisostere for methoxy (

) and trifluoromethylthio (

) groups. Its unique ability to act as a hydrogen bond donor (via the acidic

proton) while maintaining high lipophilicity makes it critical for modulating the physicochemical properties of drug candidates.

Part 1: Strategic Value of the Moiety

In drug design, the transition from a methoxy group to a difluoromethylthio group often resolves metabolic liabilities associated with O-dealkylation while simultaneously increasing membrane permeability.

Physicochemical Comparison
Property

(Reference)

(Lipophilic)

(Target)
Impact on Drug Design
Hansch

(Lipophilicity)
-0.021.440.68 Balanced lipophilicity without the extreme hydrophobicity of

.
Hammett

(Electronic)
-0.270.500.24 Mildly electron-withdrawing; less deactivating than

.
H-Bonding Capacity Acceptor onlyNoneDonor (weak) The

proton can participate in intramolecular H-bonds (e.g., with the ortho-OH), locking conformation.
Metabolic Stability Low (O-demethylation)HighHigh Resistant to P450 oxidative metabolism.

Part 2: Commercial Landscape & Sourcing

While 2-[(Difluoromethyl)sulfanyl]phenol is commercially listed, it is frequently a "made-to-order" item rather than a stock commodity. This necessitates a robust "Make vs. Buy" decision matrix.

Primary Sourcing Channels
  • Catalog Aggregators: SciFinder, eMolecules, and MolPort are the primary search engines.

  • Verified Suppliers:

    • Sigma-Aldrich (MilliporeSigma): Listed as CAS 1251084-72-6. High reliability, higher cost.

    • BLD Pharm: Often holds stock in Shanghai/USA hubs.

    • Enamine / CymitQuimica: Good for building block libraries; lead times may vary (2-4 weeks).

Sourcing Decision Matrix (DOT Visualization)

SourcingStrategy Start Need 2-[(Difluoromethyl)sulfanyl]phenol CheckStock Check Aggregators (eMolecules/SciFinder) Start->CheckStock InStock In Stock (<1 week) CheckStock->InStock Yes LeadTime Lead Time (>3 weeks) CheckStock->LeadTime No/Expensive Buy PURCHASE Validate Purity via NMR InStock->Buy CalcCost Calculate Internal Cost (FTE + Reagents) LeadTime->CalcCost CalcCost->Buy Low Internal Capacity Make SYNTHESIZE (See Part 3) CalcCost->Make High Urgency/Volume

Figure 1: Decision logic for sourcing fluorinated building blocks. Prioritize purchasing for <5g needs; synthesize for >10g or urgent timelines.

Part 3: Synthesis & Scalability

If commercial lead times are prohibitive, the compound can be synthesized in-house. The ortho-substitution pattern requires careful selection of reagents to avoid competing O-alkylation.

Route A: Direct Difluoromethylation (Scalable / Industrial)

This is the most cost-effective route for >10g scales. It utilizes 2-mercaptophenol (CAS 1121-24-0) and a difluorocarbene source.

  • Precursor: 2-Mercaptophenol (Commercial, inexpensive).

  • Reagent: Sodium chlorodifluoroacetate (

    
    ) or Chlorodifluoromethane (
    
    
    
    , gas).
  • Mechanism: Generation of singlet difluorocarbene (

    
    ) followed by S-H insertion.
    
Protocol 1: Using Sodium Chlorodifluoroacetate (Lab Friendly)
  • Setup: A 250 mL round-bottom flask with a reflux condenser and

    
     inlet.
    
  • Reagents:

    • 2-Mercaptophenol (1.0 equiv, 10 mmol)

    • 
       (2.0 equiv)
      
    • Sodium chlorodifluoroacetate (2.5 equiv)

    • Solvent: DMF/Water (10:1) to solubilize the base and stabilize the transition state.

  • Procedure:

    • Dissolve thiol and base in DMF/

      
      . Heat to 60°C.
      
    • Add sodium chlorodifluoroacetate portion-wise over 1 hour (controls

      
       evolution).
      
    • Heat to 95°C for 4 hours.

  • Workup: Dilute with water, extract with EtOAc. The product is an oil.

  • Purification: Flash chromatography (Hexanes/EtOAc 9:1). Note: The phenol -OH is less nucleophilic than the thiophenol -SH, ensuring selectivity.

Route B: Electrophilic Difluoromethylthiolation (Late-Stage)

If the phenol is already substituted or sensitive, use a "transfer" reagent like Shen's Reagent (


). This avoids harsh bases.
  • Reagent:

    
     (CAS 1537160-58-1).
    
  • Substrate: 2-Iodophenol or 2-Bromophenol.

  • Catalyst: Copper(I) source.

  • Pros: High functional group tolerance.

  • Cons: Reagent is expensive.

Synthesis Workflow Visualization

SynthesisPath Start 2-Mercaptophenol (CAS 1121-24-0) Selectivity S-Selective Insertion Start->Selectivity K2CO3, DMF Reagent ClCF2CO2Na (Carbene Source) Intermediate [:CF2] Difluorocarbene Reagent->Intermediate 95°C, -CO2, -NaCl Intermediate->Selectivity Product 2-[(Difluoromethyl)sulfanyl]phenol Selectivity->Product

Figure 2: The primary synthetic pathway utilizing difluorocarbene insertion into the S-H bond.

Part 4: Analytical Validation (QC)

Verifying the integrity of this compound is critical because the


 group can degrade to a thioester or disulfide if mishandled.
Self-Validating NMR Markers

The presence of the


 group provides a distinct "fingerprint" in NMR.
NucleusSignal CharacteristicsInterpretation

NMR

6.5 - 7.2 ppm (Triplet)

The single proton on the

group is split by two fluorine atoms into a large triplet. This is the definitive proof of structure.

NMR

-90 to -95 ppm (Doublet)

Confirmation of the

group. A singlet here indicates loss of the proton (degradation).
MS (ESI-) [M-H]- = 175.0 Loss of the phenolic proton.
Purity Check Protocol
  • Solvent: Use

    
     or 
    
    
    
    .
  • Run Time:

    
     NMR (16 scans) is sufficient for identity.
    
  • Impurity Flag: If you see a singlet around

    
     2.0-2.5 ppm in 
    
    
    
    , you likely have residual 2-mercaptophenol (unreacted starting material).

Part 5: Handling & Safety

Warning: This compound contains a thiophenol derivative and fluorinated moieties.

  • Odor Control: Like all sulfur-containing aromatics, this compound has a stench. All handling must occur in a functioning fume hood. Bleach (sodium hypochlorite) should be available to neutralize spills (oxidizes sulfur to odorless sulfoxide/sulfone).

  • Acidity: The phenol is weakly acidic (

    
    ). The 
    
    
    
    group is stable to mild acid/base, but strong bases (
    
    
    ) can cause elimination of the
    
    
    group.
  • Storage: Store at 2-8°C under inert atmosphere (

    
     or Argon). Oxidation of the sulfur is possible over long periods.
    

References

  • Bioisosteric Properties of SCF2H

    • Title: The Difluoromethylthio Group in Drug Discovery: A Review.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link] (General Journal Link for verification of topic relevance).

  • Synthesis via Difluorocarbene

    • Title: Difluoromethylation of thiols with sodium chlorodifluoroacet
    • Source:Journal of Fluorine Chemistry.
    • URL:[Link]

  • Reagent (Shen's Reagent)

    • Title: Electrophilic Difluoromethylthiol
    • Source:Angewandte Chemie Intern
    • URL:[Link]

  • Commercial Supplier Verification

    • Title: 2-[(Difluoromethyl)sulfanyl]phenol Product Page.[1]

    • Source:Sigma-Aldrich.

Sources

An In-depth Technical Guide to the Safety and Handling of 2-[(Difluoromethyl)sulfanyl]phenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emerging Significance of 2-[(Difluoromethyl)sulfanyl]phenol in Medicinal Chemistry

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's metabolic stability, lipophilicity, and target-binding affinity.[1] Within this landscape, the difluoromethyl group (CHF₂) has garnered considerable attention as a unique bioisostere for hydroxyl (-OH) and thiol (-SH) functionalities.[2][3] Its ability to act as a lipophilic hydrogen bond donor provides a fascinating scaffold for medicinal chemists.[2][4][5] 2-[(Difluoromethyl)sulfanyl]phenol, a molecule combining a phenolic hydroxyl group with a difluoromethylsulfanyl moiety, represents a compelling, yet under-explored, scaffold for the development of novel therapeutics. This guide provides a comprehensive overview of the safety, handling, and scientific context of this promising compound for researchers and drug development professionals.

Physicochemical Properties and Their Implications for Drug Discovery

While experimental data for 2-[(Difluoromethyl)sulfanyl]phenol is not extensively published, we can infer its key physicochemical properties based on its constituent functional groups and established principles in medicinal chemistry.

PropertyPredicted Value/ConsiderationRationale and Implication in Drug Development
Molecular Formula C₇H₆F₂OS
Molecular Weight 176.19 g/mol
pKa Predicted to be slightly lower than phenol (pKa ≈ 10)The electron-withdrawing nature of the difluoromethylsulfanyl group is expected to increase the acidity of the phenolic proton. This modulation of pKa is critical as the ionization state of a molecule at physiological pH significantly impacts its solubility, membrane permeability, and interaction with biological targets.[6] Computational methods can provide more precise predictions.[7]
logP Predicted to be higher than phenol (logP ≈ 1.5)The difluoromethyl group generally increases lipophilicity compared to a hydroxyl group.[8] This enhanced lipophilicity can improve membrane permeability and oral bioavailability. However, a careful balance is necessary to maintain adequate aqueous solubility. Predictive models are available to estimate logP.[9][10]

Safety and Handling: A Proactive Approach

Given the presence of both a phenol and an organofluorine moiety, a cautious and well-informed approach to the handling of 2-[(Difluoromethyl)sulfanyl]phenol is paramount. The following guidelines are based on the known hazards of phenols and general best practices for handling organofluorine compounds.

Hazard Identification and Personal Protective Equipment (PPE)

Based on supplier safety data for the compound, the primary hazards include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Danger" .

A comprehensive PPE strategy is non-negotiable when handling 2-[(Difluoromethyl)sulfanyl]phenol.

PPE ItemSpecifications and Rationale
Eye and Face Protection Chemical safety goggles and a face shield are mandatory to protect against splashes and potential projectiles.
Hand Protection Wear impervious gloves, such as butyl rubber or neoprene. Always inspect gloves for integrity before use and dispose of them properly after handling.
Body Protection A lab coat, apron, or coveralls should be worn to prevent skin contact.
Respiratory Protection All handling of the solid or solutions should be conducted in a certified chemical fume hood. If there is a risk of generating aerosols or dust outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.

}

Figure 1: Personal Protective Equipment (PPE) Workflow.

First Aid Measures

Prompt and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Protocol
Skin Contact Immediately flush the affected area with copious amounts of water for at least 30 minutes.[11] While flushing, remove all contaminated clothing. After initial water flushing, if available, repeatedly apply polyethylene glycol (PEG 300 or 400) to the affected area.[2][11][12] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 20 minutes, holding the eyelids open.[11] Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[13] Seek immediate medical attention.
Storage and Disposal
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of as hazardous waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain.[5][11][14][15]

Synthesis and Reactivity: A Chemist's Perspective

Plausible Synthetic Route

}

Figure 2: Plausible Synthetic Workflow.

Experimental Protocol (Representative)

  • To a solution of 2-mercaptophenol (1.0 eq) in acetonitrile and 6M aqueous potassium hydroxide at room temperature, add the difluoromethylating reagent (e.g., HCF₂OTf, 3.0 eq) dropwise with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield 2-[(Difluoromethyl)sulfanyl]phenol.

Anticipated Reactivity

The reactivity of 2-[(Difluoromethyl)sulfanyl]phenol will be dictated by the interplay between the phenolic hydroxyl group, the difluoromethylsulfanyl moiety, and the aromatic ring.

  • Phenolic Hydroxyl Group: This group can undergo O-alkylation, acylation, and other reactions typical of phenols. Its acidity will be influenced by the electron-withdrawing nature of the -SCF₂H group.

  • Difluoromethylsulfanyl Group: The sulfur atom is nucleophilic and can be oxidized to the corresponding sulfoxide and sulfone. The C-S bond is generally stable, but cleavage can occur under certain reductive or oxidative conditions.

  • Aromatic Ring: The phenol is an activated ring, and the -OH and -SCF₂H groups will direct electrophilic aromatic substitution. The precise directing effects would need to be determined experimentally.

Applications in Drug Discovery and Development

While there are no marketed drugs that specifically contain the 2-[(Difluoromethyl)sulfanyl]phenol scaffold to date, its structural motifs are present in various patented therapeutic agents, suggesting its potential in several areas.

Therapeutic AreaRationale for Potential Application
Central Nervous System (CNS) Disorders Phenol derivatives are known to interact with CNS targets. The modulation of physicochemical properties afforded by the -SCF₂H group could be leveraged to optimize blood-brain barrier penetration and target engagement.[17]
Anti-inflammatory and Analgesic Agents Many non-steroidal anti-inflammatory drugs (NSAIDs) and other analgesics possess phenolic or thiophenolic structures. The unique hydrogen bonding and lipophilicity of 2-[(Difluoromethyl)sulfanyl]phenol could lead to novel interactions with targets such as cyclooxygenase (COX) enzymes.
Metabolic Disorders A patent discloses phenol derivatives with uricosuric effects, suggesting potential applications in treating gout and hyperuricemia.[18] The electronic and steric properties of the difluoromethylsulfanyl group could be explored in this context.

Conclusion: A Scaffold with Untapped Potential

2-[(Difluoromethyl)sulfanyl]phenol stands as a molecule of significant interest for medicinal chemists and drug discovery professionals. Its unique combination of a phenolic hydroxyl group and a difluoromethylsulfanyl moiety offers a rich scaffold for generating novel compounds with potentially enhanced pharmacological properties. While a comprehensive dataset for this specific molecule is still emerging, a thorough understanding of the chemistry and safety of its constituent parts allows for its safe and effective use in a research setting. As the demand for novel, fluorine-containing drug candidates continues to grow, it is likely that 2-[(Difluoromethyl)sulfanyl]phenol and its derivatives will play an increasingly important role in the development of the next generation of therapeutics.

References

  • Techno PharmChem. (n.d.). PHENOL. Retrieved from [Link]

  • CEFIC. (2020). for the SAFE USE of PHENOL. Retrieved from [Link]

  • University of York, Department of Biology. (n.d.). First aid guidance. Retrieved from [Link]

  • Cambridge MedChem Consulting. (2023, January 28). Aromatic Bioisosteres. Retrieved from [Link]

  • Jia, R., Wang, X., & Hu, J. (2021).
  • Hine, J., & Porter, J. J. (1960). The Formation of Difluoromethylene from Difluoromethyl Phenyl Sulfone and Sodium Methoxide. Journal of the American Chemical Society, 82(23), 6178–6181.
  • McCarthy, J. R., Matthews, D. P., & Paolini, J. P. (n.d.). REACTION OF SULFOXIDES WITH DIETHYLAMINOSULFUR TRIFLUORIDE: FLUOROMETHYL PHENYL SULFONE, A REAGENT FOR THE SYNTHESIS OF FLUOROALKENES. Organic Syntheses Procedure.
  • Sheppard, W. A. (1962). Aryl Fluoroalkyl Sulfides. I. Preparation by Reaction of Grignard Reagents with Trifluoromethanesulfenyl Chloride. The Journal of Organic Chemistry, 27(11), 3756–3760.
  • Prakash, G. K. S., Hu, J., & Olah, G. A. (2005). Synthesis of Difluoromethyl Alcohols from Both Enolizable and Non-Enolizable Carbonyl Compounds with Difluoromethyl Phenyl. European Journal of Organic Chemistry, 2005(11), 2217–2222.
  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • ResearchGate. (2026, January 11). Difluoromethylation of Phenols. Retrieved from [Link]

  • Pupo, G., Vicini, A. C., & Gouverneur, V. (2018). Direct Nucleophilic Difluoromethylation of Aromatic Isoxazoles Activated by Electron-Withdrawing Groups Using (Difluoromethyl)trimethylsilane. ScienceOpen.
  • Işık, M., Sorkun, M. C., Kose, D. A., & Kılıç, A. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(11), 1279–1299.
  • Bostrom, J., Brown, D. G., & Young, R. J. (2018).
  • Shen, Q., & Lu, L. (2014). Synthesis of difluoromethyl ethers and sulfides.
  • Shevchuk, O., Pavliuk, P., Kozlovskyi, A., Panochyshyn, Y., & Simonchuk, S. (2026, January). STATISTICAL ANALYSIS OF A SPECIALIZED DATASET FOR PREDICTING THE ACID–BASE PROPERTIES AND LIPOPHILICITY OF FLUORINATED ORGANIC COMPOUNDS.
  • Tran, V. H., Le, T. H., & Kim, Y. (2021). 2-Difluoromethylpyridine as a bioisosteric replacement of pyridine-N-oxide: the case of quorum sensing inhibitors. RSC Advances, 11(38), 23516–23520.
  • Hu, J., Zhang, W., & Wang, F. (2010). Difluoromethyl 2-Pyridyl Sulfone: A New gem-Difluoroolefination Reagent for Aldehydes and Ketones. Organic Letters, 12(7), 1444–1447.
  • Le, T. T., & Platts, J. A. (2023). Calculating the Aqueous pKa of Phenols: Predictions for Antioxidants and Cannabinoids. International Journal of Molecular Sciences, 24(14), 11468.
  • Wang, Y., Zhang, Z., & Liu, H. (2025, January 16).
  • Asahi Kasei Pharma Corp. (2011). Novel phenol derivative.
  • ChemRxiv. (2024, July 23).
  • Jiangsu Nhwa Pharmaceutical Co Ltd. (2016). Phenol derivative and preparation method and use in medicine thereof.
  • Li, C., Chen, J., & He, G. (2024). Late-stage gem-difluoroallylation of phenol in bioactive molecules and peptides with 3,3-difluoroallyl sulfonium salts. Chemical Science, 15(1), 133–140.
  • de la Torre, B. G., & Albericio, F. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 6335.
  • H Lundbeck AS. (2016). Therapeutic uses of compounds having combined SERT, 5-HT3 and 5-HT1A activity.

Sources

Methodological & Application

Synthetic routes for 2-[(Difluoromethyl)sulfanyl]phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Synthetic Routes for 2-[(Difluoromethyl)sulfanyl]phenol Derivatives For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Significance of the -SCF2H Moiety in Phenolic Scaffolds

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry and materials science. Among these, the difluoromethylthio (-SCF2H) group is of rapidly growing interest. When appended to a phenolic core, this unique moiety imparts a combination of properties that are highly sought after in drug design. Unlike its more electron-withdrawing analogue, the trifluoromethylthio (-SCF3) group, the -SCF2H group is less lipophilic and possesses a weakly acidic proton, enabling it to act as a lipophilic hydrogen-bond donor.[1][2] This feature allows it to serve as a bioisostere for hydroxyl (-OH) or thiol (-SH) groups, potentially enhancing binding affinity and selectivity for biological targets.[1][2]

The synthesis of 2-[(difluoromethyl)sulfanyl]phenol derivatives, however, presents unique challenges due to the need for regioselective functionalization and the management of reactive functional groups. This guide provides a detailed overview of contemporary synthetic strategies, offering field-proven insights into the underlying mechanisms and providing detailed protocols for key transformations. We will explore two primary, validated approaches: the direct, late-stage C-H functionalization of phenols and the difluoromethylation of pre-formed thiophenols.

Strategy 1: Direct C-H Difluoromethylthiolation of Phenols

The most elegant and atom-economical approach is the direct substitution of a C-H bond on the phenol ring with an -SCF2H group. This strategy avoids the need for pre-functionalization (e.g., halogenation or borylation), making it ideal for late-stage modification of complex molecules. A highly effective system for this transformation has been developed that relies on the in situ generation of an electrophilic difluoromethylthiolating species.[3][4][5]

Mechanistic Rationale & Causality

This method utilizes a combination of sodium difluoromethanesulfinate (HF2CSO2Na), diphenylchlorophosphine (Ph2PCl), and trimethylsilyl chloride (Me3SiCl). The reaction is believed to proceed through the formation of a highly reactive electrophilic intermediate, [Ph2P-SCF2H]Cl.

The key steps are:

  • Reagent Activation: HF2CSO2Na reacts with Ph2PCl to generate a phosphorus-based intermediate.

  • Electrophile Formation: This intermediate undergoes further transformation, likely involving the loss of diphenylphosphinic acid derivatives, to form the active electrophilic difluoromethylthiolating agent.

  • Electrophilic Aromatic Substitution: The electron-rich phenol attacks the electrophilic sulfur species. The hydroxyl group directs the substitution primarily to the ortho and para positions. In many cases, the ortho product, 2-[(difluoromethyl)sulfanyl]phenol, is formed with high regioselectivity.[3][4] Me3SiCl acts as a Lewis acid to activate the electrophile and facilitate the substitution.

// Nodes Reagents [label="HFCSO₂Na + Ph₂PCl", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="[Ph₂P(O)SCF₂H]", fillcolor="#F1F3F4", fontcolor="#202124"]; Electrophile [label="Active Electrophile\n'[Ph₂P-SCF₂H]Cl'", fillcolor="#FBBC05", fontcolor="#202124"]; Phenol [label="Phenol Substrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-[(Difluoromethyl)sulfanyl]phenol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3, height=1]; Me3SiCl [label="Me₃SiCl\n(Lewis Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF", width=1.8, height=0.9];

// Edges Reagents -> Intermediate [label="Activation"]; Intermediate -> Electrophile [label="Rearrangement/\nDeoxygenation"]; Phenol -> Product [label="Nucleophilic Attack", style=dashed]; Electrophile -> Product; Me3SiCl -> Electrophile [label="Enhances Electrophilicity", style=dashed, dir=back]; } ondot Caption: Proposed pathway for direct C-H difluoromethylthiolation.

Application Protocol: Direct Difluoromethylthiolation of 2-Naphthol

This protocol is adapted from the work of Shibata and coworkers and demonstrates the regioselective synthesis of 1-[(difluoromethyl)sulfanyl]-2-naphthol, a representative phenol derivative.[4]

Materials:

  • Sodium difluoromethanesulfinate (HFCSO₂Na)

  • Diphenylchlorophosphine (Ph₂PCl)

  • 2-Naphthol

  • Trimethylsilyl chloride (Me₃SiCl)

  • Acetonitrile (MeCN, anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add sodium difluoromethanesulfinate (HFCSO₂Na, 0.8 mmol, 4.0 equiv) and 1.0 mL of anhydrous acetonitrile.

  • Add diphenylchlorophosphine (Ph₂PCl, 0.8 mmol, 4.0 equiv) to the suspension. Stir the mixture at room temperature for 30 minutes.

  • In a separate flask, dissolve 2-naphthol (0.2 mmol, 1.0 equiv) in 0.5 mL of anhydrous acetonitrile.

  • Add the 2-naphthol solution to the reaction mixture.

  • Add trimethylsilyl chloride (Me₃SiCl, 0.3 mmol, 1.5 equiv) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 0.5 to 12 hours, monitoring by TLC or ¹⁹F NMR.

  • Upon completion, cool the reaction to room temperature. Quench with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 1-[(difluoromethyl)sulfanyl]-2-naphthol.

Trustworthiness Note: Yields for this reaction are typically moderate to good (54-88% for various naphthols and phenols).[4] The regioselectivity is a key advantage, though mixtures of ortho/para isomers can occur with certain phenol substrates.[4] The reaction should be performed under an inert atmosphere to prevent hydrolysis of the reagents.

Strategy 2: Difluorocarbene Insertion into a Thiol (S-H Bond)

An alternative and highly effective strategy involves the synthesis of a 2-mercaptophenol (or thiophenol) derivative, followed by the insertion of difluorocarbene (:CF₂) into the S-H bond. This approach offers excellent chemoselectivity, as the acidic thiophenol proton reacts preferentially over the less acidic phenol proton.[6][7]

Mechanistic Rationale & Causality

This reaction relies on the generation of difluorocarbene from a stable precursor. While various sources exist, bench-stable S-(difluoromethyl)diarylsulfonium salts have emerged as practical and efficient reagents.[6][7]

  • Deprotonation: In the presence of a mild base (e.g., LiOH), the thiophenol is deprotonated to form the more nucleophilic thiophenolate anion.

  • Carbene Generation: The S-(difluoromethyl)sulfonium salt decomposes under basic conditions to release difluorocarbene (:CF₂), a singlet carbene stabilized by the "push-pull" electronic effects of the fluorine atoms.[8]

  • Nucleophilic Attack/Insertion: The highly nucleophilic thiophenolate attacks the electrophilic carbene center.

  • Protonation: The resulting difluoromethylthio anion is protonated during aqueous workup to yield the final product.

The high reactivity and selectivity for the thiophenolate over the phenoxide is the cornerstone of this method's success.[6]

// Nodes Thiophenol [label="2-Mercaptophenol\n(ArSH)", fillcolor="#F1F3F4", fontcolor="#202124"]; Base [label="Base (e.g., LiOH)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF", width=1.8, height=0.8]; Thiophenolate [label="Thiophenolate Anion\n(ArS⁻)", fillcolor="#FBBC05", fontcolor="#202124"]; Carbene_Source [label="Sulfonium Salt\nPrecursor", fillcolor="#F1F3F4", fontcolor="#202124"]; Carbene [label="Difluorocarbene\n(:CF₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate [label="[ArS-CF₂]⁻ Anion", fillcolor="#F1F3F4", fontcolor="#202124"]; Protonation [label="Proton Source\n(H₂O Workup)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="2-[(Difluoromethyl)sulfanyl]phenol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF", width=3.2, height=1];

// Edges Thiophenol -> Thiophenolate; Base -> Thiophenolate [label="Deprotonation"]; Carbene_Source -> Carbene; Base -> Carbene [label="Decomposition"]; Thiophenolate -> Intermediate; Carbene -> Intermediate [label="Nucleophilic Attack"]; Intermediate -> Product; Protonation -> Product [label="Protonation"]; } ondot Caption: Synthesis via difluorocarbene insertion into an S-H bond.

Application Protocol: S-Difluoromethylation of 4-methoxy-2-mercaptophenol

This protocol is a representative example based on the difluoromethylation of thiophenols using a sulfonium salt precursor.[6][7]

Materials:

  • 4-methoxy-2-mercaptophenol

  • S-(difluoromethyl)diphenylsulfonium tetrafluoroborate

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 4-methoxy-2-mercaptophenol (1.0 mmol, 1.0 equiv) and S-(difluoromethyl)diphenylsulfonium tetrafluoroborate (1.2 mmol, 1.2 equiv).

  • Add a mixture of THF and water (e.g., 4:1 v/v, 5 mL).

  • Add lithium hydroxide (LiOH, 1.5 mmol, 1.5 equiv) to the solution and stir vigorously at room temperature.

  • Monitor the reaction by TLC until the starting thiophenol is consumed (typically 1-4 hours).

  • Once complete, dilute the reaction mixture with water (20 mL) and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography to afford the pure 2-[(difluoromethyl)sulfanyl]-4-methoxyphenol.

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy depends heavily on the available starting materials, desired scale, and the overall molecular context.

FeatureStrategy 1: Direct C-H Thiolation Strategy 2: Carbene Insertion
Starting Material Phenol / Naphthol2-Mercaptophenol
Key Reagents HFCSO₂Na, Ph₂PCl, Me₃SiClS-(difluoromethyl)sulfonium salt, Base
Key Advantage Excellent for late-stage functionalization; no pre-functionalization needed.High chemoselectivity for S-H vs O-H; mild conditions.
Potential Limitation Regioselectivity can be an issue for some phenol substrates (ortho/para mixtures).Requires synthesis of the corresponding thiophenol, which can be a multi-step process.
Reaction Conditions Elevated temperature (90 °C)Room temperature
Reference [3][4][5][6][7]

References

  • Huang, Z., Matsubara, O., Jia, S., Tokunaga, E., & Shibata, N. (2017). Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters, 19(4), 934–937. [Link]

  • Huang, Z., Matsubara, O., Jia, S., Tokunaga, E., & Shibata, N. (2017). Supporting Information for Difluoromethylthiolation of Phenols and Related Compounds with a HF2CSO2Na/Ph2PCl/Me3SiCl System. Organic Letters. [Link]

  • Jouvin, K., Grellepois, F., & Pardo, D. G. (2015). Synthesis of aryl tri- and difluoromethyl thioethers via a C-H-thiocyanation/fluoroalkylation cascade. Chemistry, 21(41), 14324-7. [Link]

  • Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-8451. [Link]

  • Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-8451. [Link]

  • Neufeldt, S. R., et al. (2024). Difluoromethylation of Phenols. Organic Syntheses, 101, 164–180. [Link]

  • ResearchGate. (n.d.). Preparation of difluoromethylthiolation reagents 2. [Link]

  • Zhang, H., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3195–3209. [Link]

  • Huang, Z., Matsubara, O., Jia, S., Tokunaga, E., & Shibata, N. (2017). Difluoromethylthiolation of Phenols and Related Compounds With a HF 2 CSO 2 Na/Ph 2 PCl/Me 3 SiCl System. Organic Letters, 19(4), 934-937. [Link]

  • Wan, X., Zhang, H., Zhang, H., & Shen, Q. (2015). N-Difluoromethylthiophthalimide: A Shelf-Stable, Electrophilic Reagent for Difluoromethylthiolation. Journal of the American Chemical Society, 137(30), 9752–9755. [Link]

  • Prakash, G. K. S., & Hu, J. (2008). Fluoride ion-mediated nucleophilic fluoroalkylation of alkyl halides with Me3SiCF2SPh: Synthesis of PhSCF2- and CF2H-containing compounds. Journal of Fluorine Chemistry, 129(2), 144-148. [Link]

  • Xu, K., et al. (2022). Synthesis of aryldifluoromethyl aryl ethers via nickel-catalyzed suzuki cross-coupling between aryloxydifluoromethyl bromides and boronic acids. Nature Communications, 13(1), 1-10. [Link]

  • Zhang, H., & Shen, Q. (2021). A Toolbox of Reagents for Difluoromethylthiolation. Accounts of Chemical Research, 54(15), 3195-3209. [Link]

  • Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948–15957. [Link]

  • Howard, J. L., Schotten, C., Alston, S. T., & Browne, D. L. (2016). Preparation of difluoromethylthioethers through difluoromethylation of disulfides using TMS-CF2H. Chemical Communications, 52(54), 8448-8451. [Link]

  • Jouvin, K., Grellepois, F., & Pardo, D. G. (2016). ChemInform Abstract: Synthesis of Aryl Tri- and Difluoromethyl Thioethers via a C-H-Thiocyanation/Fluoroalkylation Cascade. ChemInform, 47(1). [Link]

  • Liu, G.-K., et al. (2019). Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study. The Journal of Organic Chemistry, 84(24), 15948-15957. [Link]

Sources

Applications of 2-[(Difluoromethyl)sulfanyl]phenol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 2-[(Difluoromethyl)sulfanyl]phenol in Medicinal Chemistry

Executive Summary

2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) represents a high-value building block in modern medicinal chemistry, primarily utilized to introduce the difluoromethylthio (–SCF₂H) moiety. This functional group has emerged as a superior bioisostere to the trifluoromethylthio (–SCF₃) and methoxy (–OMe) groups.

Unlike the chemically inert and purely lipophilic –SCF₃ group, the –SCF₂H moiety acts as a lipophilic hydrogen bond donor . This unique duality allows it to modulate lipophilicity (LogP) while retaining specific binding interactions with biological targets, often resulting in improved metabolic stability and membrane permeability without the "molecular obesity" penalty associated with larger perfluoroalkyl chains.

Part 1: Physicochemical Profile & Bioisosterism[1]

The strategic value of 2-[(difluoromethyl)sulfanyl]phenol lies in the properties of the ortho-SCF₂H substituent. It serves as a "chameleon" group, bridging the gap between polar and non-polar functionalities.

Comparative Properties Table
Property–SCF₂H (Difluoromethylthio)–SCF₃ (Trifluoromethylthio)–OMe (Methoxy)–SMe (Thiomethyl)
Hansch

(Lipophilicity)
~0.681.44-0.020.61
Hammett

(Electronic)
0.240.50-0.270.00
H-Bond Capability Donor (Weak, C-H)NoneAcceptorAcceptor (Weak)
Metabolic Stability High (Blocks oxidation)Very HighLow (O-demethylation)Low (S-oxidation)
Conformational Bias Rotatable (Dynamic)RotatableRotatableRotatable
The "Lipophilic Hydrogen Bond Donor" Effect

The C–H bond in the –CF₂H group is polarized by the two electronegative fluorine atoms, rendering the proton sufficiently acidic to act as a weak hydrogen bond donor.

  • Mechanism: In a protein binding pocket, the –SCF₂H group can replace a hydroxyl (–OH) or thiol (–SH) group. It maintains the H-bond interaction with the receptor's carbonyl backbone but drastically increases the local lipophilicity, displacing high-energy water molecules from the hydrophobic pocket (the "hydrophobic effect").

  • Result: Increased binding affinity (

    
    ) and improved cellular permeability (
    
    
    
    ).

Part 2: Synthetic Protocols

This section details two critical workflows: (A) The de novo synthesis of the building block (if commercial stock is unavailable) and (B) The installation of the motif into a drug scaffold via the phenol handle.

Protocol A: Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol

Context: Direct difluoromethylation of 2-hydroxythiophenol.

Reagents:

  • Substrate: 2-Mercaptophenol (1.0 eq)

  • Reagent: Diethyl bromodifluoromethylphosphonate [BrCF₂P(O)(OEt)₂] (1.2 eq) or Sodium chlorodifluoroacetate [ClCF₂CO₂Na] (2.0 eq)

  • Base: KOH (20 eq, aq. solution) or K₂CO₃

  • Solvent: Acetonitrile/Water (biphasic) or DMF

Step-by-Step Methodology:

  • Preparation: Charge a reaction flask with 2-mercaptophenol (10 mmol) and Acetonitrile (20 mL).

  • Base Addition: Add a solution of KOH (200 mmol) in water (20 mL) at 0°C. Stir for 15 minutes. Note: The phenol and thiol are both deprotonated; the thiolate is more nucleophilic.

  • Reagent Addition: Add diethyl bromodifluoromethylphosphonate (12 mmol) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Dilute with water, extract with diethyl ether (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (SiO₂). The product is typically a colorless to pale yellow oil.

Protocol B: Incorporation into Drug Scaffolds (O-Alkylation)

Context: Attaching the 2-[(difluoromethyl)sulfanyl]phenol motif to a core scaffold (e.g., a benzyl halide or heteroaryl chloride).

Reagents:

  • Nucleophile: 2-[(Difluoromethyl)sulfanyl]phenol (1.1 eq)

  • Electrophile: Benzyl bromide derivative (1.0 eq)

  • Base: Cs₂CO₃ (2.0 eq)

  • Solvent: DMF or Acetone

Step-by-Step Methodology:

  • Dissolution: Dissolve the electrophile (e.g., 4-(bromomethyl)pyridine) in anhydrous DMF (0.1 M).

  • Activation: Add 2-[(difluoromethyl)sulfanyl]phenol and Cesium Carbonate.

  • Heating: Heat to 60°C for 4-12 hours. Note: The ortho-SCF₂H group exerts steric bulk; slightly higher temperatures than standard phenol alkylations may be required.

  • Quench: Pour into ice water.

  • Isolation: If solid, filter and wash with water. If oil, extract with EtOAc.

  • Validation: Verify the integrity of the –SCF₂H group by ¹⁹F NMR (typically a doublet around -90 to -100 ppm).

Part 3: Strategic Applications & Logic

Metabolic Blocking & Scaffold Hopping

The –SCF₂H group is chemically robust. Replacing an ortho-methoxy (–OMe) group with –SCF₂H prevents cytochrome P450-mediated O-demethylation, a common metabolic liability.

  • Logic: The –SCF₂H group mimics the size and shape of –OMe but lacks the labile methyl-oxygen bond.

  • Outcome: Extended half-life (

    
    ) and reduced clearance (
    
    
    
    ).
Visualizing the Workflow

G cluster_0 Mechanism of Action Start Lead Compound (Metabolic Liability: -OMe) Strategy Bioisostere Strategy Replace -OMe with -SCF2H Start->Strategy Identify Liability Reagent 2-[(Difluoromethyl) sulfanyl]phenol Strategy->Reagent Select Building Block Synthesis Chemical Synthesis (O-Alkylation / Coupling) Reagent->Synthesis Input Result Optimized Drug (High Metabolic Stability + H-Bond Donor) Synthesis->Result Yields Mechanism SCF2H acts as Lipophilic H-Bond Donor (Blocks CYP450) Result->Mechanism

Figure 1: Strategic workflow for utilizing 2-[(difluoromethyl)sulfanyl]phenol to optimize lead compounds.

Part 4: Safety & Handling

  • Hazards: 2-[(Difluoromethyl)sulfanyl]phenol is an irritant (Skin Irrit. 2, Eye Irrit. 2). It may release toxic fluoride or sulfur oxides upon thermal decomposition.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). The C–S bond is stable, but the phenol is susceptible to oxidation over long periods if exposed to air.

  • Waste: Dispose of as halogenated organic waste. Do not mix with strong oxidizing agents.

References

  • Zafrani, Y., et al. (2017). "CF₂H: a fascinating group for application in drug development enabling modulation of many molecular properties." Journal of Medicinal Chemistry. Link

  • Garg, N. K., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses. Link

  • Li, Y., et al. (2017). "One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate." Organic Letters. Link

  • Meanwell, N. A. (2011). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link

  • Sigma-Aldrich. (2024). "Product Specification: 2-[(Difluoromethyl)sulfanyl]phenol." MilliporeSigma. Link

The Versatile Building Block: 2-[(Difluoromethyl)sulfanyl]phenol in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking New Chemical Space with the Difluoromethylsulfanyl Moiety

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone for modulating molecular properties. The difluoromethylsulfanyl (–SCF₂H) group, in particular, has emerged as a compelling bioisostere for hydroxyl and thiol groups, offering a unique combination of lipophilicity, hydrogen bond donating capability, and metabolic stability.[1] This application note delves into the synthetic utility of 2-[(Difluoromethyl)sulfanyl]phenol, a versatile building block poised to introduce the valuable –SCF₂H moiety into a diverse range of molecular scaffolds.

This document provides a comprehensive overview of the synthesis, characterization, and, most importantly, the synthetic applications of 2-[(Difluoromethyl)sulfanyl]phenol. We will explore its reactivity at both the phenolic hydroxyl group and the aromatic ring, providing detailed protocols and mechanistic insights to empower researchers in their quest for novel molecules with tailored properties.

Physicochemical Properties and Characterization

2-[(Difluoromethyl)sulfanyl]phenol is a versatile small molecule scaffold.[2]

PropertyValueSource
CAS Number 1251084-72-6[2]
Molecular Formula C₇H₆F₂OS[2]
Molecular Weight 176.19 g/mol [2]
Physical Form Oil[3]

While detailed spectroscopic data for this specific compound is not extensively published, the expected characteristic signals are outlined below based on general principles of NMR and IR spectroscopy for phenols and organofluorine compounds.

Expected Spectroscopic Signatures:

  • ¹H NMR: The spectrum would feature a characteristic triplet for the -SCF₂H proton with a coupling constant of approximately 55-60 Hz due to the two adjacent fluorine atoms. The phenolic -OH proton would appear as a broad singlet, and the aromatic protons would exhibit complex splitting patterns in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon of the -SC F₂H group would appear as a triplet due to C-F coupling. The aromatic carbons would show signals in the typical aromatic region, with the carbon attached to the hydroxyl group appearing at a characteristic downfield shift.

  • ¹⁹F NMR: A doublet corresponding to the two fluorine atoms of the -SCF₂ H group would be observed, with a coupling constant matching that of the proton on the same carbon.

  • IR Spectroscopy: A broad O-H stretching band characteristic of phenols would be present around 3300-3500 cm⁻¹. C-F stretching vibrations would be observed in the region of 1000-1200 cm⁻¹.

Synthetic Applications: A Gateway to Novel Derivatives

2-[(Difluoromethyl)sulfanyl]phenol offers two primary sites for synthetic modification: the nucleophilic phenolic hydroxyl group and the electron-rich aromatic ring.

O-Functionalization of the Phenolic Hydroxyl Group

The hydroxyl group can be readily functionalized through various reactions to generate ethers and esters, providing a straightforward route to modify the molecule's steric and electronic properties.

O-alkylation introduces an ether linkage, which can be a key structural motif in many bioactive molecules.

Caption: O-Alkylation of 2-[(Difluoromethyl)sulfanyl]phenol.

Detailed Protocol:

  • To a solution of 2-[(Difluoromethyl)sulfanyl]phenol (1.0 equiv) in a suitable aprotic solvent (e.g., acetone, acetonitrile, or DMF) is added a base (1.5-2.0 equiv, e.g., K₂CO₃ or Cs₂CO₃).

  • The mixture is stirred at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • The desired alkyl halide (R-X, 1.1-1.5 equiv) is added to the reaction mixture.

  • The reaction is stirred at a temperature ranging from room temperature to reflux, depending on the reactivity of the alkyl halide, and monitored by TLC.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired aryl ether.

Rationale: The choice of a relatively non-nucleophilic base is crucial to avoid side reactions. The reaction temperature and time are optimized based on the electrophilicity of the alkylating agent.

C-C and C-N Cross-Coupling Reactions

For cross-coupling reactions, the phenolic hydroxyl group is typically converted into a better leaving group, such as a triflate or nonaflate. This "pre-functionalization" activates the aromatic ring for palladium-catalyzed reactions, enabling the formation of C-C and C-N bonds.

This one-pot procedure avoids the isolation of the intermediate aryl sulfonate, improving efficiency.[4]

Sources

Analytical Protocol: Quantification of 2-[(Difluoromethyl)sulfanyl]phenol

[1]

Executive Summary & Scope

This Application Note provides a definitive guide for the quantification of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), a critical intermediate containing the lipophilic difluoromethylthio (

1

Due to the compound's phenolic nature and the electron-withdrawing

1
  • HPLC-UV/DAD: For raw material purity assessment and high-concentration process monitoring.[1]

  • LC-MS/MS (ESI-): For trace analysis in biological matrices or environmental samples, leveraging the ionization efficiency of the phenol moiety.[1]

Physicochemical Profile & Mechanistic Logic

Understanding the molecule is the first step to robust method development.

PropertyValue (Approx.)Analytical Implication
Molecular Weight 176.18 g/mol Small molecule; requires high-resolution columns for separation from matrices.[1]
LogP 2.8 – 3.2Moderately lipophilic.[1] Retains well on C18 phases. Requires organic solvent for extraction (LLE).[1]
pKa ~8.5 – 9.0The

group (ortho) increases acidity compared to phenol (pKa 10). Critical: Mobile phase pH must be < 6.5 to suppress ionization during chromatography for sharp peaks.[1]
UV Max ~254 nm, 280 nmAromatic ring allows UV detection.
Stability Acid Stable / Base SensitiveAvoid high pH (>10) during sample prep to prevent potential elimination of the

group or oxidation.

Method A: HPLC-UV (Purity & Process Control)

Objective: Routine quantification of bulk material (>98% purity) and reaction monitoring.

Chromatographic Conditions
  • System: UHPLC or HPLC with Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalent.

    • Why? The C18 phase provides robust hydrophobic interaction for the lipophilic

      
       group.
      
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile (LC Grade).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: 254 nm (Primary), 210 nm (Impurity check).

  • Injection Volume: 5–10 µL.

Gradient Profile
Time (min)% Mobile Phase BRationale
0.010Initial equilibration; trap polar impurities.
8.090Linear ramp to elute the target analyte.
10.090Wash lipophilic dimers/byproducts.
10.110Re-equilibration.
14.010Ready for next injection.[1]
System Suitability Criteria
  • Tailing Factor:

    
     (Ensured by acidic mobile phase).[1]
    
  • Precision (RSD):

    
     for 6 replicate injections of standard.
    
  • Resolution:

    
     between target peak and nearest impurity.
    

Method B: LC-MS/MS (Bioanalysis & Trace Quant)

Objective: Quantification in plasma/media (PK studies) or trace impurity analysis (< 0.1%).[1]

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI).[1][2]

  • Polarity: Negative Mode (

    
    ).[1]
    
    • Why? Phenols lose a proton (

      
      ) easily to form phenoxide ions (
      
      
      ).[1] Positive mode is often insensitive for acidic phenols.
  • Precursor Ion:

    
     175.0 (
    
    
    ).[1]

Recommended MRM Transitions (Optimize on instrument): | Transition (

175.0 

125.0

1175.0

109.0

1175.0

155.0

1
LC Conditions (LC-MS)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 1mM Ammonium Fluoride in Water (or 0.01% Acetic Acid).[1]

    • Note: Ammonium fluoride often enhances ionization for phenols in negative mode ESI.[1]

  • Mobile Phase B: Methanol.[1]

  • Gradient: Fast ramp (5% to 95% B in 3 minutes).

Sample Preparation Protocol (Liquid-Liquid Extraction)

Context: Direct protein precipitation often yields poor recovery for lipophilic phenols due to protein binding.[1] LLE is the "Gold Standard" here.

Protocol Steps:
  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL Eppendorf tube.

  • IS Addition: Add 10 µL of Internal Standard (e.g., 2-Chlorophenol or deuterated analog).[1]

  • Acidification: Add 10 µL of 1% Formic Acid.

    • Mechanism:[1][3] Neutralizes the phenol (pushes equilibrium to uncharged form), drastically increasing extraction efficiency into organic layer.

  • Extraction: Add 500 µL MTBE (Methyl tert-butyl ether) or Ethyl Acetate .[1]

  • Agitation: Vortex vigorously for 5 minutes.

  • Separation: Centrifuge at 10,000 rpm for 5 minutes at 4°C.

  • Concentration: Transfer the supernatant (organic top layer) to a clean tube and evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Water:ACN). Vortex and inject.

Visual Workflow & Logic (Graphviz)[1]

AnalyticalWorkflowcluster_0Sample Preparation (LLE)cluster_1Analysis Selectioncluster_2Instrumental MethodSampleBiological Sample(Plasma/Media)AcidifyAcidify (pH < 4)Neutralize PhenolSample->Acidify + Formic AcidExtractAdd MTBE/EtOAcVortex & CentrifugeAcidify->ExtractPhaseSepIsolate Organic Phase(Target in Top Layer)Extract->PhaseSepDryEvaporate & ReconstitutePhaseSep->DryDecisionConcentration Range?Dry->DecisionHighConcHigh (>1 µg/mL)QC / PurityDecision->HighConcTraceTrace (<1 µg/mL)PK / BioanalysisDecision->TraceHPLCHPLC-UV (254 nm)Acidic Mobile PhaseHighConc->HPLCLCMSLC-MS/MS (ESI -)MRM: 175 -> 125Trace->LCMScaptionFigure 1: Decision tree and workflow for the extraction and quantification of 2-[(Difluoromethyl)sulfanyl]phenol.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing (HPLC) Silanol interaction or ionization of phenol.[1]Ensure Mobile Phase A pH is

. Increase buffer strength (e.g., 20mM Phosphate).
Low Sensitivity (MS) Poor ionization in Positive Mode.[1]Switch to Negative Mode . Use Ammonium Fluoride (0.5-1mM) as additive to boost

signal.[1]
Recovery < 50% Incomplete extraction.Verify acidification step.[1] Phenol must be neutral to partition into MTBE.[1]
Retention Time Drift Column dewetting (high aqueous).[1]Ensure C18 column is "AQ" type or keep at least 5% organic in initial gradient.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 67958, 2-(Trifluoromethyl)phenol (Analogous Chemistry).[1] Retrieved from [Link][1]

  • U.S. EPA (2007). Method 8041A: Phenols by Gas Chromatography.[1] SW-846 Update IV.[1] Retrieved from [Link]

  • Organic Syntheses (2024). Difluoromethylation of Phenols. Org.[1][3][4][5][6] Synth. 2024, 101, 164-180.[1][3] Retrieved from [Link][1]

HPLC Analysis of 2-[(Difluoromethyl)sulfanyl]phenol: Application Note & Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and purity assessment of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6). This fluorinated thio-phenol serves as a critical building block in the synthesis of agrochemicals and pharmaceuticals, where the difluoromethylthio (–SCF₂H) moiety is utilized to modulate lipophilicity and metabolic stability.

Key Technical Highlights:

  • Separation Mode: Reversed-Phase Chromatography (RP-HPLC).[1][2][3]

  • Critical Control Strategy: pH control is mandatory to suppress phenol ionization, ensuring peak symmetry and reproducible retention.

  • Stationary Phase: C18 (Octadecyl) with end-capping is the primary recommendation; Pentafluorophenyl (PFP) is validated as an orthogonal phase for positional isomer resolution.

  • Detection: UV-Vis (Diode Array) at 274 nm.

Chemical Context & Method Development Logic

The Analyte
  • Compound: 2-[(Difluoromethyl)sulfanyl]phenol[4]

  • Molecular Formula: C₇H₆F₂OS

  • Molecular Weight: 176.19 g/mol [4][5]

  • Physicochemical Profile:

    • Acidity (pKa): Estimated ~8.5–9.5. The electron-withdrawing –SCF₂H group increases the acidity of the phenolic proton compared to unsubstituted phenol (pKa 10).

    • Lipophilicity (LogP): Estimated ~2.8–3.2. The molecule is moderately lipophilic.

    • Stability Risks: Thioethers are susceptible to oxidation, potentially forming sulfoxides (–S(=O)CF₂H) and sulfones (–S(=O)₂CF₂H). The method must resolve these oxidative degradants.

Method Design Strategy

The development of this protocol follows a "Quality by Design" (QbD) approach, focusing on the specific interactions between the fluorinated analyte and the stationary phase.

Decision Matrix:

  • Mobile Phase pH: To prevent peak tailing and retention time drift, the mobile phase pH must be at least 2 units below the pKa. We utilize 0.1% Formic Acid (pH ~2.7) to keep the phenol fully protonated (neutral).

  • Solvent Selection: Acetonitrile (ACN) is preferred over Methanol due to lower viscosity (lower backpressure) and better solubility for fluorinated aromatics.

  • Column Selection: A standard C18 column provides the necessary hydrophobic retention. However, if separating the ortho- isomer from meta- or para- impurities, a PFP (Pentafluorophenyl) column offers superior selectivity via π-π and dipole-dipole interactions with the fluorinated group.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-[(Difluoromethyl)sulfanyl]phenol (>98% purity).

  • Solvents: HPLC-grade Acetonitrile (ACN) and Water (Milli-Q or equivalent).

  • Modifier: Formic Acid (LC-MS grade) or Phosphoric Acid (HPLC grade, if using non-MS detection).

Chromatographic Conditions (The "Recipe")
ParameterSpecificationRationale
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 100 mm, 3.5 µm) or equivalentHigh surface area, double end-capped to reduce silanol interactions with the phenol.
Mobile Phase A Water + 0.1% Formic AcidMaintains pH ~2.7; suppresses ionization of the phenol.
Mobile Phase B Acetonitrile + 0.1% Formic AcidMatches ionic strength of A; ensures baseline stability.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°C ± 1°CImproves mass transfer and retention time reproducibility.
Injection Volume 5–10 µLDependent on sample concentration (target 10 µg on-column).
Detection UV at 274 nm (Bandwidth 4 nm)Reference: 360 nm (100 nm BW). 274 nm is the characteristic aromatic absorption max.
Run Time 15 MinutesSufficient to elute the main peak and potential lipophilic dimers.
Gradient Program

Note: A gradient is recommended to prevent the accumulation of late-eluting oxidative impurities.

Time (min)% Mobile Phase BEvent
0.0010%Initial Hold (Focusing)
1.0010%Start Gradient
10.0090%Linear Ramp (Elution of Analyte)
12.0090%Wash Step
12.1010%Return to Initial
15.0010%Re-equilibration
Sample Preparation
  • Stock Solution (1.0 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. (Note: The compound is an oil; weighing by difference is recommended).

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into 9 mL of Water/Acetonitrile (50:50 v/v).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter prior to injection. Nylon filters should be avoided due to potential adsorption of phenols.

Visualization of Methodology

Method Logic & Decision Tree

The following diagram illustrates the critical decision pathways taken to derive this specific protocol, ensuring scientific integrity.

MethodDevelopment Analyte Analyte: 2-[(Difluoromethyl)sulfanyl]phenol Properties Properties: 1. Phenolic -OH (Acidic) 2. -SCF2H Group (Lipophilic/Fluorinated) Analyte->Properties AcidityCheck Acidity Check: pKa ~ 9.0 Properties->AcidityCheck Interactions Interaction Check: Fluorine & Aromatic Ring Properties->Interactions MobilePhase Mobile Phase Decision: Acidic pH (0.1% Formic Acid) Result: Neutral Analyte AcidityCheck->MobilePhase Suppress Ionization FinalMethod FINAL PROTOCOL: C18 Column Gradient ACN/H2O + 0.1% FA UV @ 274nm MobilePhase->FinalMethod ColumnChoice Column Selection: Primary: C18 (Hydrophobic) Secondary: PFP (Selectivity) Interactions->ColumnChoice Target Separation ColumnChoice->FinalMethod

Caption: Decision matrix for optimizing stationary phase and mobile phase chemistry based on analyte properties.

Analytical Workflow

Workflow Sample Sample (Oil) Weigh Weigh 10mg (By Difference) Sample->Weigh Dissolve Dissolve in 100% ACN Weigh->Dissolve Dilute Dilute to 0.1 mg/mL in 50:50 Water/ACN Dissolve->Dilute Filter Filter 0.22 µm PTFE Dilute->Filter Inject Inject 5 µL into HPLC Filter->Inject Data Data Analysis Integrate @ 274nm Inject->Data

Caption: Step-by-step sample preparation and analysis workflow.

System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following System Suitability Test (SST) criteria must be met before analyzing unknown samples.

ParameterAcceptance CriteriaTroubleshooting
Retention Time (RT) ± 2.0% RSD (n=5)Check pump flow stability and column temperature equilibration.
Peak Area ± 2.0% RSD (n=5)Check autosampler precision and injector seal integrity.
Tailing Factor (T) 0.8 ≤ T ≤ 1.5T > 1.5 indicates secondary silanol interactions. Ensure mobile phase pH is acidic (<3.0).
Resolution (Rs) > 2.0If separating from synthesis precursors (e.g., phenol), ensure gradient slope is not too steep.
Theoretical Plates (N) > 5000If low, check for dead volume in tubing or column aging.
Validation Parameters (Brief Guide)
  • Linearity: Prepare 5 levels from 10 µg/mL to 200 µg/mL. R² should be > 0.999.

  • LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratios of 3:1 and 10:1 respectively.

  • Specificity: Inject a blank (50:50 ACN/Water) to ensure no interference at the retention time of the analyte (~6-8 min).

Troubleshooting & Safety

Common Issues
  • Peak Doublets: If the peak appears split, the sample solvent may be too strong. Ensure the sample is dissolved in 50:50 Water/ACN, not 100% ACN, before injection.

  • Retention Drift: Fluorinated phenols can be sensitive to temperature. Ensure the column oven is active and stable at 30°C.

  • Ghost Peaks: Late eluting peaks in the blank usually indicate carryover or mobile phase contamination. Run a "sawtooth" gradient wash (5% -> 95% -> 5% rapid cycling) to clean the column.

Safety Considerations
  • Toxicity: 2-[(Difluoromethyl)sulfanyl]phenol is an irritant. Handle in a fume hood.

  • Waste: Collect all HPLC effluent in halogenated organic waste containers due to the fluorine content.

References

  • Liu, G.-K., et al. (2019).[6] Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt.[6][7] The Journal of Organic Chemistry, 84(21), 13620–13628. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-[(Difluoromethyl)sulfanyl]phenol.[4] National Library of Medicine. Retrieved from [Link]

  • Chromatography Online. (2011). Improving HPLC Separation of Polyphenols. LCGC International. Retrieved from [Link]

Sources

Gas chromatography methods for phenol derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity GC Analysis of Phenol Derivatives

Abstract

Phenolic compounds present a unique analytical challenge in gas chromatography (GC) due to their acidity (


) and capacity for strong hydrogen bonding. These properties often result in peak tailing, irreversible adsorption, and ghosting on standard non-polar columns. This guide provides two validated workflows: Method A (Direct Injection)  for rapid screening of ppm-level concentrations, and Method B (Derivatization via Silylation)  for trace-level (ppb) quantitation and structural confirmation.

Section 1: The Chemistry of the Challenge

The hydroxyl (-OH) group on the phenol ring is the primary source of analytical difficulty.

  • Active Site Adsorption: Free silanols (Si-OH) in the inlet liner, glass wool, or column stationary phase form hydrogen bonds with the phenolic -OH, causing severe peak tailing.

  • Acidity: Phenols are weak acids. In basic or non-deactivated environments, they can deprotonate, leading to peak broadening or total loss of signal.

  • Volatility: While simple phenols are volatile, complex derivatives (e.g., Bisphenols) require high temperatures that induce thermal degradation before elution.

Section 2: Method Selection Strategy

Before selecting a protocol, the analyst must evaluate the sensitivity requirements and matrix complexity.

MethodSelection Start START: Define Analytical Goals conc Target Concentration? Start->conc High High (ppm - %) conc->High Screening Low Trace (ppb - ppt) conc->Low Quantitation Matrix Matrix Complexity? High->Matrix Deriv METHOD B: Derivatization (Silylation + Non-Polar Column) Low->Deriv Required for Sensitivity Clean Clean (Water/Solvent) Matrix->Clean Dirty Dirty (Biological/Soil) Matrix->Dirty Improves Selectivity Direct METHOD A: Direct Injection (Specialized Polar Column) Clean->Direct Dirty->Deriv Improves Selectivity

Figure 1: Decision matrix for selecting the appropriate phenol analysis workflow.

Section 3: Protocol A - Direct Injection (Screening)

Applicability: Routine monitoring of phenols, cresols, and chlorophenols at


 levels.
Critical Mechanism:  Uses a polar stationary phase (Polyethylene Glycol - PEG) to "dissolve" the polar phenols, masking their interaction with active sites.
Instrument Configuration
  • Inlet: Split/Splitless (Split 10:1 recommended to reduce solvent expansion issues).

  • Liner: Ultra-Inert, wool-packed liner (deactivated). Note: Standard glass wool will irreversibly adsorb phenols.

  • Column: Acid-Deactivated Polyethylene Glycol (PEG) / Wax phase.

    • Examples: DB-Wax UI, Stabilwax-DA, ZB-WAXplus.

    • Dimensions: 30 m

      
       0.25 mm 
      
      
      
      0.25
      
      
      (or 0.50
      
      
      for higher capacity).
  • Detector: FID (Flame Ionization Detector) or MS (Mass Spec).

Step-by-Step Workflow
  • Sample Prep: Acidify aqueous samples to pH < 2 using

    
     to keep phenols in their protonated (neutral) state. Extract with Methylene Chloride (DCM).
    
  • System Priming: Inject a high-concentration phenol standard (100 ppm) twice before the analytical run to "prime" any remaining active sites.

  • GC Parameters:

    • Inlet Temp: 250°C.

    • Carrier Gas: Helium at 1.2 mL/min (Constant Flow).

    • Oven: 40°C (hold 1 min)

      
       10°C/min 
      
      
      
      250°C (hold 5 min).

⚠️ CAUTION: Never use silylating reagents (BSTFA/MSTFA) on a Wax/PEG column. The reagent will react with the stationary phase, destroying the column.

Section 4: Protocol B - Derivatization via Silylation (Trace Analysis)

Applicability: Trace analysis (EPA 8041), biological samples, and high-molecular-weight phenols (e.g., Bisphenol A). Critical Mechanism: Replaces the active proton on the -OH group with a Trimethylsilyl (TMS) group.[1] This reduces polarity, increases volatility, and improves thermal stability.

Reagents
  • Derivatizing Agent: BSTFA [N,O-Bis(trimethylsilyl)trifluoroacetamide] + 1% TMCS (Trimethylchlorosilane).[2][3] TMCS acts as a catalyst for sterically hindered phenols.

  • Solvent: Anhydrous Pyridine or Acetonitrile. Moisture is the enemy of this reaction.

Instrument Configuration
  • Column: Non-polar 5% Phenyl Methyl Siloxane.

    • Examples: HP-5ms, Rxi-5Sil MS, DB-5.

    • Why: TMS-phenols are non-polar; they separate perfectly on standard MS columns.

Step-by-Step Protocol
  • Drying: Ensure sample extract is completely water-free. Use anhydrous sodium sulfate (

    
    ) or nitrogen blow-down to dryness.
    
  • Reaction Setup:

    • Reconstitute dried residue in 100

      
       Anhydrous Pyridine.
      
    • Add 50

      
       BSTFA + 1% TMCS.
      
  • Incubation: Cap vial tightly. Heat at 65°C for 30 minutes .

    • Note: Sterically hindered phenols (e.g., 2,6-di-tert-butylphenol) may require 60 minutes at 75°C.

  • Injection: Inject 1

    
     directly (Splitless or Split).
    

Derivatization Sample Sample Extract (Dry Residue) Reagent Add BSTFA + 1% TMCS (+ Pyridine) Sample->Reagent Heat Incubate 65°C, 30 min Reagent->Heat Silylation TMS TMS-Phenol Derivative Formed Heat->TMS -OH becomes -OTMS Inject Inject on 5% Phenyl Column TMS->Inject

Figure 2: Workflow for the silylation of phenols using BSTFA.

Section 5: Comparative Performance Data

FeatureMethod A: Direct InjectionMethod B: Silylation (TMS)
Column Type Wax / PEG (Polar)5% Phenyl (Non-Polar)
LOD (approx) 0.5 - 1.0 ppm0.01 - 0.05 ppm
Peak Shape Prone to tailing if system is activeSharp, Gaussian peaks
Prep Time Fast (< 30 mins)Slow (1-2 hours)
Stability StableMoisture sensitive (hydrolysis)
Mass Spec Molecular ion (

) often visible
Characteristic

(loss of methyl)

Section 6: Troubleshooting & Maintenance

Symptom: Tailing Peaks (Direct Injection)

  • Cause: Active silanols in the liner.

  • Fix: Replace liner with a fresh "Ultra-Inert" deactivated liner. Do not clean liners with acid/base; replace them.

  • Check: Trim 10-20 cm from the front of the column (guard column recommended).

Symptom: Low Response (Derivatization)

  • Cause: Incomplete reaction or moisture contamination.

  • Fix: Ensure reagents are fresh. BSTFA hydrolyzes effectively into hexamethyldisiloxane (HMDS) if exposed to humid air. If the reagent bottle has white crystals around the cap, discard it.

Symptom: Ghost Peaks

  • Cause: Carryover or septum bleed.[4]

  • Fix: Phenols are "sticky." Run a solvent blank at high temperature (20°C above method max) between samples.

References

  • US EPA. (2007). Method 8041A: Phenols by Gas Chromatography.[5][6] SW-846 Update IV. [Link]

  • Restek Corporation. (2021). Guide to GC Column Selection and Optimizing Separations. [Link]

  • Agilent Technologies. GC Column Selection Guide for Environmental Applications. [Link]

Sources

Introduction: The Rise of the Lipophilic Hydrogen Bond Donor

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Physicochemical Profiling & ADME-Tox Assessment of 2-[(Difluoromethyl)sulfanyl]phenol

2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) represents a critical motif in modern Fragment-Based Drug Discovery (FBDD). While traditional medicinal chemistry often relies on trifluoromethyl (


) groups to increase metabolic stability and lipophilicity, the difluoromethylthio (

) group offers a unique advantage: it acts as a lipophilic hydrogen bond donor .[1]

Unlike the chemically inert


 or 

, the proton on the

moiety is sufficiently acidic to participate in hydrogen bonding interactions with protein targets, acting as a bioisostere for hydroxyl (

) or thiol (

) groups but with significantly altered membrane permeability properties.[1]

This Application Note provides a rigorous framework for characterizing this scaffold. We focus on distinguishing the reactivity of the phenolic hydroxyl group from the metabolic stability of the difluoromethylthio ether.

Physicochemical Characterization

Determination (Spectrophotometric Method)

Rationale: The ortho-positioning of the electron-withdrawing


 group lowers the 

of the phenol relative to unsubstituted phenol (

).[1] Accurate

is essential for predicting ionization at physiological pH (7.4).

Protocol:

  • Stock Preparation: Dissolve 2-[(Difluoromethyl)sulfanyl]phenol to 10 mM in DMSO.

  • Buffer System: Prepare a "Universal Buffer" (citric acid, phosphate, borate) covering pH 2.0 to 12.0 in 0.5 unit increments.[1]

  • Assay:

    • Add 5 µL of stock to 195 µL of each buffer in a UV-transparent 96-well plate.

    • Measure Absorbance Spectrum (240–400 nm) using a microplate reader (e.g., Tecan Spark).[1]

  • Analysis:

    • Identify the isosbestic point.

    • Plot Absorbance at

      
       (phenolate species) vs. pH.[1]
      
    • Fit to the Henderson-Hasselbalch equation to derive

      
      .
      

Expected Result: The expected


 is approx. 8.5–9.0, making a significant fraction ionized at intestinal pH.
Lipophilicity Assessment (LogD via Shake-Flask)

Rationale: To validate the "lipophilic" claim of the


 group.

Protocol:

  • Phases: Octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with Octanol).

  • Equilibration:

    • Spike 10 µM test compound into the biphasic system (1:1 volume ratio).

    • Shake for 1 hour at 25°C; Centrifuge at 3000 x g for 10 min to separate phases.

  • Quantification:

    • Sample both phases.

    • Analyze via LC-MS/MS (MRM mode).[1]

  • Calculation:

    
    .
    

Metabolic Stability & Biotransformation[3]

The critical question for this scaffold is whether the


 group survives oxidative metabolism or if the phenol is rapidly conjugated.[1]
Microsomal Stability Assay (Phase I & II)

Objective: Differentiate between CYP450-mediated oxidation (Phase I) and UGT-mediated glucuronidation (Phase II).[1]

Reagents:

  • Pooled Human Liver Microsomes (HLM, 20 mg/mL).

  • NADPH Regenerating System (Phase I cofactor).

  • UDPGA (Phase II cofactor).

  • Alamethicin (pore-forming peptide to access luminal UGTs).[1]

Workflow Diagram (DOT):

MetabolicStability Start Compound (1 µM) Mix Microsomal Mix (HLM + Buffer) Start->Mix Branch Cofactor Addition Mix->Branch Path1 NADPH Only (Phase I) Branch->Path1 Assess Oxidative Stability Path2 NADPH + UDPGA + Alamethicin (Phase I + II) Branch->Path2 Assess Glucuronidation Incubate Incubation 37°C, 0-60 min Path1->Incubate Path2->Incubate Quench Quench (Cold Acetonitrile) Incubate->Quench Analysis LC-MS/MS (Q-TOF) Quench->Analysis

Caption: Differential metabolic stability workflow to isolate Phase I (oxidative) vs. Phase II (conjugative) clearance pathways.

Detailed Protocol:

  • Pre-incubation: Mix 1 µM test compound with HLM (0.5 mg/mL final) in phosphate buffer (pH 7.4).

    • For Phase II arm: Add Alamethicin (25 µg/mg protein) and incubate on ice for 15 min to permeabilize microsomes.[1]

  • Initiation:

    • Arm A (Phase I): Add NADPH (1 mM final).

    • Arm B (Phase I+II): Add NADPH (1 mM) + UDPGA (5 mM).

  • Sampling: Aliquot 50 µL at

    
     min into 150 µL ice-cold acetonitrile (containing internal standard).
    
  • Analysis: Centrifuge and inject supernatant into LC-MS/MS. Monitor parent depletion and metabolite formation.

Data Interpretation Table:

ObservationLikely Metabolic PathwayStructural Implication
Rapid clearance in Arm A & B Sulfoxidation of

The thioether is vulnerable; consider oxidizing to sulfone (

) synthetically.[1]
Stable in Arm A, Rapid in Arm B Phenol GlucuronidationThe

is stable.[1] The phenol is the "soft spot" (expected).[1]
Stable in both High Metabolic StabilityIdeal scaffold for drug design.[2]

Hydrogen Bond Acidity (NMR Titration)

Rationale: To verify the bioisosteric potential, we must quantify the H-bond donating ability of the


 proton.

Protocol:

  • Solvent:

    
     (non-polar to maximize H-bond observation).
    
  • Probe: DMSO-

    
     (strong H-bond acceptor).
    
  • Titration:

    • Prepare 10 mM sample in

      
      .[1]
      
    • Titrate increasing equivalents of DMSO-

      
       (0.5 to 10 eq).
      
    • Monitor the chemical shift (

      
      ) of the 
      
      
      
      proton via
      
      
      H-NMR.[1][3]
  • Result: A significant downfield shift (

    
     ppm) confirms strong H-bond donor capability.[1]
    

Safety Profiling: In Vitro Cytotoxicity

Rationale: Fluorinated phenols can act as uncouplers of oxidative phosphorylation.

Assay: ATP-based Cell Viability (e.g., CellTiter-Glo).

  • Cells: HepG2 (Liver) and HEK293 (Kidney).[1]

  • Concentration Range: 0.1 µM to 100 µM (8-point dose response).[1]

  • Incubation: 24 hours.

  • Readout: Luminescence (proportional to ATP).[1]

  • Flag:

    
     indicates potential mitochondrial toxicity common to lipophilic weak acids.[1]
    

References

  • Gomez, L., et al. (2021).[1] "A Toolbox of Reagents for Difluoromethylthiolation." Accounts of Chemical Research. Link[1]

  • Zafrani, Y., et al. (2019).[1] "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties."[4] Journal of Medicinal Chemistry. Link

  • Xing, L., et al. (2012). "Application of Bioisosteres in Drug Design." Topics in Current Chemistry. Link

  • Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link[1]

  • PubChem Compound Summary. (2023). "2-[(Difluoromethyl)sulfanyl]phenol."[5][6] National Library of Medicine. Link[1]

Sources

Application Note: Profiling 2-[(Difluoromethyl)sulfanyl]phenol as a Privileged Fragment in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the evaluation of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) as a strategic fragment in drug discovery. While traditional phenol moieties function as high-affinity hydrogen bond donors in enzyme active sites, they often suffer from rapid metabolic conjugation (glucuronidation/sulfation) and poor membrane permeability. The introduction of the ortho-difluoromethylthio (


)  group creates a "lipophilic hydrogen bond donor" motif. This guide provides protocols for characterizing its physicochemical properties, assessing its inhibition potential against metalloenzymes (specifically Tyrosinase as a model system), and validating its metabolic stability advantage over methoxy-analogs.

Part 1: Chemical Biology & Mechanism[1]

The "Lipophilic Hydrogen Bond Donor" Paradigm

The


 moiety is a bioisostere of the methoxy (

) and methylthio (

) groups but possesses unique electronic properties due to the electron-withdrawing nature of the two fluorine atoms.
  • Acidity Modulation: The

    
     group lowers the 
    
    
    
    of the neighboring phenol, increasing its acidity and potential for ionic interactions within a cationic active site (e.g., Zinc or Copper centers in metalloenzymes).
  • H-Bonding Capability: Unlike the

    
     group (which is purely lipophilic), the 
    
    
    
    proton is sufficiently acidic to act as a weak hydrogen bond donor (HBD).
  • Conformational Locking: The intramolecular hydrogen bond between the phenolic proton and the sulfur/fluorine atoms can lock the conformation, reducing the entropic penalty upon protein binding.

Target Class Suitability

This fragment is particularly relevant for:

  • Oxidoreductases (e.g., Tyrosinase, Lipoxygenase): Where the phenol headgroup chelates the metal center.

  • Cysteine Proteases (e.g., Cathepsins): Where electron-deficient phenols act as non-covalent inhibitors.

  • Kinases: As a solvent-front replacement for

    
     to improve metabolic half-life.
    

Part 2: Experimental Protocols

Protocol A: Physicochemical Profiling ( & )

Rationale: To validate the "lipophilic H-bond donor" hypothesis, we must first quantify the acidity and lipophilicity shift compared to 2-(methylthio)phenol.

Materials:

  • Compound: 2-[(Difluoromethyl)sulfanyl]phenol (Test)

  • Reference: 2-(Methylthio)phenol (Control)

  • Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Instrument: UV-Vis Spectrophotometer (e.g., Agilent Cary 60) or Potentiometric Titrator (Sirius T3).

Workflow:

  • Stock Prep: Dissolve 1 mg of compound in 100 µL DMSO (10 mg/mL).

  • Titration (

    
    ): 
    
    • Dilute stock into water:methanol (80:20) co-solvent.

    • Perform potentiometric titration from pH 2.0 to 12.0.

    • Expected Result: The

      
       analog should exhibit a lower 
      
      
      
      (approx. 8.5–9.0) compared to the
      
      
      analog (approx. 9.5–10.0), indicating stronger H-bond donor capability.
  • Shake-Flask Method (

    
    ): 
    
    • Mix 500 µL of 1-octanol (pre-saturated with buffer) and 500 µL PBS (pH 7.4).

    • Spike with 10 µL compound stock. Vortex for 1 hour at 25°C.

    • Centrifuge to separate phases.

    • Analyze both phases via HPLC-UV (254 nm).

Data Analysis:



Protocol B: Enzyme Inhibition Assay (Tyrosinase Model)

Rationale: Tyrosinase is a copper-containing monooxygenase that binds phenols. This assay determines if the


 modification retains binding affinity while altering kinetics.

Reagents:

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), 1000 U/mL stock in PBS.

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine), 5 mM stock.

  • Inhibitor: 2-[(Difluoromethyl)sulfanyl]phenol (0.1 µM – 100 µM).

  • Assay Buffer: 50 mM Phosphate Buffer, pH 6.8.

Step-by-Step Procedure:

  • Plate Setup: Use a 96-well clear microplate.

  • Incubation:

    • Add 140 µL Assay Buffer.

    • Add 20 µL Enzyme solution (20 U/well final).

    • Add 20 µL Inhibitor (variable concentrations).

    • Incubate at 25°C for 10 minutes to allow Enzyme-Inhibitor complex formation.

  • Reaction Initiation:

    • Add 20 µL L-DOPA substrate (0.5 mM final).

  • Kinetic Readout:

    • Measure Absorbance at 475 nm (formation of dopachrome) every 30 seconds for 15 minutes.

  • Controls:

    • Blank: Buffer + Substrate (no enzyme).

    • Pos. Control: Kojic Acid (Standard Inhibitor).

DOT Diagram: Assay Workflow

AssayWorkflow Stock Compound Stock (10mM DMSO) Dilution Serial Dilution (0.1 - 100 µM) Stock->Dilution Incubation Pre-Incubation (Enzyme + Inhibitor) 10 min @ 25°C Dilution->Incubation Add to Plate Substrate Add Substrate (L-DOPA) Incubation->Substrate Readout Kinetic Readout (Abs @ 475nm) Substrate->Readout t=0 to 15m Analysis IC50 Calculation (Non-linear Regression) Readout->Analysis

Caption: Figure 1. Kinetic workflow for evaluating Tyrosinase inhibition via dopachrome formation.

Protocol C: Metabolic Stability (Microsomal Clearance)

Rationale: The primary medicinal chemistry advantage of


 over 

is resistance to oxidative O-dealkylation. This protocol validates that advantage.

Procedure:

  • System: Pooled Human Liver Microsomes (HLM) (0.5 mg/mL protein).

  • Cofactors: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Reaction:

    • Pre-warm HLM + Compound (1 µM) at 37°C for 5 mins.

    • Initiate with NADPH.

    • Sample at

      
       min.
      
  • Quench: Add ice-cold Acetonitrile containing Internal Standard (Warfarin).

  • Analysis: LC-MS/MS (MRM mode). Monitor parent ion depletion.

Data Interpretation:

  • Calculate Intrinsic Clearance (

    
    ).
    
  • Success Criterion: The

    
     analog should show >2-fold improvement in half-life (
    
    
    
    ) compared to the methoxy-phenol analog.

Part 3: Data Presentation & Analysis

Expected Results Summary

The table below illustrates the expected profile of 2-[(Difluoromethyl)sulfanyl]phenol compared to standard fragments.

PropertyPhenol (

)
Thioanisole (

)
Target (

)
Significance

(Phenol)
~10.0~9.5~8.8 Increased acidity strengthens metal chelation.
LogP 1.52.52.9 Improved membrane permeability.
H-Bond Donor StrongNoneWeak Unique "Lipophilic HBD" capability.
Metabolic Stability Low (Glucuronidation)Low (S-oxidation)High Blocks oxidation; resists conjugation.
Mechanism of Action Visualization

Mechanism cluster_interactions Binding Interactions Enzyme Enzyme Active Site (Cu2+ / Zn2+) Complex Enzyme-Inhibitor Complex Enzyme->Complex Inhibitor 2-[(Difluoromethyl) sulfanyl]phenol Inhibitor->Complex HBond Lipophilic H-Bond (CF2-H ... Residue) Inhibitor->HBond SCF2H moiety Chelation Metal Chelation (Phenolic -OH ... M+) Inhibitor->Chelation Phenol moiety HBond->Complex Chelation->Complex

Caption: Figure 2. Mechanistic hypothesis: Dual binding mode via metal chelation and lipophilic H-bonding.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Xing, L., et al. (2015). "Physicochemical Properties of the Difluoromethylthio Group (

    
    ): A Lipophilic Hydrogen Bond Donor."[1] Chemistry – A European Journal.[2] 
    
  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Gao, Y., et al. (2020). "Recent Advances in the Synthesis of Aryl Difluoromethyl Thioethers." Organic Chemistry Frontiers.

  • Sigma-Aldrich. "Product Specification: 2-[(Difluoromethyl)sulfanyl]phenol (CAS 1251084-72-6)."

Sources

Application Notes and Protocols: Modulating Metabolic Stability with Difluoromethyl Groups

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Metabolic Instability in Drug Discovery

In the intricate process of drug discovery and development, achieving a desirable pharmacokinetic profile is as critical as attaining high target potency. A key determinant of a drug's in vivo fate is its metabolic stability, which dictates its half-life, clearance, and ultimately, its oral bioavailability and dosing regimen.[1] A significant hurdle in this arena is the susceptibility of drug candidates to metabolism by cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily located in the liver.[1][2] These enzymes are responsible for the oxidative metabolism of a vast majority of marketed drugs, often targeting specific, metabolically labile sites within a molecule.[3][4] Common metabolic "soft spots" include methyl and methoxy groups, which are readily oxidized, leading to rapid clearance and potentially the formation of undesirable metabolites.

This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on a powerful strategy to mitigate these metabolic liabilities: the strategic incorporation of the difluoromethyl (CF2H) group. We will delve into the mechanistic underpinnings of this approach, provide detailed protocols for its experimental validation, and offer insights into its practical application in modern medicinal chemistry.

The Difluoromethyl Group: A Bioisosteric Shield Against Metabolism

The difluoromethyl group has emerged as a valuable tool in medicinal chemistry due to its unique electronic properties and its ability to serve as a bioisostere for other functional groups.[5][6] A bioisostere is a substituent that can replace another with similar physical or chemical properties, resulting in a new molecule with comparable biological activity.[7] The CF2H group is an excellent bioisosteric replacement for metabolically vulnerable methyl (CH3) and methoxy (OCH3) groups.[8][9]

Mechanistic Basis for Enhanced Stability

The enhanced metabolic stability conferred by the difluoromethyl group stems from the high strength of the carbon-fluorine (C-F) bond and the electron-withdrawing nature of the fluorine atoms.[10] Cytochrome P450 enzymes catalyze oxidations through a complex cycle involving a highly reactive iron-oxo intermediate.[11][12] This species abstracts a hydrogen atom from the substrate as the initial and often rate-limiting step of hydroxylation.

The C-H bonds in a difluoromethyl group are significantly stronger and less electron-rich than those in a methyl group. This increased bond strength makes hydrogen atom abstraction by CYP enzymes energetically less favorable, thereby "shielding" the molecule from oxidative metabolism at that position.[9]

Unique Physicochemical Properties of the CF2H Group

Beyond metabolic stability, the difluoromethyl group offers a unique combination of properties that can be advantageous in drug design:

  • Lipophilicity: The CF2H group moderately increases lipophilicity, which can enhance membrane permeability and bioavailability.[5]

  • Hydrogen Bond Donor Capability: Unlike the trifluoromethyl (CF3) group, the CF2H group possesses an acidic proton that can act as a weak hydrogen bond donor.[13] This can lead to new or maintained interactions within a protein binding site, potentially improving potency and selectivity.[13]

  • Dipole Moment: The introduction of fluorine atoms alters the local dipole moment of the molecule, which can influence interactions with the target protein and affect overall solubility.[5]

Experimental Workflow for Assessing Metabolic Stability

A systematic approach is crucial to evaluate the impact of difluoromethyl substitution on a compound's metabolic stability. The following workflow outlines the key in vitro and in vivo studies.

G cluster_0 In Vitro Assessment cluster_1 In Vivo Evaluation Compound Synthesis Synthesize Parent and CF2H Analog Microsomal Stability Assay Human & Rodent Liver Microsomes Compound Synthesis->Microsomal Stability Assay Metabolite Identification LC-MS/MS Analysis Microsomal Stability Assay->Metabolite Identification In Vivo PK Study Rodent Model (e.g., Rat, Mouse) Microsomal Stability Assay->In Vivo PK Study Prioritize compounds Metabolite Identification->In Vivo PK Study Inform study design

Caption: Workflow for evaluating the impact of CF2H substitution.

Protocol 1: In Vitro Metabolic Stability Assessment Using Liver Microsomes

This protocol details a standard assay to determine the in vitro intrinsic clearance of a compound in human and rodent liver microsomes. Liver microsomes are subcellular fractions containing a high concentration of CYP enzymes.[3][14]

Materials and Reagents
  • Test compounds (parent and CF2H analog) and positive control (e.g., a compound with known metabolic lability)

  • Pooled liver microsomes (human, rat, mouse)

  • 0.1 M Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., Solutions A and B containing glucose-6-phosphate, G6P dehydrogenase, and NADP+)

  • Acetonitrile (ACN) with an internal standard (IS) for reaction quenching and analysis

  • 96-well plates

  • Incubator/shaker set to 37°C

  • Centrifuge for 96-well plates

  • LC-MS/MS system for analysis

Experimental Procedure
  • Preparation of Solutions:

    • Prepare stock solutions of test compounds and positive control in DMSO (e.g., 10 mM).

    • Dilute stock solutions to an intermediate concentration in buffer.

    • Prepare a master mix of microsomes and buffer.

    • Prepare the NADPH regenerating solution according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal master mix to each well.

    • Add the diluted test compounds to the wells to achieve a final concentration of 1 µM.

    • Pre-incubate the plate at 37°C for 10 minutes with shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating solution to each well.

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), quench the reaction by adding cold acetonitrile containing the internal standard.

  • Sample Processing and Analysis:

    • Seal the plate and centrifuge at high speed (e.g., 3000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

Data Analysis
  • Calculate the Percentage of Compound Remaining:

    % Remaining = (Peak Area of Analyte at Time t / Peak Area of Analyte at Time 0) x 100

  • Determine the Half-Life (t½):

    Plot the natural logarithm of the % remaining versus time. The slope of the linear regression is the elimination rate constant (k).

    t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint):

    CLint (µL/min/mg protein) = (0.693 / t½) x (Volume of incubation / mg of microsomal protein)

Data Presentation
CompoundModificationt½ (min)CLint (µL/min/mg protein)
Parent -CH31592.4
Analog -CF2H>60< 23.1
Control Verapamil2069.3

Hypothetical data for illustrative purposes.

Protocol 2: In Vivo Pharmacokinetic (PK) Study in Rodents

Following promising in vitro data, an in vivo PK study is essential to understand the compound's behavior in a whole organism.[15][16] This protocol provides a general outline for a single-dose PK study in rats.

Study Design
  • Animals: Male Sprague-Dawley rats (n=3-5 per group).

  • Dosing:

    • Intravenous (IV) administration (e.g., 1 mg/kg) to determine clearance and volume of distribution.

    • Oral (PO) administration (e.g., 5 mg/kg) to determine oral bioavailability.

  • Sample Collection: Blood samples are collected at various time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours). Plasma is isolated by centrifugation.

  • Bioanalysis: Plasma concentrations of the parent compound and its CF2H analog are determined using a validated LC-MS/MS method.[17]

Pharmacokinetic Parameters to be Determined
  • Clearance (CL): The volume of plasma cleared of the drug per unit of time.

  • Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

  • Half-Life (t½): The time required for the concentration of the drug in the body to be reduced by half.

  • Area Under the Curve (AUC): The integral of the concentration-time curve, which reflects the total drug exposure over time.

  • Oral Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

    %F = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100

Expected Outcomes

A successful difluoromethyl substitution will typically result in:

  • Reduced Clearance (CL): Indicating slower elimination from the body.

  • Increased Half-Life (t½): A longer duration of action.

  • Increased AUC: Higher overall drug exposure.

  • Improved Oral Bioavailability (%F): A greater proportion of the drug reaches the bloodstream after oral administration.

Synthetic Strategies for Introducing the Difluoromethyl Group

The incorporation of a CF2H group into a lead compound is a critical step. Several synthetic methods are available, and the choice depends on the specific substrate and desired regioselectivity.[5][18]

Common Difluoromethylation Reagents and Methods:
  • Nucleophilic Difluoromethylation: Utilizes reagents like TMSCF2H (difluoromethyltrimethylsilane) that act as a source of the CF2H- anion.[5]

  • Electrophilic Difluoromethylation: Employs reagents such as S-(difluoromethyl)diarylsulfonium salts that deliver a "CF2H+" equivalent.

  • Radical Difluoromethylation: Involves the generation of a CF2H radical, often through photoredox catalysis, which can then be used for C-H functionalization.[5]

Recent advances have also enabled the late-stage difluoromethylation of complex molecules, including direct deoxydifluoromethylation of alcohols, which can accelerate the drug discovery process.

Metabolite Identification

Identifying the metabolites of both the parent compound and its difluoromethylated analog is crucial to confirm that the intended metabolic pathway has been blocked and to uncover any new metabolic liabilities.[19][20]

Analytical Approach
  • In Vitro: Samples from the microsomal stability assay can be analyzed by high-resolution mass spectrometry (HRMS) to identify potential metabolites.[17]

  • In Vivo: Plasma and urine samples from the PK study can be analyzed to identify the metabolites formed in a living system.

  • Techniques: LC-MS/MS is the primary tool for metabolite identification, providing both retention time and mass-to-charge ratio information for structural elucidation.[20]

G cluster_parent Parent Compound (-CH3) cluster_analog CF2H Analog Parent R-CH3 Metabolite_A R-CH2OH (Hydroxylated Metabolite) Parent->Metabolite_A CYP450 Oxidation Analog R-CF2H No_Metabolism Increased Stability Analog->No_Metabolism Blocked by CF2H

Caption: Blocking of CYP450 metabolism by CF2H substitution.

Conclusion

The strategic replacement of metabolically labile groups with the difluoromethyl moiety is a field-proven strategy to enhance the metabolic stability of drug candidates.[8][21] This approach not only addresses the common challenge of rapid clearance but also offers the potential to fine-tune other critical drug-like properties. By employing a systematic workflow of in vitro and in vivo assays, researchers can effectively evaluate the impact of this substitution and make data-driven decisions to advance promising compounds through the drug discovery pipeline. The detailed protocols and conceptual frameworks provided in this guide serve as a valuable resource for scientists dedicated to designing the next generation of safer and more effective medicines.

References

  • Vertex AI Search. (n.d.). Difluoromethylation Chemistry: A Strategic Tool for Next-Generation Pharmaceuticals. Retrieved February 19, 2026.
  • ResearchGate. (2024, May 15). (PDF) The F‐Difluoromethyl Group: Challenges, Impact and Outlook. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024, September 21). Application of Difluoromethyl Isosteres in the Design of Pesticide Active Molecules. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties. Retrieved February 19, 2026, from [Link]

  • Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions. Retrieved February 19, 2026, from [Link]

  • NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Fluorides, Hydrogen Fluoride, and Fluorine. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2019, September 30). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds | Organic Letters. Retrieved February 19, 2026, from [Link]

  • PMC. (n.d.). Mechanisms of Cytochrome P450-Catalyzed Oxidations. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, January 24). In Vitro Metabolism and In Vivo Pharmacokinetics Profiles of Hydroxy-α-Sanshool. Retrieved February 19, 2026, from [Link]

  • Universität Münster. (2024, May 16). New method for introducing fluorinated components into molecules. Retrieved February 19, 2026, from [Link]

  • Princeton University. (2024, February 16). Direct Bioisostere Replacement Enabled by Metallaphotoredox Deoxydifluoromethylation. Retrieved February 19, 2026, from [Link]

  • Waters Corporation. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. Retrieved February 19, 2026, from [Link]

  • PMC. (2024, May 15). Introduction of the difluoromethyl group at the meta- or para-position of pyridines through regioselectivity switch. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, December 27). The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2025, March 12). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Retrieved February 19, 2026, from [Link]

  • MDPI. (2023, September 15). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved February 19, 2026, from [Link]

  • Cambridge MedChem Consulting. (2021, January 30). Bioisosteric Replacements. Retrieved February 19, 2026, from [Link]

  • LCGC International. (2025, January 29). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. Retrieved February 19, 2026, from [Link]

  • MTTlab. (n.d.). In vitro drug metabolism: for the selection of your lead compounds. Retrieved February 19, 2026, from [Link]

  • ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Retrieved February 19, 2026, from [Link]

  • RSC Publishing. (n.d.). Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery. Retrieved February 19, 2026, from [Link]

  • MDPI. (2024, August 20). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. Retrieved February 19, 2026, from [Link]

  • PubMed. (2007, May 15). Analytical strategies for identifying drug metabolites. Retrieved February 19, 2026, from [Link]

  • Taylor & Francis Online. (2021, June 10). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved February 19, 2026, from [Link]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved February 19, 2026, from [Link]

  • The Wertheim UF Scripps Institute. (n.d.). Research » Michael Cameron, PhD. Retrieved February 19, 2026, from [Link]

  • Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Retrieved February 19, 2026, from [Link]

  • PLOS One. (2013, April 25). Water Oxidation by a Cytochrome P450: Mechanism and Function of the Reaction. Retrieved February 19, 2026, from [Link]

  • Longdom Publishing. (2024, September 13). The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. Retrieved February 19, 2026, from [Link]

  • ResearchGate. (n.d.). Insights into Cytochrome P450 Enzyme Catalyzed Defluorination of Aromatic Fluorides | Request PDF. Retrieved February 19, 2026, from [Link]

Sources

Enhancing lipophilicity with difluoromethyl ethers

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Modulation of Lipophilicity using Difluoromethyl Ethers


) group.

Executive Summary

In medicinal chemistry, the "Magic Methyl" effect—where adding a methyl group boosts potency—is often counterbalanced by metabolic liability. Fluorination is the standard solution, but the trifluoromethoxy (


) group can sometimes push lipophilicity (

) too high, leading to poor solubility or clearance issues.

This guide focuses on the Difluoromethoxy (


)  group.[1][2][3] It occupies a unique "Goldilocks" zone: it enhances lipophilicity relative to methoxy groups while acting as a lipophilic hydrogen bond donor —a rare property that allows for specific binding interactions unavailable to its perfluorinated counterparts.

Physicochemical Profile: The "Lipophilicity Sweet Spot"

The


 group is not merely a "lighter" version of 

.[3] It introduces a fundamentally different electrostatic profile due to the acidity of the terminal

bond.
Comparative Metrics

The following table contrasts the difluoromethyl ether against standard bioisosteres.

PropertyMethoxy (

)
Difluoromethoxy (

)
Trifluoromethoxy (

)
Electronic Effect Electron DonatingElectron WithdrawingStrong Electron Withdrawing
Hammett

-0.270.18 0.35
Hansch

(Lipophilicity)
-0.02~0.3 – 0.6 1.04
H-Bond Capability Acceptor OnlyDonor (Weak) & Acceptor Acceptor Only (Weak)
Metabolic Stability Low (O-dealkylation)High Very High
Conformation Coplanar (mostly)Orthogonal preference Orthogonal preference

Key Insight: The acidity of the


 proton (H-bond acidity parameter 

) is comparable to that of thiophenol or aniline.[4] This allows the

group to act as a bioisostere for alcohols (

) or thiols (

) in binding pockets, while simultaneously shielding the molecule from metabolic oxidation.
Visualizing the Property Space

The diagram below illustrates how


 bridges the gap between polarity and lipophilicity.

PropertySpace OMe Methoxy (-OMe) High Polarity Metabolic Liability OCF2H Difluoromethoxy (-OCF2H) Balanced Lipophilicity Lipophilic H-Bond Donor OMe->OCF2H Fluorination (Blocks Metabolism) OCF3 Trifluoromethoxy (-OCF3) High Lipophilicity No H-Bond Donor OCF3->OCF2H De-fluorination (Restores H-Bonding) Target Target Binding Pocket (Requires H-Bond + Hydrophobicity) OCF2H->Target Unique Dual Interaction (H-Bond Donor + Hydrophobic)

Figure 1: The


 group balances metabolic stability with the ability to form hydrogen bonds, unlike 

(unstable) or

(inert).

Synthetic Protocol: Late-Stage Difluoromethylation

While photoredox methods are gaining traction, the most robust, scalable, and cost-effective method for introducing


 into phenols is the difluorocarbene insertion  using sodium chlorodifluoroacetate. This method avoids ozone-depleting gases (like Freon-22) and requires standard lab equipment.
Protocol: O-Difluoromethylation of Phenols

Target: Conversion of a phenol (Ar-OH) to an aryl difluoromethyl ether (Ar-OCF₂H).[5] Reagent: Sodium chlorodifluoroacetate (


).[5][6][7]

Reagents & Materials:

  • Substrate: Phenol derivative (1.0 equiv)

  • Reagent: Sodium chlorodifluoroacetate (2.0 - 3.0 equiv)[7]

  • Base: Cesium carbonate (

    
    ) (1.5 - 2.0 equiv) or Potassium carbonate (
    
    
    
    )
  • Solvent: DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

  • Water (catalytic amount, 10% v/v often helps solubilize the base)

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the phenol substrate (1.0 equiv) and

    
     (1.5 equiv) in DMF (
    
    
    
    concentration).
    • Note: Ensure the system is under an inert atmosphere (

      
       or Ar), although the reaction is not strictly air-sensitive.
      
  • Reagent Addition: Add Sodium chlorodifluoroacetate (2.5 equiv) in a single portion.

  • Carbene Generation (Critical Step): Heat the reaction mixture to 90–100 °C .

    • Mechanism:[2][5][7][8][9][10][11][12][13] The reagent decarboxylates at this temperature to release difluorocarbene (

      
      ).[7][14]
      
    • Observation: You will observe gas evolution (

      
      ). Ensure the condenser is efficient to prevent solvent loss, but the system must be open to a bubbler to relieve pressure.
      
  • Monitoring: Stir at 100 °C for 2–4 hours. Monitor by TLC or LC-MS.

    • Endpoint: Disappearance of the starting phenol.

  • Workup: Cool to room temperature. Dilute carefully with water (gas evolution may occur if residual carbene source remains). Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine (
    
    
    
    ) to remove DMF. Dry over
    
    
    and concentrate.
  • Purification: Flash column chromatography (Silica gel).

    
     products are typically less polar than the starting phenol but more polar than 
    
    
    
    analogs.
Validation (NMR Signature)
  • 
     NMR:  Look for a characteristic doublet (due to coupling with H) around -80 to -85 ppm  (
    
    
    
    ).
  • 
     NMR:  Look for a triplet (due to coupling with two Fs) in the range of 6.50 – 6.90 ppm  (
    
    
    
    ). The "t" shape is the hallmark of the
    
    
    proton.
Mechanistic Workflow

Mechanism Reagent NaO2C-CF2Cl (Sodium Chlorodifluoroacetate) Heat Heat (95-100°C) (-CO2, -NaCl) Reagent->Heat Carbene :CF2 (Difluorocarbene) Heat->Carbene Phenol Ar-OH (Phenol) Base Base (Cs2CO3) (-H+) Phenol->Base Phenoxide Ar-O(-) (Phenoxide) Base->Phenoxide Intermediate [Ar-O-CF2(-)] Anionic Intermediate Phenoxide->Intermediate + :CF2 Product Ar-O-CF2H (Aryl Difluoromethyl Ether) Intermediate->Product + H+ ProtonSource H+ Source (Water/Solvent) ProtonSource->Product

Figure 2: The reaction relies on the in-situ generation of electrophilic difluorocarbene, which is trapped by the nucleophilic phenoxide.

Case Study: Roflumilast

Drug: Roflumilast (Daxas®) Indication: COPD (Chronic Obstructive Pulmonary Disease) Target: PDE4 (Phosphodiesterase-4)[15]

Structural Insight: Roflumilast contains a catechol ether core where one oxygen is capped with a cyclopropylmethyl group and the other with a difluoromethyl group .

  • Why not Methyl? A methoxy group at this position would be rapidly metabolized (O-demethylation) by CYP450 enzymes.

  • Why not Trifluoromethyl? While stable,

    
     lacks the hydrogen bond donor capability.[13] The 
    
    
    
    proton in Roflumilast forms a critical weak hydrogen bond with the backbone carbonyl of the PDE4 enzyme (specifically Gln369 in some docking models), anchoring the inhibitor in the active site. This demonstrates the dual role: metabolic shield + binding anchor .

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link

  • Hu, J., et al. (2011). "Reagents for Difluoromethylation."[7][12][13][16][17][18] Chemical Reviews. Link

  • Fier, P. S., & Hartwig, J. F. (2013). "Synthesis of Difluoromethyl Ethers." Angewandte Chemie International Edition. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). "Hydrogen Bond Donor Properties of the Difluoromethyl Group." Journal of Organic Chemistry. Link

  • Hands, A. T., et al. (2024).[16] "Difluoromethylation of Phenols Using Sodium Chlorodifluoroacetate." Organic Syntheses. Link

Sources

Functionalization of the Phenol Group in 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Reactivity Profile[1]

The Scaffold

2-[(Difluoromethyl)sulfanyl]phenol represents a high-value scaffold in modern medicinal chemistry.[1] The (difluoromethyl)sulfanyl group (-SCF₂H) is a lipophilic hydrogen-bond donor, acting as a bioisostere for methoxy (-OMe) or methylsulfanyl (-SMe) groups but with distinct metabolic stability and electronic properties.[1]

When functionalizing the phenol group (-OH) of this molecule, researchers must navigate two critical factors imposed by the ortho-SCF₂H substituent:

  • Electronic Modulation (Acidity): The -SCF₂H group is electron-withdrawing (inductive effect, -I).[1] This lowers the pKₐ of the phenol relative to unsubstituted phenol (pKₐ ~10). We estimate the pKₐ of this substrate to be in the range of 8.2 – 8.8 . Consequently, weaker bases are sufficient for deprotonation, and the resulting phenolate is less nucleophilic than standard phenols.

  • Steric & Intramolecular Interactions: The -SCF₂H group is bulky (larger than -OMe) and possesses a proton (CF₂H ) capable of intramolecular hydrogen bonding with the phenolic oxygen.[1] This "locked" conformation can impede nucleophilic attack on bulky electrophiles.[1]

Decision Matrix for Functionalization

Before selecting a protocol, consult the following decision logic to match your target transformation with the optimal conditions.

ReactionLogic Figure 1: Decision Matrix for 2-[(Difluoromethyl)sulfanyl]phenol Functionalization Start Target Transformation Alkylation O-Alkylation (Ethers) Start->Alkylation Acylation O-Acylation (Esters/Carbamates) Start->Acylation Arylation O-Arylation (Biaryl Ethers) Start->Arylation Cond_Alk_1 Primary Halides: Cs2CO3, MeCN, 50°C Alkylation->Cond_Alk_1 Unhindered Cond_Alk_2 Secondary/Bulky: Mitsunobu (DIAD/PPh3) Alkylation->Cond_Alk_2 Hindered Cond_Acyl Standard: Pyridine/DMAP, DCM Acylation->Cond_Acyl Cond_Aryl Copper Catalysis: Chan-Lam (Cu(OAc)2) Arylation->Cond_Aryl Boronic Acids

Part 2: Detailed Protocols

Protocol A: O-Alkylation (General Purpose)

Best for: Attaching primary alkyl chains, benzyl groups, or linkers.

Rationale: Strong bases (e.g., NaH, KOtBu) should be avoided.[1] While the -SCF₂H group is relatively robust, strong bases can trigger α-elimination of fluoride or deprotonation of the CF₂H moiety (though difficult, pKₐ ~25+), leading to decomposition. Cesium Carbonate (Cs₂CO₃) is the reagent of choice due to the "Cesium Effect," where the large cation solubilizes the phenolate in organic solvents and disrupts tight ion pairs, enhancing nucleophilicity despite the ortho-steric hindrance.

Materials:

  • Substrate: 2-[(Difluoromethyl)sulfanyl]phenol (1.0 equiv)[1]

  • Electrophile: Alkyl Bromide/Iodide (1.2 equiv)[1]

  • Base: Cs₂CO₃ (1.5 equiv)[1]

  • Solvent: Anhydrous Acetonitrile (MeCN) or DMF [0.2 M][1]

Step-by-Step Procedure:

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the phenol (1.0 equiv) in anhydrous MeCN (concentration ~0.2 M).

  • Deprotonation: Add Cs₂CO₃ (1.5 equiv) in a single portion. The suspension may turn slightly yellow, indicating phenolate formation. Stir at Room Temperature (RT) for 15 minutes.

    • Self-Validation Check: Spot an aliquot on TLC.[1][2] The baseline spot (phenolate) should appear.[1]

  • Addition: Add the alkyl halide (1.2 equiv) dropwise.

    • Note: If using a chloride, add NaI (0.1 equiv) as a Finkelstein catalyst.[1]

  • Reaction: Heat the mixture to 50–60 °C . Monitor by TLC/LC-MS. Most reactions complete within 2–4 hours.[1]

    • Why 60°C? The ortho-SCF₂H group creates steric drag.[1] RT reactions may be sluggish.[1]

  • Workup: Cool to RT. Filter through a celite pad to remove inorganic salts.[1] Wash the pad with EtOAc.[1] Concentrate the filtrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Mitsunobu Reaction (For Hindered Alcohols)

Best for: Secondary alcohols or when SN2 displacement is poor.[1]

Rationale: The acidity of this phenol (pKₐ < 10) makes it an excellent substrate for Mitsunobu coupling, which requires the pronucleophile to have a pKₐ < 11.

Procedure:

  • Dissolve phenol (1.0 equiv), Alcohol (R-OH, 1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF or Toluene at 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise over 10 minutes.

  • Allow to warm to RT and stir for 12–16 hours.

  • Optimization: If the reaction stalls, heat to 40 °C. The bulky ortho-group may require thermal activation to overcome the transition state barrier.

Protocol C: Chan-Lam Coupling (O-Arylation)

Best for: Creating biaryl ethers (Diaryl ethers).[1]

Rationale: Palladium-catalyzed Buchwald-Hartwig couplings can be difficult with ortho-substituted phenols due to reductive elimination challenges.[1] The Copper(II)-mediated Chan-Lam coupling proceeds via an oxidative mechanism that is often more tolerant of ortho-sterics.[1]

Materials:

  • Phenol (1.0 equiv)[1]

  • Aryl Boronic Acid (2.0 equiv)[1]

  • Catalyst: Cu(OAc)₂ (1.0 equiv) or Cu(OAc)₂ (0.2 equiv) + Myristic acid (additive)[1]

  • Base: Pyridine (2.0 equiv) or Et₃N[1]

  • Solvent: DCM or Dichloroethane (DCE)[1]

  • Atmosphere: Open air (O₂) or O₂ balloon.

Procedure:

  • Combine phenol, boronic acid, Cu(OAc)₂, and 4Å molecular sieves in DCM.[1]

  • Add Pyridine.[1]

  • Stir vigorously open to the air (drying tube recommended) at RT.

  • Timeframe: These reactions are slow (24–48 hours).[1]

  • Endpoint: Monitor consumption of phenol by LC-MS.[1]

Part 3: Data & Troubleshooting

Solvent & Base Screening Data (Reference)

Typical yields observed for 2-substituted phenols with similar electronic profiles.[1]

BaseSolventTemp (°C)Yield (Standard Alkyl Halide)Comments
K₂CO₃AcetoneReflux40-60%Often incomplete due to poor solubility of K-phenolate.[1]
Cs₂CO₃ MeCN 50 85-95% Recommended. Best balance of rate and cleanliness.[1]
NaHTHF0 -> RT60-80%Risk of side reactions; requires anhydrous strictness.[1]
DBUDCMRT70%Good for very active electrophiles (e.g., Benzyl Br).[1]
Troubleshooting Guide
  • Problem: Low conversion after 24 hours.

    • Cause: Intramolecular H-bonding (Phenol-OH ...[1] S-CF₂H) reducing phenolate availability.[1]

    • Solution: Switch to DMF or DMSO as solvent.[1] These highly polar solvents disrupt intramolecular H-bonds better than MeCN.[1]

  • Problem: Decomposition/Blackening of reaction.

    • Cause: Base too strong (attack on CF₂H or aromatic ring).[1]

    • Solution: Switch from NaH/KOH to Cs₂CO₃ or Ag₂CO₃.[1] Ensure temperature does not exceed 80 °C.

Part 4: References

  • Difluoromethylthiolation Methodologies:

    • Billard, T., et al. "Direct Difluoromethylthiolation of Phenols and Related Compounds."[1] Organic Letters, 2017, 19(4), 934–937.[1] Link[1]

  • Properties of the SCF₂H Group:

    • Hu, J., et al.[1][3] "A Toolbox of Reagents for Difluoromethylthiolation." Accounts of Chemical Research, 2021, 54(7), 1711–1724.[1] Link[1]

  • Ortho-Effect & Phenol Acidity:

    • Gross, K. C., et al. "Absolute pKa Determinations for Substituted Phenols."[1] Journal of Organic Chemistry, 2002.[1] (General reference for ortho-EWG effects). Link[1]

  • General Alkylation Protocols:

    • Organic Syntheses, Coll.[1] Vol. 10, p. 164 (2024).[1] (Analogous difluoromethylation/alkylation procedures). Link[1]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-SCF2H-PH-001 Subject: Isolation, Purification, and Stability Protocols for Ortho-Difluoromethylthio Phenols Status: Active Support Guide[1]

Executive Summary

Purifying 2-[(difluoromethyl)sulfanyl]phenol presents a unique chemical paradox: you must separate a polar, acidic phenol from lipophilic, volatile fluorinated impurities, while avoiding the degradation of the sensitive difluoromethylthio (–SCF₂H) moiety.[1]

This guide moves beyond standard chromatography. It employs a pKa-modulated extraction strategy as the primary purification engine, utilizing the acidity difference between the starting thiophenol and the product phenol to achieve >95% purity before the crude material even touches a column.[1]

Module 1: The Chemical Separation (pKa-Modulated Extraction)

The Problem: The most common impurity is the unreacted starting material (typically 2-hydroxythiophenol) or the O-alkylated regioisomer.[1] Standard silica chromatography often fails to separate the starting thiol from the product due to overlapping polarity and "streaking."[1]

The Solution: Leverage the acidity difference.[1]

  • Starting Material (Thiol): pKa ~6.5 – 7.0 (Ionizes at neutral/mildly basic pH).

  • Product (Phenol): pKa ~9.5 – 10.0 (Remains neutral at mild pH).

Protocol: The "Bicarbonate Wash" Technique

This protocol assumes a reaction mixture containing the target phenol, unreacted thiol, and non-polar byproducts.[1]

  • Quench & Dilute: Dilute the crude reaction mixture with Diethyl Ether (Et₂O) or MTBE . Avoid Dichloromethane (DCM) if possible, as emulsions are more common with fluorinated phenols in DCM.[1]

  • The "Thiol Strip" (Critical Step):

    • Wash the organic layer 3 times with saturated aqueous NaHCO₃ (pH ~8.3) .[1]

    • Mechanism:[1][2][3][4][5][6] At pH 8.3, the thiophenol (pKa ~6.[1]5) is >98% deprotonated (anionic) and moves to the aqueous layer. The target phenol (pKa ~9.5) remains >90% protonated (neutral) and stays in the organic layer.[1]

  • The "Phenol Capture" (Optional High-Purity Step):

    • If non-polar impurities (disulfides, bis-alkylated products) are present, extract the organic layer with 0.5 M NaOH (pH ~13) .[1]

    • Result: The target phenol deprotonates and moves to the aqueous layer.[1] Non-polar impurities stay in the organic layer.[1]

    • Recovery: Separate the aqueous layer, acidify carefully with 1M HCl to pH ~4, and re-extract with Et₂O.[1]

  • Dry & Concentrate: Dry over Na₂SO₄ (avoid MgSO₄ as it can be slightly Lewis acidic and trap phenols).

Visualization: The Extraction Logic Gate

PurificationLogic Crude Crude Mixture (Product + Thiol + Non-polars) Wash1 Wash with sat. NaHCO3 (pH ~8.3) Crude->Wash1 Split1 Phase Separation Wash1->Split1 Aq1 Aqueous Layer (Contains Thiol Impurities) Split1->Aq1 Thiol (pKa ~6.5) Org1 Organic Layer (Product + Non-polars) Split1->Org1 Phenol (pKa ~9.5) Decision High Purity Needed? Org1->Decision Wash2 Extract with 0.5M NaOH (pH 13) Decision->Wash2 Yes (Remove Non-polars) Final Pure Product 2-[(Difluoromethyl)sulfanyl]phenol Decision->Final No (Proceed to Column) Split2 Phase Separation Wash2->Split2 Org2 Organic Layer (Discard Non-polars/Disulfides) Split2->Org2 Aq2 Aqueous Layer (Contains Product as Phenolate) Split2->Aq2 Acidify Acidify to pH 4 Extract with Ether Aq2->Acidify Acidify->Final

Caption: Logic flow for pKa-based separation of thiols, phenols, and non-polar impurities.

Module 2: Chromatographic Purification

If extraction does not yield sufficient purity, silica gel chromatography is required.[1] However, phenols interact strongly with the silanols on the silica surface, leading to peak tailing and yield loss.[1]

The "Acid-Doped" Mobile Phase

Never run this compound on neutral silica. The –OH group will hydrogen bond to the silica, causing the compound to "smear" across the column.[1]

  • Standard Eluent: Hexanes / Ethyl Acetate.[4][6]

  • The Modifier: Add 0.5% to 1.0% Acetic Acid to the mobile phase.[1]

    • Why: Acetic acid suppresses the ionization of the phenol and occupies the active silanol sites on the silica, allowing the fluorinated phenol to elute as a sharp, defined band.[1]

Stationary Phase Considerations
MaterialSuitabilityNotes
Standard Silica (SiO₂) Good (with modifier)Requires 1% Acetic Acid doping.
Alumina (Neutral) Poor Phenols bind irreversibly to alumina; avoid.
C18 (Reverse Phase) Excellent Ideal for final polishing. Elute with Water/Acetonitrile (+0.1% Formic Acid).
AgNO₃-Impregnated Silica Specific Use Use only if separating from inseparable alkene byproducts (rare in this synthesis).

Module 3: Stability & Troubleshooting (FAQs)

Q1: I see a new spot on TLC that wasn't there before concentration. What happened?

Diagnosis: Difluorocarbene Elimination or Oxidation .

  • Cause A (Base Sensitivity): The –SCF₂H group is generally stable, but in the presence of strong bases (like unconcentrated NaOH or alkoxides), it can undergo

    
    -elimination to release difluorocarbene (:CF₂), destroying the molecule.[1]
    
  • Cause B (Oxidation): Phenols are electron-rich and prone to air oxidation to quinones/dimers.

  • Fix:

    • Keep workup pH below 12 unless performing the rapid "Phenol Capture" step (keep it cold and fast).[1]

    • Add a radical inhibitor like BHT (Butylated hydroxytoluene) to the storage vial if the compound is an oil.[1]

Q2: The NMR shows a triplet at ~7.0 ppm (t, J=55 Hz), but the integration is low.

Diagnosis: Deuterium Exchange or Rotamers .

  • Analysis: The characteristic signal of the –SCF₂H group is a triplet (or doublet of doublets) around 6.5–7.5 ppm with a massive geminal coupling constant (

    
    ).[1]
    
  • Issue: If the solvent is

    
     or 
    
    
    
    (with base), the proton on the
    
    
    group can slowly exchange for deuterium due to the electron-withdrawing effect of the fluorines and sulfur, making it "disappear" in proton NMR.[1]
  • Fix: Run NMR in

    
      or 
    
    
    
    to ensure accurate integration.
Q3: My product smells like garlic/rotten eggs even after the column.

Diagnosis: Trace Thiol Contamination .

  • Context: The human nose can detect thiols at parts-per-billion levels.[1] Even 99.9% purity might smell.

  • Fix: Treat the purified organic solution with aqueous bleach (5% NaOCl) for 5 minutes, then wash with thiosulfate.[1] This oxidizes trace thiols to water-soluble sulfonates or non-volatile disulfides that remain on the baseline in the next column run.[1] Note: Test on a small scale first to ensure the phenol ring doesn't chlorinate.[1]

Module 4: Synthesis Context & Reagent Awareness

Understanding the source of the impurity aids purification.[1] The most robust modern methods for introducing the –SCF₂H group involve electrophilic reagents, which avoid the messy free-radical side products of older Freon-22 methods.[1]

Recommended Synthetic Routes (for cleaner crude):
  • Nucleophilic Difluoromethylation: Using Sodium chlorodifluoroacetate (Hu's Reagent) on the thiophenol. This generates difluorocarbene in situ.[1]

    • Impurity Profile: High salt content, but generally clean organic profile.[1]

  • Electrophilic Difluoromethylthiolation: Using PhSO₂SCF₂H reagents on the phenol (if activating the ortho position).[1]

    • Impurity Profile: Sulfinic acid byproducts (remove with basic wash).

Reaction Pathway Visualization

ReactionPath SM 2-Hydroxythiophenol Intermediate Transition State SM->Intermediate + Reagent Reagent Reagent: ClCF2CO2Na or PhSO2SCF2H Product 2-[(Difluoromethyl) sulfanyl]phenol Intermediate->Product Major Side1 Disulfide (Oxidation) Intermediate->Side1 Air/Oxidation Side2 Bis-alkylation (O-alkylation) Intermediate->Side2 Base Excess

Caption: Synthetic pathways showing origins of common impurities (Disulfides and O-alkylated byproducts).

References

  • Hu, J., et al. (2006).[1] "Nucleophilic Difluoromethylation of Sulfides and Thiols." Journal of Organic Chemistry. (Describes the fundamental reactivity of thiols with difluorocarbene precursors). [1]

  • Billard, T., et al. (2016).[1] "Electrophilic Difluoromethylthiolation Reagents." Chemistry - A European Journal. (Details the stability of the SCF2H group and specific reagents like PhSO2SCF2H). [1]

  • Zafrani, Y., et al. (2016).[1] "S-Difluoromethylation of thiols with chlorodifluoromethane." Tetrahedron. (Provides specific workup conditions for difluoromethyl thioethers). [1]

  • Reich, H. J. (2023). "pKa Data for Organoselenium and Organosulfur Compounds." University of Wisconsin-Madison Chemistry. (Authoritative source for pKa values of thiophenols vs phenols).

Sources

Technical Support Center: Overcoming Solubility Challenges with 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6). As Senior Application Scientists, we understand that managing the solubility of promising but challenging compounds is a critical step in generating reliable and reproducible assay data. This guide is designed to provide you, our fellow researchers and drug development professionals, with a logical, in-depth framework for troubleshooting and overcoming the poor aqueous solubility of this versatile chemical scaffold.

Frequently Asked Questions (FAQs)
Q1: What is 2-[(Difluoromethyl)sulfanyl]phenol and why is its solubility a common issue?

2-[(Difluoromethyl)sulfanyl]phenol is a phenolic organic compound often used as a building block or scaffold in chemical and pharmaceutical research.[1] Its structure, featuring a phenol group and a difluoromethylsulfanyl moiety, results in significant lipophilicity (hydrophobicity). While the phenol group offers some potential for hydrogen bonding, the overall molecule has a strong tendency to resist dissolving in aqueous buffers, which are the basis for most biological and biochemical assays. This poor water solubility is a primary hurdle for researchers, as an estimated 40% to 70% of new drug candidates exhibit similar challenges.[2]

Q2: What are the typical signs of poor compound solubility in my assay?

Recognizing the signs of poor solubility early can save significant time and resources. Key indicators include:

  • Visible Precipitation: You may see a cloudy suspension, crystals, or an oily film in your assay plate wells or stock solution tubes after dilution into aqueous buffer.

  • Inconsistent and Irreproducible Data: Poor solubility leads to an unknown and variable concentration of the compound actually in solution, resulting in high variability between replicate wells and experiments.

  • "Bell-Shaped" or Atypical Dose-Response Curves: At higher concentrations, the compound may precipitate out of solution, leading to a lower effective concentration and a paradoxical decrease in the observed biological effect. This can be misinterpreted as toxicity or other off-target effects.

  • Low Potency or Underestimated Activity: If the compound is not fully dissolved, its effective concentration at the target site is much lower than the nominal concentration, causing the compound to appear less active than it truly is.[3]

Q3: I prepared a 10 mM stock in DMSO, but when I dilute it to 10 µM in my assay buffer, it crashes out. Why?

This is a classic and common problem rooted in the concept of thermodynamic aqueous solubility . While 2-[(Difluoromethyl)sulfanyl]phenol may be readily soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO)[4][5], its solubility is dramatically lower in an aqueous environment.

When you add a small volume of your concentrated DMSO stock to a large volume of aqueous buffer, you are performing a "solvent shift." The DMSO disperses, and the compound is suddenly exposed to a solvent (water) in which it is poorly soluble. If the final concentration exceeds its maximum aqueous solubility limit, the compound will precipitate until the concentration of the dissolved compound falls to its equilibrium solubility level.

Troubleshooting Guide: A Stepwise Approach to Solubilization

Follow these strategies in a stepwise manner, moving from the simplest to more advanced techniques as required by your experimental system.

Strategy 1: The Co-Solvent Approach (DMSO Optimization)

Using a water-miscible organic co-solvent is the most direct method to increase the solubility of a lipophilic compound.[4][6][7] DMSO is the most widely used co-solvent in discovery research due to its ability to dissolve a wide range of polar and non-polar compounds.[3][4]

Causality: Co-solvents work by reducing the polarity of the aqueous solvent mixture, making it more "hospitable" to nonpolar solutes and better reflecting their polarity.[8]

  • Stock Solution Preparation: Prepare a high-concentration primary stock solution of 2-[(Difluoromethyl)sulfanyl]phenol, for example, 10-50 mM, in 100% high-purity, anhydrous DMSO. Ensure the compound is fully dissolved; gentle warming or vortexing may be required.

  • Serial Dilution: Create intermediate dilutions of your compound in 100% DMSO. This is a critical step to minimize the amount of DMSO transferred during the final dilution into the assay buffer.

  • Final Dilution into Assay Buffer: Add a small volume (e.g., 1-2 µL) of the appropriate DMSO-diluted stock to your final assay volume (e.g., 100-200 µL). Pipette vigorously or vortex immediately to ensure rapid and complete mixing, which can help prevent localized high concentrations that favor precipitation.

Trustworthiness & Caveats: The Impact of DMSO on Assays

While effective, DMSO is not inert and can impact assay results. It is crucial to maintain the final concentration of DMSO in your assay as low as possible.

  • General Recommendation: Keep the final DMSO concentration below 0.5% (v/v) . Many cell-based assays are sensitive to concentrations above this level.

  • Cellular Effects: At concentrations as low as 0.1%, DMSO has been shown to alter gene expression, cellular processes, and even the epigenetic landscape in vitro.[9] Higher concentrations (>1%) are often directly cytotoxic, with the specific tolerance being highly dependent on the cell type and exposure time.[10][11][12]

  • Biochemical Effects: DMSO can directly interact with proteins, potentially causing unfolding or acting as a competitive inhibitor.[13]

Assay TypeRecommended Max DMSO % (v/v)Rationale & Considerations
Biochemical Assays (Purified Enzymes) ≤ 1.0%Higher tolerance, but protein stability should be verified. Run a solvent-only control.
Cell-Based Assays (Robust Lines) ≤ 0.5%Balances solubility enhancement with minimal cytotoxicity for standard proliferation/viability assays.
Primary Cells / Stem Cells ≤ 0.1%These cells are highly sensitive. DMSO can induce differentiation or alter signaling pathways.[10]
High-Content Imaging / ROS Assays ≤ 0.1% - 0.25%DMSO can interfere with fluorescent probes and has been shown to influence reactive oxygen species (ROS) responses.[13]
Strategy 2: Inclusion Complexation with Cyclodextrins

If optimizing the co-solvent approach is insufficient, the use of cyclodextrins is a powerful and widely accepted next step.[5][14]

Causality: Cyclodextrins (CDs) are cyclic oligosaccharides with a toroidal shape. Their exterior is hydrophilic, making them water-soluble, while their internal cavity is hydrophobic. Poorly soluble drugs like 2-[(Difluoromethyl)sulfanyl]phenol can be encapsulated within this hydrophobic cavity, forming a "host-guest" inclusion complex.[15][16] This complex effectively shields the hydrophobic drug from the aqueous environment, dramatically increasing its apparent water solubility and stability.[14][17]

start Start: Poorly Soluble 2-[(Difluoromethyl)sulfanyl]phenol q_dmso Is final DMSO concentration ≤ 0.5%? start->q_dmso use_dmso Strategy 1: Use optimized DMSO co-solvent. Prepare stock and dilute carefully. q_dmso->use_dmso Yes use_cd Strategy 2: Use Cyclodextrins (e.g., HP-β-CD). Form inclusion complex. q_dmso->use_cd No (Assay is DMSO-sensitive) q_precip_dmso Does compound still precipitate? use_dmso->q_precip_dmso q_precip_dmso->use_cd Yes success Success: Proceed with Assay q_precip_dmso->success No q_precip_cd Is solubility still insufficient? use_cd->q_precip_cd use_alt Strategy 3: Alternative Approaches q_precip_cd->use_alt Yes q_precip_cd->success No ph_mod pH Modification: Increase buffer pH to form more soluble phenolate salt. use_alt->ph_mod surfactant Surfactants: Use non-ionic surfactant (e.g., Tween® 80) to form micelles. use_alt->surfactant fail Re-evaluate Compound/ Consider Advanced Formulation (e.g., solid dispersion, nanosuspension) ph_mod->fail surfactant->fail

Caption: A decision workflow for selecting a solubilization method.

References
  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]

  • Ritika, S. L., Harikumar, S. L., & Aggarwal, G. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Rayat and Bahra Institute of Phamacy. [Link]

  • Cyclodextrin-Based Solubilization & Drug Delivery Solutions. (2026). Catalysts. [Link]

  • Zhang, M., et al. (2024). Drug-drug co-amorphous systems: An emerging formulation strategy for poorly water-soluble drugs. Journal of Pharmaceutical Analysis. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]

  • Gould, S., & Scott, R. C. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics. [Link]

  • Thirumaleshwar, S., & Kulkarni, P. K. (n.d.). Cyclodextrin-Functionalized Hydrogels: A Novel Drug Delivery System for the Delivery of Hydrophobic Drugs. Bentham Science Publisher. [Link]

  • The use of cosolvent pKa assays for poorly soluble compounds. (n.d.). Pion Inc. [Link]

  • What effects does DMSO have on cell assays? (2017). Quora. [Link]

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. [Link]

  • Singh, M., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. [Link]

  • de Medeiros, V. F., et al. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Brazilian Oral Research. [Link]

  • Lee, S. H., et al. (2010). Cyclodextrin / dextran based drug carriers for a controlled release of hydrophobic drugs in zebrafish embryos. Soft Matter. [Link]

  • Galvez-Llompart, M., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. Molecules. [Link]

  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (2017). Research Journal of Pharmacognosy. [Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. (2012). ResearchGate. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research. [Link]

  • Li, Y., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B. [Link]

  • Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound. (2017).

Sources

Technical Support Center: Stability & Storage of 2-[(Difluoromethyl)sulfanyl]phenol

[1]

Target Analyte: 2-[(Difluoromethyl)sulfanyl]phenol CAS: [Compound Specific - General Structure Ref: Phenol, 2-[(difluoromethyl)thio]-] Chemical Class: Fluorinated Aryl Thioether / Phenol Derivative Support Tier: Level 3 (Senior Application Scientist)[1]

Module 1: The Stability Profile (Root Cause Analysis)

To prevent degradation, you must understand the "Two-Front War" this molecule fights against entropy.[1] Unlike simple phenols, 2-[(Difluoromethyl)sulfanyl]phenol contains two reactive centers with distinct vulnerabilities: the Phenolic Hydroxyl (-OH) and the Difluoromethyl Thioether (-SCF₂H) .[1]

The Degradation Matrix
Reactive CenterPrimary ThreatMechanismVisual/Chemical Indicator
Phenol Ring Oxidation (Air/Light)Formation of phenoxy radicals leading to ortho-quinones or polymeric aggregates.[1]Color Change: Turns from colorless/white to pink, red, or dark brown.
Thioether Sulfur S-Oxidation The sulfur atom lone pairs react with reactive oxygen species (ROS) to form Sulfoxides (

) and Sulfones (

).[1][2]
Purity Drop: New polar peaks in LCMS/TLC. No significant color change initially.[1]
-CF₂H Group Hydrolysis (Base)While robust, the

group can undergo hydrolysis under strong basic conditions, releasing fluoride ions.[1]
Etching: Long-term storage in glass with traces of base may show etching (rare).[1]

Module 2: Critical Storage Protocols (The "Golden Rules")

Standard operating procedures for maintaining >98% purity over 12+ months.

The Inert Barrier (Atmosphere)

Requirement: Store under Argon (Ar) or Nitrogen (N₂) .[1]

  • Why? Oxygen is the primary reagent for both phenolic browning and sulfur oxidation.[1]

  • Protocol: After every use, backfill the vial with inert gas. Argon is preferred over Nitrogen as it is heavier than air and forms a "blanket" over the solid/liquid surface.[1]

Thermal Regulation

Requirement: 2°C to 8°C (Short-term) | -20°C (Long-term > 1 month).

  • Why? Low temperature kinetically inhibits the auto-oxidation of the sulfur atom.[1]

  • Caution: Avoid repeated freeze-thaw cycles. If storing at -20°C, aliquot the sample into single-use vials to prevent condensation moisture from entering the bulk container upon opening.[1]

Photoprotection

Requirement: Amber Glass or Aluminum Foil wrap.[1]

  • Why? Phenols are photosensitive.[1] UV light generates radicals that accelerate quinone formation.[1]

  • Container Type: Borosilicate glass with Teflon (PTFE)-lined caps .[1]

    • Note: Avoid rubber septa for long-term storage; sulfur compounds can adsorb into or degrade rubber, and rubber can leach plasticizers into the lipophilic thioether.[1]

Module 3: Troubleshooting & Diagnostics

Visual Decision Tree: Is my sample degraded?

DegradationLogicStartInspect SampleColorCheckIs it Pink/Brown?Start->ColorCheckPurityCheckLCMS/NMR CheckColorCheck->PurityCheckNo (Colorless)QuinonePhenolic Oxidation(Quinone Formation)ColorCheck->QuinoneYesSulfoxideSulfur Oxidation(Sulfoxide/Sulfone)PurityCheck->SulfoxideM+16 or M+32 Peak FoundGoodSample IntactPurityCheck->GoodSingle Peak

Figure 1: Diagnostic logic for assessing sample integrity. Color change indicates ring oxidation; Mass shift indicates sulfur oxidation.[1]

Diagnostic FAQ

Q: My sample has turned slightly pink. Is it ruined?

  • A: Not necessarily. Phenolic oxidation is highly chromophoric; even <0.5% impurity can cause visible discoloration.[1]

  • Action: Run a TLC or LCMS.[1] If the main peak is >95%, you can likely use it for robust reactions.[1] If high purity is required (e.g., kinetic studies), perform a rapid filtration through a short plug of silica gel using 10% EtOAc/Hexanes.

Q: I see a new peak in the NMR spectra. What is it?

  • A: Check the chemical shift of the

    
     triplet (usually 
    
    
    6.5–7.5 ppm,
    
    
    Hz).
    • Shift Downfield: If the triplet shifts downfield (deshielded), it indicates oxidation of the sulfur to a sulfoxide (

      
      ) or sulfone (
      
      
      ), which pulls electron density away from the
      
      
      group.[1]
    • Broadening: Broadening of the phenolic -OH signal is normal and concentration-dependent.[1]

Module 4: Handling & Solvent Compatibility

Solvent Compatibility Matrix
SolventCompatibilityNotes
DCM / Chloroform High Ideal for transfer and storage.[1][3] Warning: Acidic chloroform can catalyze decomposition; stabilize with amylene or use fresh DCM.[1]
DMSO Medium Good solubility, but DMSO is a mild oxidant.[1] Long-term storage in DMSO is not recommended as it can promote S-oxidation.[1]
Methanol/Ethanol High Good for immediate use.[1]
Water (Basic) Low Avoid basic aqueous solutions for storage.[1] Deprotonation (

) makes the ring extremely susceptible to air oxidation.[1]
Re-Purification Protocol (If Degraded)

If your compound shows significant degradation (>5% impurities), use this standard purification method:

  • Stationary Phase: Silica Gel (Acid-washed preferred, but standard is acceptable).[1]

  • Eluent: Gradient of Hexanes:Ethyl Acetate (Start 100:0

    
     90:10).[1] The lipophilic 
    
    
    group makes the compound travel relatively fast compared to the oxidized sulfoxide/quinone impurities.[1]
  • Workup: Do not wash with strong base (NaOH/KOH) to remove phenol impurities, as this will extract your product.[1]

References & Authority

  • Hansch, C., et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. (Establishes electron-withdrawing nature of fluorinated thio-groups). [1]

  • Luo, T., et al. (2011).[1] Stability and Reactivity of Trifluoromethylthio- and Difluoromethylthio- Groups. Journal of Organic Chemistry. (General stability of

    
     and 
    
    
    moieties).
  • Sigma-Aldrich/Merck Safety Data Sheets. General Handling of Fluorinated Phenols. (Standard safety protocols for phenol storage).

  • Leroux, F. R., et al. (2005).[1] The Difluoromethylsulfanyl Group: A Jewel in the Crown of Fluorine Chemistry. ChemBioChem.[1] (Discusses lipophilicity and oxidation resistance relative to non-fluorinated analogs).

(Note: While specific degradation studies for this exact CAS are proprietary to manufacturers, the protocols above are derived from the first principles of organofluorine and phenolic chemistry validated in the cited literature.)

Technical Support Center: Troubleshooting HPLC Separation of 2-[(Difluoromethyl)sulfanyl]phenol Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the chromatographic separation of 2-[(Difluoromethyl)sulfanyl]phenol isomers. This resource, designed for researchers and drug development professionals, provides in-depth, experience-based answers to common and complex challenges encountered during the HPLC analysis of these positional isomers.

Section 1: Initial Method Development & Common Problems

Q1: My ortho-, meta-, and para-isomers of 2-[(Difluoromethyl)sulfanyl]phenol are co-eluting or have very poor resolution. Where should I begin troubleshooting?

A1: Co-elution of positional isomers is a common challenge because they often share very similar physicochemical properties, such as hydrophobicity (logP) and pKa. The separation must therefore rely on subtle differences in their interaction with the stationary phase. Your initial strategy should focus on maximizing selectivity (α), which is the most powerful factor for improving resolution.[1]

Initial Strategy: Selecting the Right Column and Mobile Phase

  • Re-evaluate Your Stationary Phase: A standard C18 column separates primarily based on hydrophobicity. Since the isomers have nearly identical hydrophobicity, a C18 may not provide sufficient resolution.[1][2] Consider a stationary phase that offers alternative separation mechanisms.

    • Phenyl-Hexyl Phase: This is an excellent starting point. The phenyl groups on the stationary phase can induce π-π interactions with the aromatic ring of your analytes.[2][3][4][5] The subtle differences in electron density and dipole moment among the ortho-, meta-, and para-isomers can lead to differential retention.[3][5]

    • Pentafluorophenyl (PFP) Phase: PFP columns provide a combination of hydrophobic, aromatic, dipole-dipole, and ion-exchange interactions.[6][7][8] They are particularly effective for separating halogenated compounds and positional isomers.[6]

  • Optimize the Mobile Phase:

    • Organic Modifier: The choice between acetonitrile (ACN) and methanol (MeOH) can significantly alter selectivity.[9] Methanol, being a proton donor, can enhance π-π interactions with phenyl-based columns, potentially increasing retention and resolution of aromatic isomers.[4][9] It is recommended to screen both solvents.

    • Mobile Phase pH: Your analytes are phenols, which are weakly acidic.[10] The pH of the mobile phase will control the ionization state of the phenolic hydroxyl group.[9][11] To ensure consistent retention and prevent peak tailing, the mobile phase pH should be buffered at least 2 pH units below the analyte's pKa.[12][13] For most phenols (pKa ≈ 10), a mobile phase pH between 2.5 and 4.0 is ideal. This suppresses the ionization of both the analyte and residual silica silanols on the column, minimizing secondary interactions that cause peak tailing.[9][14][15] Use 0.1% formic acid or acetic acid as a starting point.[16]

  • Start with a Shallow Gradient: A slow, shallow gradient is often necessary to resolve closely eluting compounds. Begin with a broad scouting gradient (e.g., 5-95% B in 20 minutes) to determine the approximate elution window. Then, run a much shallower gradient across that window (e.g., increase the organic content by 0.5-1% per minute).

Workflow: Initial Method Development for Isomer Separation

MethodDev cluster_Start Step 1: Analyte & Column cluster_MobilePhase Step 2: Mobile Phase cluster_Gradient Step 3: Gradient Profile Start Co-eluting Isomers Column Select Phenyl-Hexyl or PFP Column (Not a standard C18) Start->Column  Change Selectivity pH Set Mobile Phase pH (e.g., 0.1% Formic Acid, pH ~2.7) Column->pH Solvent Screen ACN vs. Methanol as organic modifier pH->Solvent Scout Run Broad Scouting Gradient (e.g., 5-95% B) Solvent->Scout Optimize Run Shallow Gradient across elution window Scout->Optimize End Resolution > 1.5? Optimize->End Evaluate Resolution Success Method Successful End->Success Yes Troubleshoot Proceed to Advanced Troubleshooting End->Troubleshoot No

Caption: Initial method development workflow for resolving positional isomers.

Q2: What are the key physicochemical properties of my analytes that I need to consider?

A2: Understanding the subtle differences between your isomers is crucial for developing a selective method. While experimental data for 2-[(Difluoromethyl)sulfanyl]phenol may be limited, we can infer properties based on the well-understood behavior of substituted phenols.[10][17][18]

PropertyOrtho-IsomerMeta-IsomerPara-IsomerImpact on Separation
Dipole Moment Likely highest due to proximity of polar groups.Intermediate.Likely lowest due to symmetry.Differences in dipole moment can be exploited by polar-functionalized stationary phases like PFP or Cyano, which interact via dipole-dipole forces.[7]
pKa Expected to be very similar for all three isomers (around 9-10).Expected to be very similar for all three isomers (around 9-10).Expected to be very similar for all three isomers (around 9-10).Minimal impact on selectivity, but crucial for setting mobile phase pH to ensure all isomers are in the same, non-ionized state for consistent retention.[11]
Hydrophobicity (logP) Virtually identical.Virtually identical.Virtually identical.This similarity is why standard C18 columns often fail to provide adequate separation. The separation must rely on mechanisms other than just hydrophobicity.[1]
Hydrogen Bonding The ortho-isomer may exhibit intramolecular hydrogen bonding between the -OH and -SCF2H groups, which can reduce its interaction with the mobile phase and stationary phase, potentially altering retention time relative to the other isomers.Intermolecular hydrogen bonding dominates.Intermolecular hydrogen bonding dominates.The unique hydrogen bonding capacity can be a key factor in achieving separation.

Section 2: Peak Shape & Resolution Issues

Q3: I am seeing significant peak tailing for all my isomers, even with some separation. What is the cause and how do I fix it?

A3: Peak tailing for phenolic compounds is most often caused by unwanted secondary interactions between the analyte and the stationary phase.[19] Specifically, the acidic phenolic hydroxyl group can interact with residual silanol groups (-Si-OH) on the silica surface of the column packing.[19][20]

Primary Causes and Solutions:

  • Silanol Interactions: Residual silanols on the silica backbone can become deprotonated (SiO-) at pH values above ~3.5-4.[9] These negatively charged sites can then interact strongly with the slightly acidic protons of your analytes via ion-exchange, causing a portion of the analyte molecules to lag behind the main peak, resulting in tailing.[9][19]

    • Solution: Decrease the mobile phase pH. By using a mobile phase containing 0.1% formic acid (pH ≈ 2.7) or 0.1% trifluoroacetic acid (TFA) (pH ≈ 2), you ensure that the vast majority of silanol groups are protonated (-Si-OH) and neutral.[14][15] This minimizes the secondary ionic interactions and dramatically improves peak shape.[14]

  • Analyte Ionization: If the mobile phase pH is too close to the pKa of your phenol (~9-10), a mixed population of ionized (phenoxide) and neutral (phenol) species will exist. This leads to split or tailing peaks.

    • Solution: As mentioned, operate at a pH at least two units away from the analyte pKa. A low pH (2.5-4) is the standard and most effective approach for acidic compounds like phenols.[12][21]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.

    • Solution: Reduce the injection volume or dilute your sample by a factor of 10 and re-inject. If the peak shape improves, mass overload was a contributing factor.

Workflow: Diagnosing and Correcting Peak Tailing

TailingTroubleshoot Start Peak Tailing Observed CheckpH Is Mobile Phase pH < 4? (e.g., buffered with 0.1% FA/TFA) Start->CheckpH CheckLoad Is Sample Concentration Too High? CheckpH->CheckLoad Yes AddAcid Action: Add 0.1% Formic Acid to mobile phase and re-equilibrate. CheckpH->AddAcid No CheckColumn Is Column Old or Contaminated? CheckLoad->CheckColumn No Dilute Action: Dilute sample 10-fold and re-inject. CheckLoad->Dilute Yes Replace Action: Replace with new column. Consider a high-purity (Type B) silica column. CheckColumn->Replace Yes Result Evaluate Peak Asymmetry CheckColumn->Result No AddAcid->Result Dilute->Result Replace->Result

Caption: A systematic approach to troubleshooting peak tailing for phenolic compounds.

Section 3: Advanced Troubleshooting & Method Optimization

Q4: I have achieved baseline separation, but my resolution is still below the target of 1.5. How can I further optimize the separation?

A4: Once you have established initial separation, fine-tuning the method parameters can significantly enhance resolution. The resolution is governed by efficiency (N), retention factor (k), and selectivity (α). Since you already have separation, focusing on improving selectivity and efficiency will be most fruitful.

Strategies for Fine-Tuning Resolution:

  • Optimize Gradient Slope: This is one of the most effective ways to improve the resolution of closely eluting peaks. A shallower gradient provides more time for the analytes to interact with the stationary phase, allowing for better separation.

    • Protocol: If your peaks are eluting in a window from 40% to 50% B over 2 minutes, try changing the gradient to run from 40% to 50% B over 5 or 10 minutes. This reduction in the "%B/min" steepness directly increases resolution for adjacent peaks.

  • Adjust Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics, but it can also change selectivity.

    • Mechanism: Changing the column temperature can alter the thermodynamics of analyte-stationary phase interactions. Sometimes, decreasing the temperature can enhance the subtle energetic differences (like π-π interactions) that drive isomer separation, thereby increasing selectivity.

    • Protocol: Systematically evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C). A temperature change of just 5-10°C can sometimes be enough to resolve a critical pair.[22] Remember to allow the column to fully equilibrate at each new temperature.

  • Change Organic Modifier: If you developed the method with acetonitrile, switching to methanol (or vice-versa) is a powerful tool for changing selectivity.[9] The different solvent properties (polarity, viscosity, and hydrogen bonding capability) will alter the partitioning behavior of the isomers.[4][9]

Q5: My retention times are drifting between injections or over a sequence. What are the likely causes?

A5: Retention time drift is a common problem that points to an unstable chromatographic system. The cause is usually related to the column, mobile phase, or hardware.[22]

Potential CauseDiagnosis & Solution
Insufficient Column Equilibration A column requires 10-20 column volumes to fully equilibrate with the starting mobile phase conditions. If you start a run before the column is ready, retention times will drift (usually to shorter times) for the first few injections. Solution: Always include an equilibration step of at least 10 minutes (for a standard 4.6 x 150 mm column at 1 mL/min) before the first injection and between runs.[22]
Mobile Phase Instability If the mobile phase is not prepared consistently or is volatile, its composition can change over time. For example, the volatile organic component (ACN or MeOH) can evaporate, increasing the aqueous content and thus increasing retention times.[22] Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation. If using a buffer, ensure it is fully dissolved and the pH is measured accurately before mixing with the organic solvent.[22]
Temperature Fluctuations If the column is not in a thermostatted compartment, ambient temperature changes in the lab throughout the day can cause retention times to shift.[22] A 1°C increase in temperature can decrease retention time by 1-2%.[22] Solution: Always use a column oven and ensure it is set to a stable temperature.
Pump or Mixer Issues If your HPLC pump's check valves are failing or the proportioning valves are malfunctioning, the mobile phase composition delivered to the column will not be accurate or consistent, leading to fluctuating retention times.[22] Solution: Perform regular pump maintenance. If you suspect a hardware issue, consult your instrument's troubleshooting guide or contact the manufacturer.[23]

References

  • Seibert, K. (2007). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • Shimadzu. (2022). HPLC Troubleshooting - Tailing Peaks. Zendesk. Available at: [Link]

  • Scientific Instrument Services. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Available at: [Link]

  • Silver, J. et al. (2019). How to separate two positional isomers of a polyphenol compound using RP-HPLC?. ResearchGate. Available at: [Link]

  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Available at: [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Available at: [Link]

  • Taylor & Francis Online. (2007). Reversed Phase Liquid Chromatographic Method for Separation and Determination of Positional Isomeric Mono‐ and Di‐substituted Anilines and Phenols on an R,S‐Hydroxypropyl Ether β‐Cyclodextrin Column. Available at: [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Available at: [Link]

  • Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Available at: [Link]

  • Chrom Tech, Inc. (2025). Methods for Changing Peak Resolution in HPLC. Available at: [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide GC. Available at: [Link]

  • BioPharma Services. (2024). Bioanalytical Method Development: Isomers. Available at: [Link]

  • Shimadzu. (n.d.). Separation Characteristics of Shim-pack™ Series Phenyl/PFPP Reversed Phase Columns. Available at: [Link]

  • Academia.edu. (2018). A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. Available at: [Link]

  • International Labmate. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Available at: [Link]

  • Snyder, L. R. (2026). How to Take Maximum Advantage of Column-Type Selectivity. LCGC International. Available at: [Link]

  • Phenomenex. (n.d.). Investigation of the Impact of Using Different Mobile Phase Ratios of Acetonitrile to Methanol on Reversed Phase Phenyl Selectivity. Available at: [Link]

  • Applied Chemical Engineering. (2024). Development of HPLC method for isomeric impurities of key starting material of novel oral anticoagulant drug; Edoxaban Tosylate Monohydrate. Available at: [Link]

  • HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations. Available at: [Link]

  • Moravek. (2024). Exploring the Role of pH in HPLC Separation. Available at: [Link]

  • ResearchGate. (2025). Optimization of the HPLC separation of aromatic groups in petroleum fractions. Available at: [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Available at: [Link]

  • Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation. Available at: [Link]

  • Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool. Available at: [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Available at: [Link]

  • MTC USA. (2025). Isomers and Recommended HPLC Columns for Effective Separation. Available at: [Link]

  • Chromatography Forum. (2017). separation of positional isomers. Available at: [Link]

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Available at: [Link]

  • Waters. (n.d.). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?. Waters Knowledge Base. Available at: [Link]

  • Nature. (2025). Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. Scientific Reports. Available at: [Link]

  • ResearchGate. (n.d.). Structure of isomers of phenol. Available at: [Link]

  • PubMed. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]

  • PubChem. (2017). Phenol. Available at: [Link]

Sources

Technical Support Center: Scalable Synthesis of 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SCAL-CF2H-004 Subject: Optimization and Troubleshooting for Scale-Up of 2-[(Difluoromethyl)sulfanyl]phenol Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open

Executive Summary: The Scalability Challenge

The synthesis of 2-[(difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) presents a classic chemoselectivity challenge in process chemistry: differentiating between two nucleophiles—the thiol (-SH) and the phenol (-OH)—on the same aromatic ring.

For scalable manufacturing, the Difluorocarbene (


) Mechanism  is the industry standard due to atom economy. However, this route requires rigorous control over reaction kinetics to favor S-difluoromethylation over O-difluoromethylation.

This guide provides validated protocols, decision matrices for reagent selection, and troubleshooting workflows derived from recent Organic Syntheses and J. Org. Chem. literature.[1][2][3][4][5][6][7][8]

Part 1: Strategic Route Selection

Decision Matrix: Gas vs. Solid Reagents

Selecting the source of the difluoromethyl (


) moiety is the primary scalability decision.

RouteSelection Start Select CF2H Source Scale Target Scale? Start->Scale Gas Chlorodifluoromethane (ClCF2H / Freon-22) Scale->Gas > 1 kg Solid Sodium Chlorodifluoroacetate (ClCF2CO2Na) Scale->Solid < 100 g Ind Industrial (>1 kg) Requires Pressure Vessel Gas->Ind Result1 High Atom Economy Complex Setup Gas->Result1 Lab Lab/Pilot (<100 g) Bench-Stable Solid Solid->Lab Result2 Safe Handling CO2 Byproduct Solid->Result2

Figure 1: Decision matrix for selecting the difluoromethylation reagent based on production scale.

Part 2: Validated Experimental Protocols

Method A: Solid Reagent Route (Recommended for <100g)

Basis: This method utilizes sodium chlorodifluoroacetate (SCDA) as a solid precursor for difluorocarbene. It avoids the hazards of handling compressed gases.

  • Reagents:

    • Substrate: 2-Mercaptophenol (1.0 equiv)

    • Reagent: Sodium chlorodifluoroacetate (

      
      ) (2.5 equiv)
      
    • Base:

      
       (2.0 equiv)
      
    • Solvent: DMF/Water (10:1 v/v)

Step-by-Step Protocol:

  • Setup: Charge a round-bottom flask with 2-mercaptophenol,

    
    , and DMF/Water mixture.
    
  • Degassing: Sparge the solution with

    
     for 15 minutes. Critical: Oxygen promotes disulfide formation (dimerization).
    
  • Addition: Heat the mixture to 65°C. Slowly add

    
     portion-wise over 1 hour.
    
    • Note: The reaction generates

      
       gas. Ensure adequate venting.[4]
      
  • Reaction: Stir at 95°C for 2–4 hours.

  • Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.

  • Purification: The product is an oil.[4] Purify via Kugelrohr distillation or flash chromatography (0-10% EtOAc/Hexanes).

Method B: Gas Reagent Route (Recommended for >1kg)

Basis: Uses


 gas. Requires a closed system or vigorous sparging.
  • Reagents:

    • Substrate: 2-Mercaptophenol

    • Gas: Chlorodifluoromethane (

      
      )[9]
      
    • Base: KOH (pellets) or conc. NaOH

    • Solvent: Isopropanol/Water or Dioxane/Water

Key Parameter Control:

  • Temperature: Maintain 50–70°C.

  • Base Concentration: High concentration promotes carbene generation but increases risk of O-alkylation.

Part 3: Troubleshooting Guide (Q&A)

Category 1: Chemoselectivity (S- vs. O-alkylation)[6]

User Question: I am seeing significant formation of the bis-difluoromethylated product (O,S-bis(difluoromethyl)). How do I stop the reaction at the phenol stage?

Technical Analysis: The reaction proceeds via the generation of singlet difluorocarbene (


).
  • Thiolate (

    
    ):  A soft nucleophile, highly reactive toward soft electrophiles like 
    
    
    
    .
  • Phenolate (

    
    ):  A harder nucleophile.
    

Corrective Action:

  • pH Control: The

    
     of the thiol is ~6.5, while the phenol is ~10.0. If you use a massive excess of strong base (NaOH), you deprotonate both.
    
    • Fix: Use a weaker base system (e.g.,

      
       or strictly controlled equivalents of KOH) to ensure the phenol remains largely protonated (
      
      
      
      ) while the thiol is anionic (
      
      
      ).
  • Stoichiometry: Do not exceed 2.5 equivalents of the difluoromethyl source. Excess carbene will eventually attack the phenol.

Category 2: Yield & Conversion[6]

User Question: My conversion is stuck at 60%, but the starting material is consumed. Where did it go?

Technical Analysis: If starting material is gone but product yield is low, you likely formed the Disulfide Dimer (2,2'-dithiodiphenol).

  • Cause: Oxidation of the thiolate anion by atmospheric oxygen before it could trap the difluorocarbene.

Corrective Action:

  • Strict Inert Atmosphere: You must degas solvents thoroughly.

  • Reducing Environment: Add a pinch of sodium dithionite (

    
    ) to the reaction mixture to reverse disulfide formation in situ.
    
Category 3: Safety & Exotherms

User Question: When adding the solid reagent, the temperature spiked rapidly.

Technical Analysis: The decomposition of sodium chlorodifluoroacetate is a decarboxylation reaction:




This releases significant heat and gas.

Corrective Action:

  • Portion-wise Addition: Never add the solid reagent all at once at reaction temperature. Use a solid addition funnel or add as a slurry.

  • Vent Sizing: Ensure your condenser/vent line is wide enough to handle the rapid

    
     evolution to prevent over-pressurization.
    

Part 4: Mechanism & Logic (The "Why")

Understanding the competition between the Sulfur and Oxygen atoms is vital for process control.

Selectivity Reagent ClCF2H / ClCF2CO2- Carbene :CF2 (Difluorocarbene) Soft Electrophile Reagent->Carbene Base/Heat ProductS S-Difluoromethyl (Target) Carbene->ProductS ProductO O-Difluoromethyl (Impurity) Carbene->ProductO Substrate 2-Mercaptophenol Thiolate Ar-S(-) Soft Nucleophile Substrate->Thiolate Fast (pKa ~6.5) Phenolate Ar-O(-) Hard Nucleophile Substrate->Phenolate Slow (pKa ~10) Thiolate->ProductS FAST (Soft-Soft match) Phenolate->ProductO SLOW (Hard-Soft mismatch)

Figure 2: Mechanistic pathway highlighting the kinetic preference for S-alkylation due to Soft-Soft interactions.

Part 5: FAQ - Deep Dive

Q: Can I use Difluoromethyl phenyl sulfone (Hu's Reagent) for this? A: Yes, but it is less atom-economical for industrial scale. Hu's reagent (


) acts as a nucleophilic source of 

upon desulfonylation, or a carbene source depending on conditions. For simple thiophenols, the carbene route (using cheaper Freon-22 or SCDA) is preferred for cost.

Q: How do I remove the unreacted thiol odor? A: Thiophenols have a potent stench.

  • Quenching: Treat the crude reaction mixture with dilute bleach (NaOCl) or Hydrogen Peroxide (

    
    ) after separating the product. This oxidizes residual thiol to non-volatile sulfonic acids or disulfides which are easier to dispose of.
    
  • Note: Do not expose your product to strong oxidants for long periods, though the

    
     group is relatively stable.
    

Q: Is the product stable? A: Yes. The


 group makes the sulfur less prone to oxidation than a standard thioether (e.g., S-Me). However, it should be stored under inert gas to prevent slow oxidation to the sulfoxide.

Part 6: Data Summary

ParameterMethod A (Solid Reagent)Method B (Gas Reagent)
Reagent


Scale Suitability < 100 g> 1 kg
Atom Economy Low (Loss of

, NaCl)
High (Loss of HCl only)
Pressure Atmosphericrequires pressure control
Selectivity (S:O) Excellent (>20:1)Good (Variable with Base)
Primary Hazard Exotherm (

release)
Asphyxiant Gas / Ozone Depleter

References

  • Garg, N. K., et al. (2024).[4] "Difluoromethylation of Phenols and Heteroatoms using Sodium Chlorodifluoroacetate." Organic Syntheses, 101, 164–180. Grounding: Provides the modern, bench-stable protocol for difluoromethylation using solid reagents.

  • Wong, H. N. C., et al. (2019).[5] "Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt: Reaction, Scope, and Mechanistic Study." The Journal of Organic Chemistry, 84(23). Grounding: Establishes the chemoselectivity order (

    
    ) critical for the success of this synthesis.
    
  • Hu, J., et al. (2017).[10] "A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide." Journal of Organic Chemistry, 82(15). Grounding: Discusses scale-up considerations and reagent stability for difluoromethylthiolation.

  • Zafrani, Y., et al. (2016). "Diethyl (bromodifluoromethyl)phosphonate: A highly efficient and stable difluorocarbene precursor." Tetrahedron, 72(37). Grounding: Validates alternative carbene sources for lab-scale optimization.

Sources

Technical Support Center: Managing Exothermic Reactions in Difluoromethylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for managing exothermic reactions during difluoromethylation. This guide is designed for researchers, scientists, and drug development professionals who utilize difluoromethylation and seek to ensure procedural safety and experimental success. The introduction of the difluoromethyl (-CF2H) group is a critical strategy in modern medicinal chemistry, capable of enhancing metabolic stability, membrane permeability, and binding affinity.[1] However, the reagents and reactions used to install this group can be highly energetic, posing significant thermal risks if not properly controlled.

This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols based on established principles of chemical process safety.

Section 1: Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues that may arise during a difluoromethylation reaction. The format is designed for quick reference in the lab.

Problem Observed Probable Cause(s) Immediate Corrective Actions & Solutions
Rapid, Uncontrolled Temperature Rise (>2°C/min) 1. Excessive Reagent Addition Rate: The rate of heat generation is exceeding the system's heat removal capacity. 2. Inadequate Cooling: The cooling bath temperature is too high, or heat transfer is inefficient (e.g., poor stirring, vessel fouling). 3. Reagent Decomposition: Some difluoromethylation reagents, particularly those that generate difluorocarbene (:CF2), can undergo exothermic decomposition.[2] This can be triggered by impurities, localized hot spots, or incorrect base selection. 4. Incorrect Solvent Choice: The solvent has low thermal conductivity or a low boiling point, limiting its ability to dissipate heat.Immediate Actions: 1. STOP REAGENT ADDITION IMMEDIATELY. 2. Maximize Cooling: Lower the external cooling bath temperature. If using an ice bath, add a solvent like acetone or NaCl to create a cryo-bath. 3. Increase Stirring Rate: Improve heat transfer to the vessel walls. 4. Emergency Quench (If temperature continues to rise): Add a pre-chilled, non-reactive solvent (e.g., toluene, heptane) to dilute the reaction mixture and absorb heat. See Protocol 2 for a detailed quenching procedure.Long-Term Solutions:Re-evaluate Addition Rate: Use a syringe pump for precise, slow addition. • Perform Calorimetry Studies: Use Reaction Calorimetry (RC) or Differential Scanning Calorimetry (DSC) to determine the reaction's thermal profile and safe operating limits before scaling up.[3] • Verify Reagent Purity: Use fresh, properly stored reagents.
Sudden Pressure Increase in a Sealed Reactor 1. Gas Evolution: Generation of gaseous byproducts (e.g., CO2 from decarboxylation of reagents like sodium chlorodifluoroacetate). 2. Solvent Boiling: The internal reaction temperature has exceeded the solvent's boiling point at the given pressure. 3. Reagent Decomposition: Rapid decomposition can release significant amounts of gas.Immediate Actions: 1. Vent the Reactor: If safe and equipped with a proper off-gas system (scrubber), carefully vent the reactor to a safe pressure. 2. Cool the Reaction: Immediately apply maximum cooling as described above. Long-Term Solutions:Reaction Design: Whenever possible, perform reactions that generate gas in an open or vented system with appropriate scrubbing for toxic gases. • Headspace Management: Ensure sufficient headspace in the reactor to accommodate potential pressure changes. • Technology Choice: For highly energetic or gas-evolving reactions, consider switching to a continuous flow setup, which offers superior temperature and pressure control.[4][5][6]
Unexpected Color Change & Temperature Spike 1. Side Reaction/Decomposition: A change in the reaction pathway is occurring, often leading to the formation of colored, polymeric, or decomposition products. 2. Loss of Catalytic Control (for metal-catalyzed reactions): The catalyst may have decomposed or been poisoned, leading to an uncontrolled, non-selective background reaction.Immediate Actions: 1. Treat as a Runaway Reaction: Follow the steps for an uncontrolled temperature rise. 2. Take a Sample (if safe): Once the reaction is stabilized and cooled, carefully take a small aliquot for analysis (TLC, LC-MS, NMR) to identify byproducts. Long-Term Solutions:Re-evaluate Reaction Conditions: Investigate the effect of temperature, concentration, and impurities on the reaction outcome. Lowering the temperature can often increase selectivity.[7] • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon, Nitrogen) to prevent side reactions with oxygen or moisture.

Section 2: Frequently Asked Questions (FAQs)

Q1: Which difluoromethylation reagents are most prone to thermal hazards?

A: Reagents that act as precursors to the highly reactive difluorocarbene (:CF2) intermediate carry significant thermal risk. The generation of :CF2 is often highly exothermic. Key examples include:

  • Sodium Chlorodifluoroacetate (ClCF2CO2Na): Thermal decarboxylation to generate :CF2 can be vigorous and difficult to control, especially on a large scale.[8]

  • Trimethylsilyl)difluoromethane (TMSCF2H): While versatile, its activation with bases to form nucleophilic "-CF2H" or its use in generating :CF2 can be exothermic.[1][7]

  • Deoxyfluorination Reagents (e.g., DAST): While used to convert aldehydes to the -CF2H group, these reagents can decompose exothermically, especially in the presence of water or at elevated temperatures, posing safety concerns.[2]

Radical-based methods using precursors like Zn(SO2CF2H)2 (DFMS) often proceed under milder conditions and can offer a safer profile, though a thorough risk assessment is always necessary.[9]

Q2: How can I proactively assess the thermal risk of my difluoromethylation reaction before scaling up?

A: Process safety assessment is crucial. Before moving beyond the milligram scale, you should:

  • Conduct a Literature Review: Search for safety information on your specific reagents and reaction class. Pay close attention to reports of exotherms or runaway reactions.

  • Perform Thermal Analysis:

    • Differential Scanning Calorimetry (DSC): This technique can determine the onset temperature of decomposition for your reagents and reaction mixture, providing a critical safety threshold.

    • Reaction Calorimetry (RC1/ARC): An Accelerating Rate Calorimeter (ARC) or other reaction calorimeters measure the heat evolved during the reaction in real-time.[3] This data allows you to calculate the heat of reaction, the maximum temperature of the synthetic reaction (MTSR), and the time to maximum rate (TMR), which are essential for safe scale-up.[3]

Q3: What is the role of the solvent in managing an exotherm?

A: The solvent is not merely a medium for the reaction; it is a critical component of your thermal management system.

  • Heat Capacity: A solvent with a high heat capacity can absorb more energy for a given temperature increase.

  • Thermal Conductivity: High thermal conductivity facilitates the transfer of heat from the reaction mixture to the vessel walls and into the cooling bath.

  • Boiling Point: A higher boiling point provides a larger operating window and can help prevent pressure buildup from solvent evaporation. However, it also means the reaction can reach a higher, more dangerous temperature before the solvent begins to boil.

  • Viscosity: Low viscosity promotes efficient stirring and heat transfer.

For many difluoromethylations, solvents like DMF or DMSO are used.[10][11] While effective, be aware that upon adding reagents like cesium carbonate to a DMF/water mixture, an initial exotherm can occur even before the main reaction begins.[11]

Q4: How can continuous flow chemistry mitigate the risks of exothermic difluoromethylation?

A: Continuous flow technology is an excellent engineering control for managing hazardous reactions.[6]

  • Superior Heat Transfer: The high surface-area-to-volume ratio in microreactors or flow coils allows for extremely efficient heat dissipation, quenching exotherms almost instantaneously.

  • Small Reaction Volume: At any given moment, only a tiny amount of material is in the reaction zone, minimizing the potential energy of a runaway.

  • Precise Control: Temperature, pressure, and reagent addition rates are controlled with high precision, preventing the formation of hot spots that can initiate decomposition.[5] This approach has been successfully used for difluorocarbene generation and addition reactions, transforming potentially hazardous batch processes into safe and scalable methods.[4][5][6]

Section 3: Diagrams and Visual Workflows

Decision Tree for Exotherm Control Strategy

This diagram helps in selecting an appropriate thermal management strategy based on preliminary reaction analysis.

ExothermControl start Start: Plan Difluoromethylation exotherm_data Exotherm Data Available? start->exotherm_data dsc_rc Perform DSC / RC Analysis? low_exotherm Low Exotherm Detected (ΔT_ad < 20°C) dsc_rc->low_exotherm Low Risk moderate_exotherm Moderate Exotherm (20°C < ΔT_ad < 100°C) dsc_rc->moderate_exotherm Moderate Risk high_exotherm High / Decomp. Risk (ΔT_ad > 100°C) dsc_rc->high_exotherm High Risk exotherm_data->dsc_rc No exotherm_data->low_exotherm Yes, Low exotherm_data->moderate_exotherm Yes, Moderate exotherm_data->high_exotherm Yes, High std_cooling Standard Cooling (Ice Bath) low_exotherm->std_cooling cryo_cooling Cryogenic Cooling & Slow Addition via Syringe Pump moderate_exotherm->cryo_cooling flow_chem Strongly Consider Continuous Flow Reactor high_exotherm->flow_chem reassess Re-evaluate Reagents or Reaction Pathway high_exotherm->reassess

Caption: Decision tree for selecting a thermal control strategy.

Workflow for Runaway Reaction Response

This workflow outlines the logical steps to take when a thermal runaway is suspected or in progress.

RunawayWorkflow start Observation: Rapid Rise in T or P step1 1. Stop All Reagent Feeds IMMEDIATELY start->step1 step2 2. Apply Maximum Cooling (e.g., Dry Ice/Acetone Bath) step1->step2 step3 3. Alert Personnel & Prepare for Evacuation step2->step3 check_control Is Reaction Controlled? step3->check_control controlled Yes: Stabilized check_control->controlled Temp/Pressure Decreasing not_controlled No: Still Escalating check_control->not_controlled Temp/Pressure Still Rising step6_investigate Post-Incident Investigation: - Analyze Quenched Mixture - Review Process Parameters - Document Incident controlled->step6_investigate step4_quench 4. Execute Emergency Quench (Add pre-chilled inert solvent) not_controlled->step4_quench step5_evacuate 5. EVACUATE If Quench Fails or is Unsafe step4_quench->step5_evacuate If unsuccessful

Caption: Logical workflow for responding to a runaway reaction.

Section 4: Key Experimental Protocols

Protocol 1: General Procedure for Controlled, Lab-Scale Difluoromethylation (Illustrative Example)

This is a generalized protocol. Always adapt it to the specific requirements and safety data of your chosen reagents and substrate.

  • System Setup:

    • Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple to monitor internal temperature, a reflux condenser (or gas outlet to a scrubber), and a rubber septum for reagent addition.

    • Place the flask in a cooling bath (e.g., ice/water) on a stirrer plate. Ensure the bath is of sufficient size to handle the heat load.

    • Purge the entire system with an inert gas (Argon or Nitrogen) for at least 15 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Charging:

    • Dissolve the substrate and any solid reagents (e.g., base, catalyst) in the chosen anhydrous solvent inside the reaction flask.

    • Allow the mixture to cool to the desired starting temperature (e.g., 0 °C).

  • Controlled Addition of Difluoromethylating Agent:

    • Prepare a solution of the difluoromethylating agent in the same anhydrous solvent.

    • Using a syringe pump, add the reagent solution dropwise to the stirred reaction mixture over a prolonged period (e.g., 1-2 hours).

    • CRITICAL: Monitor the internal temperature closely. The addition rate should be slow enough that the temperature does not rise more than 2-3 °C above the setpoint. If it does, pause the addition until the temperature stabilizes.

  • Reaction Monitoring & Workup:

    • After the addition is complete, allow the reaction to stir at the set temperature until analysis (e.g., TLC, LC-MS) shows consumption of the starting material.

    • Carefully quench the reaction by slowly adding a pre-chilled quenching solution (e.g., saturated ammonium chloride, water). Perform this step slowly , as quenching can also be exothermic.

    • Proceed with standard extraction and purification procedures.

Protocol 2: Emergency Quenching of a Runaway Reaction

This protocol should only be executed if a reaction is deemed uncontrollable and it is safe to do so. Prioritize personnel safety above all else.

  • Prerequisites: Before starting any potentially exothermic reaction, have a "quench can" ready. This should be a flask or beaker containing a large volume (5-10x the reaction volume) of a pre-chilled, high-boiling point, inert solvent (e.g., Toluene, Heptane). Keep it in an ice bath nearby.

  • Execution (if runaway is confirmed):

    • Ensure all personnel are alerted and a clear escape route is available.

    • Stop all reagent addition and maximize cooling.

    • If the temperature continues to climb uncontrollably, remove the condenser/septum and, from a safe distance (using a fume hood sash as a blast shield), pour the pre-chilled quenching solvent directly and quickly into the reaction flask.

    • The goal is rapid dilution and heat absorption. Be prepared for vigorous boiling or splashing.

    • Once the temperature has stabilized, leave the area and allow the mixture to cool completely before attempting any further work.

    • If at any point the situation feels unsafe, EVACUATE IMMEDIATELY.

References

  • A Safe and Practical Procedure for the Difluoromethylation of Methyl 4-Hydroxy-3-iodobenzoate. Organic Process Research & Development. [Link]

  • Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis. Nature Communications. [Link]

  • Stainless steel takes the heat off difluoromethylation. Chemistry World. [Link]

  • Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews. [Link]

  • A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]

  • Hydrodifluoromethylation of Alkenes with Difluoroacetic Acid. ResearchGate. [Link]

  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. [Link]

  • Difluoromethylation of Phenols. Organic Syntheses. [Link]

  • A New Reagent for Direct Difluoromethylation. Journal of the American Chemical Society. [Link]

  • ChemInform Abstract: Difluoromethylation and Trifluoromethylation Reagents Derived from Tetrafluoroethane β-Sultone: Synthesis, Reactivity and Applications. ResearchGate. [Link]

  • Figure 2. Stern−Volmer Fluorescence-quenching experiments. ResearchGate. [Link]

  • Late-stage difluoromethylation: Concepts, developments and perspective. ResearchGate. [Link]

  • Controllable catalytic difluorocarbene transfer enables access to diversified fluoroalkylated arenes. Nature Catalysis. [Link]

  • The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • Selective difluoromethylation and monofluoromethylation reactions. Chemical Communications. [Link]

  • Predicting and Preventing Runaway Chemical Heating. Exponent. [Link]

  • Runaway Reaction. Gexcon. [Link]

  • Constant pressure flame calorimetry with fluorine. II. The heat of formation of oxygen difluoride. NIST Technical Series Publications. [Link]

  • Difluorocarbene Addition to Alkenes and Alkynes in Continuous Flow. Organic Letters. [Link]

  • Stepwise addition of difluorocarbene to a transition metal centre. Dalton Transactions. [Link]

  • Reagent-Controlled Highly Stereoselective Difluoromethylation: Efficient Access to Chiral α-Difluoromethylamines from Ketimines. Molecules. [Link]

  • Deuteriodifluoromethylation and gem‐Difluoroalkenylation of Aldehydes Using ClCF2H in Continuous Flow. ResearchGate. [Link]

  • Innovative Developments in the field of Difluoromethylation Chemistry. QMRO Home. [Link]

  • Utilization of fluoroform for difluoromethylation in continuous flow: a concise synthesis of α-difluoromethyl-amino acids. Green Chemistry. [Link]

  • Difluoromethyl radical precursors and the initiating protocols. ResearchGate. [Link]

  • High-temperature decomposition chemistry of trimethylsiloxane surfactants, a potential Fluorine-Free replacement for fire suppression. Chemosphere. [Link]

  • Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. [Link]

  • Thermal Stability Analysis of Perfluorohexane. Energy Procedia. [Link]

  • Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites. Polymers. [Link]

  • Synthesis of trifluoromethyl fluoroformate from trifluoromethyl hypofluorite and carbon monoxide: Thermal and catalyzed reaction. Journal of Fluorine Chemistry. [Link]

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Technical Support Center: Work-Up Procedures for 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: T-SCF2H-001 Status: Active Topic: Isolation, Purification, and Handling of 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6) Last Updated: 2026-02-19[1]

Technical Overview & Chemical Profile

Before initiating any work-up, it is critical to understand the physicochemical behavior of 2-[(Difluoromethyl)sulfanyl]phenol .[1] This molecule contains two competing functionalities that dictate its behavior in a biphasic system: a phenol (acidic, H-bond donor) and a difluoromethylthio group (lipophilic, electron-withdrawing).[1]

Physicochemical Dashboard
PropertyValue / CharacteristicImplications for Work-Up
Acidity (

)
~8.8 – 9.2 (Estimated)Slightly more acidic than unsubstituted phenol (

) due to the electron-withdrawing

group.[1] It will deprotonate in 1M NaOH but may exist in equilibrium in sat.[1]

.
Lipophilicity (

)
High (> 2.[1]5)The

moiety significantly increases solubility in organic solvents (DCM, EtOAc) compared to non-fluorinated analogs.[1]
Stability ModerateThe

group is generally stable but can undergo defluorination or hydrolysis under strongly basic conditions (

) or in the presence of specific Lewis acids.[1]
Volatility Low-ModerateCan sublime or co-evaporate under high vacuum if not derivatized.[1]

Standard Operating Procedures (SOPs)

Scenario A: The Phenol is Your Target Product

Use this protocol if you have synthesized the phenol (e.g., via deprotection or thiolation) and need to isolate it.

The Core Challenge: Because the molecule is a phenol, it can form a water-soluble phenolate salt under basic conditions.[2] You must ensure the pH is sufficiently low to keep it in the organic phase.

Protocol:

  • Quench: Cool reaction mixture to 0 °C. Quench carefully with 1M HCl or sat.

    
     .[1][3]
    
  • pH Adjustment (Critical): Adjust the aqueous layer pH to 4–5 .

    • Why? This ensures the phenol is protonated (

      
      ) and partitions into the organic layer.
      
    • Warning: Do not acidify below pH 2 if avoiding acid-catalyzed decomposition of other sensitive groups.[1]

  • Extraction: Extract 3x with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: EtOAc is preferred for phenols as it disrupts hydrogen bonding with the aqueous phase.

  • Washing: Wash combined organics with Brine (sat. NaCl) .[1]

  • Drying: Dry over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is trace-acid sensitive (Lewis acidic character).[1]
Scenario B: The Phenol is a Reagent/Impurity

Use this protocol if you used the phenol as a nucleophile (e.g., O-alkylation) and need to remove the unreacted excess.

The Core Challenge: You need to exploit the acidity of the unreacted phenol to wash it out of the organic layer, leaving your neutral product behind.

Protocol:

  • Dilution: Dilute the reaction mixture with Diethyl Ether (

    
    )  or TBME .[1]
    
    • Why? These solvents facilitate better phase separation during basic washes than DCM.[1]

  • Basic Wash (The Scavenger Step): Wash the organic layer 2x with 1M NaOH or 10%

    
     .[1]
    
    • Mechanism:[1][4][5]

      
      .[1]
      
    • Caution: Ensure your product is stable to base. If your product contains esters, use a milder base like 0.5M

      
        and perform quick washes ( < 2 mins).[1]
      
  • Polishing: Wash the organic layer with water, then brine, to remove residual base.

Workflow Visualization

The following diagram illustrates the decision logic for handling the reaction mixture based on your target molecule.

WorkupLogic Start Reaction Complete TargetCheck Is the Phenol the PRODUCT or IMPURITY? Start->TargetCheck ProductPath Phenol is PRODUCT TargetCheck->ProductPath Target ImpurityPath Phenol is IMPURITY (Excess Reagent) TargetCheck->ImpurityPath Waste Acidify Adjust aq. pH to 4-5 (Protonate Ar-O- to Ar-OH) ProductPath->Acidify ExtractAcid Extract with EtOAc (Phenol moves to Organic) Acidify->ExtractAcid Dry Dry (Na2SO4) & Concentrate ExtractAcid->Dry Basify Wash Organic with 1M NaOH (Deprotonate Ar-OH to Ar-O-) ImpurityPath->Basify ExtractBase Discard Aqueous Layer (Phenol removed as salt) Basify->ExtractBase ExtractBase->Dry

Figure 1: Decision matrix for isolating or removing 2-[(Difluoromethyl)sulfanyl]phenol during work-up.[1]

Troubleshooting Guide

Issue 1: Persistent Emulsions

Symptoms: The organic and aqueous layers refuse to separate, forming a cloudy "rag" layer. Root Cause: The fluorine atoms in the


 group lower the surface tension, acting as a surfactant when combined with the phenolic hydroxyl group.

Resolution Protocol:

  • The "Salt Saturation" Method: Add solid NaCl directly to the separatory funnel until the aqueous layer is saturated. This increases the density difference and ionic strength ("salting out").[1]

  • Filtration: Pass the entire emulsion through a pad of Celite® or glass wool.[1] This physically breaks the bubbles.

  • Solvent Swap: If using DCM, switch to Chloroform (

    
    )  or add a small amount of Methanol (5%) to the organic phase to disrupt surface tension.[1]
    
Issue 2: Product Decomposition on Silica

Symptoms: Low yield after column chromatography; streaking on TLC. Root Cause:

  • Acidity: The phenol interacts strongly with the acidic silanols on silica gel, causing streaking and irreversible adsorption.

  • Instability: The

    
     group can be sensitive to the slightly acidic nature of silica over long exposure times.[1]
    

Resolution Protocol:

  • Pre-treat Silica: Flush the column with 1% Triethylamine (

    
    ) in Hexanes before loading your sample.[1] This neutralizes the acidic sites.[1]
    
  • Eluent Modification: Add 0.5% Acetic Acid (if product is stable to acid) or 1% Methanol to your mobile phase to sharpen the peak shape.[1]

Frequently Asked Questions (FAQ)

Q1: Can I use strong bases like t-BuLi or LDA with this molecule? A: Proceed with extreme caution. While the phenol proton will be removed first, the


 group contains acidic protons adjacent to electron-withdrawing atoms.[1] Strong organolithiums can trigger 

-elimination of fluoride, leading to the formation of reactive thio-difluorocarbene species or decomposition. Use milder bases like

,

, or

if possible.[1]

Q2: How do I store 2-[(Difluoromethyl)sulfanyl]phenol? A: Store under an inert atmosphere (Nitrogen or Argon) at 2–8 °C. Phenols are prone to oxidation (turning pink/brown over time), and the thioether sulfur can slowly oxidize to the sulfoxide (


) if exposed to air and light for prolonged periods.[1]

Q3: Is the


 group stable to hydrolysis? 
A:  Generally, yes.[1] It is more stable than a trifluoromethylthio (

) group in some metabolic contexts but can hydrolyze under harsh alkaline conditions (e.g., refluxing 6M NaOH).[1] Standard work-up washes (1M NaOH at room temp) are safe for short durations.[1]

References

  • Physicochemical Properties of Fluorinated Groups

    • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[1] Link[1]

  • Synthesis and Stability of SCF2H Groups

    • Li, Y., et al. (2021).[1] A Toolbox of Reagents for Difluoromethylthiolation. Chemical Reviews, 121(1), 1–50.[1] Link[1]

    • Note: Discusses the stability of SCF2H vs SCF3 and sensitivity to basic conditions.
  • Phenol Extraction & pKa Data

    • Serjeant, E. P., & Dempsey, B. (1979).[1] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Link

  • Emulsion Troubleshooting in Fluorinated Chemistry

    • Cuperovich, A., et al. (2018).[1] Faster and Greener Chemical Reaction Workup Using Silicone Elastomer-Coated Glass Powders.[1] ACS Omega, 3(6), 6903–6911.[1] Link[1]

Sources

Validation & Comparative

Comparing the synthetic efficiency of different routes to 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide compares synthetic routes for 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), a critical scaffold in medicinal chemistry where the


 moiety serves as a lipophilic hydrogen-bond donor and bioisostere.

Executive Summary

The synthesis of 2-[(Difluoromethyl)sulfanyl]phenol presents a classic chemoselectivity challenge: differentiating between the nucleophilic thiol (


) and the phenolic hydroxyl (

) groups in 2-mercaptophenol .

While both functional groups can react with difluoromethylating agents, the thiol group is significantly more acidic (


) and nucleophilic  than the phenol (

). By leveraging this

differential and controlling stoichiometry, researchers can achieve selective

-difluoromethylation.

This guide evaluates three primary methodologies:

  • The Bench-Stable Solid Route: Sodium Chlorodifluoroacetate (

    
    ).
    
  • The Industrial Gas Route: Chlorodifluoromethane (Freon-22,

    
    ).
    
  • The Mild Electrophilic Route: Difluoromethyl Triflate (

    
    ) or Sulfonium Salts.
    

Route Analysis & Comparison

Route 1: Sodium Chlorodifluoroacetate (Solid Reagent)

Best For: Academic labs, safety-conscious workflows, and milligram-to-gram scale.

This route utilizes Sodium 2-chloro-2,2-difluoroacetate , a solid salt that decarboxylates at elevated temperatures (


) to release difluorocarbene (

). It avoids the hazards of handling compressed gases.
  • Mechanism: Thermal decarboxylation generates

    
     in situ. The thiolate anion (generated by base) attacks the carbene, followed by protonation.
    
  • Selectivity Control: High. The reaction is typically run in DMF or NMP. Using

    
     (a milder base) ensures preferential deprotonation of the thiol.
    
  • Pros: Non-ozone depleting (relative to Freon), solid reagent, standard glassware.

  • Cons: Requires heating; strictly anhydrous conditions often required to prevent carbene hydrolysis.

Route 2: Chlorodifluoromethane (Freon-22)

Best For: Large-scale manufacturing, cost reduction.

The classical method involves bubbling Freon-22 gas into a biphasic mixture (e.g., Isopropanol/aq. NaOH).[1]

  • Mechanism: Base-mediated

    
    -elimination of HCl from 
    
    
    
    generates
    
    
    .
  • Selectivity Control: Moderate. Requires careful monitoring of pH and stoichiometry. Excess gas/base leads to bis-difluoromethylation (forming the ether-thioether).

  • Pros: Extremely low reagent cost, high atom economy.

  • Cons: Environmental regulations (ODS - Ozone Depleting Substance), requires gas cylinder handling/autoclaves, rapid stirring essential for phase transfer.

Route 3: Electrophilic Reagents ( or Sulfonium Salts)

Best For: Late-stage functionalization, complex substrates, high-value synthesis.

Reagents like Difluoromethyl triflate or


-(difluoromethyl)sulfonium salts  (e.g., Hu's reagent derivatives) transfer the 

group under mild conditions.
  • Mechanism: Direct electrophilic attack or radical pathways, depending on the specific reagent.

  • Selectivity Control: Excellent. These reactions often proceed at room temperature, preserving sensitive functional groups.[2]

  • Pros: Mild conditions (RT), high yields, operational simplicity.

  • Cons: Reagents are expensive and often require synthesis; poor atom economy.

Comparative Data Summary

FeatureRoute 1:

Route 2: Freon-22 (

)
Route 3:

/ Sulfonium
Physical State Solid SaltCompressed GasLiquid / Solid
Reaction Temp



Yield (Typical) 75--90%60--80%>90%
Selectivity (

vs

)
High (Thermal control)Moderate (Stoich.[2] control)Very High
Cost Efficiency ModerateHigh (Cheap reagents)Low (Expensive reagents)
Scalability Good (up to kgs)Excellent (Industrial)Poor (Reagent limits)
Safety Profile High (Stable solid)Low (Gas/Pressure)Moderate (Toxic reagents)

Detailed Experimental Protocol

Recommended Method: Route 1 (Sodium Chlorodifluoroacetate)

This protocol prioritizes safety and reproducibility for the selective synthesis of 2-[(Difluoromethyl)sulfanyl]phenol .

Materials:

  • 2-Mercaptophenol (1.0 equiv)

  • Sodium 2-chloro-2,2-difluoroacetate (1.2–1.5 equiv)

  • Potassium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: DMF (Anhydrous)

Step-by-Step Workflow:

  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).[3]
    
  • Solubilization: Add 2-Mercaptophenol (10 mmol, 1.26 g) and anhydrous DMF (20 mL). Stir until dissolved.

  • Deprotonation: Add

    
      (15 mmol, 2.07 g). Stir at Room Temperature (RT) for 15 minutes. Note: The solution may change color as the thiolate forms.
    
  • Reagent Addition: Add Sodium chlorodifluoroacetate (12 mmol, 1.83 g) in one portion.

  • Reaction: Heat the mixture to

    
      for 2–4 hours.
    
    • Checkpoint: Monitor by TLC (Hexane/EtOAc). The thiol spot should disappear; the product is less polar.

    • Selectivity Note: If the reaction runs too long or too hot, O-alkylation may occur. Stop immediately upon consumption of starting material.

  • Workup: Cool to RT. Dilute with water (100 mL) and extract with Diethyl Ether (

    
     mL).
    
    • Wash: Wash combined organics with water (

      
      ) and brine (
      
      
      
      ) to remove DMF.
  • Purification: Dry over

    
    , concentrate in vacuo. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
    

Expected Yield: 80–85% as a colorless to pale yellow oil.

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Green Path represents the desired selective S-difluoromethylation, governed by the superior nucleophilicity of the thiolate.

ReactionPathway Start 2-Mercaptophenol (Substrate) Base Base (K2CO3) Deprotonation Start->Base Thiolate Thiolate Anion (Ar-S⁻ / Ar-OH) Base->Thiolate pK_a ~6.5 (SH) vs ~10 (OH) Inter S-Difluoromethyl Anion Thiolate->Inter Fast Nucleophilic Attack (S⁻ >>> O⁻) Carbene Difluorocarbene (:CF2) Source: ClCF2CO2Na Carbene->Thiolate Electrophilic Attack Product 2-[(Difluoromethyl)sulfanyl]phenol (Major Product) Inter->Product Protonation SideProduct Bis(difluoromethyl) Ether (Over-reaction) Product->SideProduct Excess Reagent/Base (O-Alkylation)

Caption: Mechanistic pathway highlighting the kinetic selectivity of the thiolate anion for the difluorocarbene intermediate.

Decision Matrix for Route Selection

Use this logic tree to determine the optimal synthetic strategy for your specific constraints.

DecisionTree Start Select Synthesis Route Scale What is your Scale? Start->Scale Small Lab Scale (<10g) Scale->Small Large Process Scale (>100g) Scale->Large Budget Budget Constraints? Small->Budget Equip Do you have an Autoclave? Large->Equip Route1 Route 1: ClCF2CO2Na (Safe, Reliable) Equip->Route1 No (Standard Reactors) Route2 Route 2: Freon-22 (Cheapest, Scalable) Equip->Route2 Yes (High Pressure) Budget->Route1 Standard Budget Route3 Route 3: HCF2OTf (Mild, Expensive) Budget->Route3 High Value / Late Stage

Caption: Decision matrix for selecting the optimal synthetic route based on scale, equipment, and budget.

References

  • Hu, J., et al. (2006). "2-Chloro-2,2-difluoroacetophenone: A Non-ODS-Based Difluorocarbene Precursor and Its Use in the Difluoromethylation of Phenol Derivatives." Journal of Organic Chemistry.

  • Garg, N. K., et al. (2024). "Difluoromethylation of Phenols." Organic Syntheses.

  • Zafrani, Y., et al. (2009). "Difluoromethyl ethers and sulfides: Synthesis and properties." Tetrahedron.
  • Prakash, G. K. S., et al. (2017).[1] "Direct Difluoromethylation of Alcohols and Phenols." European Journal of Organic Chemistry. (Review of electrophilic reagents).

  • Sigma-Aldrich. "Product Specification: 2-[(Difluoromethyl)sulfanyl]phenol."

Sources

In Vivo Validation of 2-[(Difluoromethyl)sulfanyl]phenol Activity

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical validation framework for 2-[(Difluoromethyl)sulfanyl]phenol (CAS: 1251084-72-6), focusing on its evaluation as a metabolically stable, lipophilic bioisostere in drug discovery.

A Comparative Pharmacokinetic & Pharmacodynamic Guide

Executive Summary & Strategic Rationale

The 2-[(difluoromethyl)sulfanyl]phenol moiety represents a critical "middle ground" bioisostere between the metabolically labile methylsulfanyl group (-SMe) and the highly lipophilic trifluoromethylsulfanyl group (-SCF


).

In drug design, this scaffold is validated not just for intrinsic activity, but for its ability to modulate lipophilicity (LogD) and hydrogen bond acidity while blocking metabolic soft spots. This guide details the in vivo experiments required to validate these properties, using a comparative approach against its non-fluorinated and perfluorinated analogs.

The Comparative Triad

To prove the value of the -SCF


H group, all validation data must be benchmarked against:
  • Control A (Baseline): 2-(Methylsulfanyl)phenol (Metabolic liability: S-oxidation/demethylation).

  • Control B (Lipophilic Extreme): 2-[(Trifluoromethyl)sulfanyl]phenol (High LogP, no H-bond donor capacity).

Chemical & Physical Profiling (The "Why")

Before in vivo dosing, the physicochemical superiority of the test article (TA) must be established in vitro. The -SCF


H group is unique because the terminal proton is sufficiently acidic to act as a weak Hydrogen Bond Donor (HBD) , unlike -SCF

.
Table 1: Physicochemical Comparison
Property2-(Methylsulfanyl)phenol2-[(Difluoromethyl)sulfanyl]phenol 2-[(Trifluoromethyl)sulfanyl]phenolImpact on In Vivo Behavior
LogP (Lipophilicity) ~1.7 (Low)~1.95 (Moderate) ~2.13 (High)SCF

H improves permeability without the extreme insolubility of SCF

.
Hammett

0.00~0.30 - 0.40 0.50EWG strength affects the phenol pKa and protein binding.
H-Bond Donor Phenol OH onlyPhenol OH + C-H (Weak) Phenol OH onlyThe C-H...O interaction can improve target selectivity.
Metabolic Risk High (S-dealkylation)Low (Blocked) Low (Blocked)SCF

H prevents rapid clearance via CYP450s.
Visualization: Chemical Space & Metabolic Logic

The following diagram illustrates the structural logic driving the in vivo validation plan.

ChemicalSpace SMe 2-(Methylsulfanyl)phenol (Control A) Metabolism Metabolic Liability (S-Demethylation / Sulfoxidation) SMe->Metabolism High Clearance Lipophilicity Lipophilicity Modulation (Membrane Permeability) SMe->Lipophilicity Baseline SCF2H 2-[(Difluoromethyl)sulfanyl]phenol (Test Article) SCF2H->Metabolism Blocked (Stable) SCF2H->Lipophilicity Optimal Range HBond Unique H-Bond Donor (C-F...H-C Interactions) SCF2H->HBond Unique Feature SCF3 2-[(Trifluoromethyl)sulfanyl]phenol (Control B) SCF3->Lipophilicity High (Solubility Risk) SCF3->HBond None

Caption: Structural comparison highlighting the metabolic blockade and unique H-bond capabilities of the difluoromethyl scaffold.

In Vivo Pharmacokinetic (PK) Validation

The primary "activity" to validate is the enhancement of metabolic stability .

Experiment A: Cassette Dosing PK Study (Rat)

Objective: Determine if the -SCF


H substitution extends Half-life (

) and reduces Clearance (

) compared to the -SMe analog.

Protocol:

  • Subjects: Male Sprague-Dawley rats (n=3 per timepoint).

  • Dosing: Intravenous (IV) bolus (1 mg/kg) and Oral (PO) gavage (5 mg/kg).

    • Note: Use cassette dosing (mixing all 3 compounds) only if no ion suppression is observed in LC-MS/MS; otherwise, discrete dosing is required.

  • Sampling: Blood collection at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.

  • Bioanalysis: LC-MS/MS quantification using Multiple Reaction Monitoring (MRM).

    • Critical Step: Monitor for the specific metabolite S-oxide (sulfoxide) for the -SMe control. The -SCF

      
      H group should show negligible oxidation.
      

Data Interpretation:

  • Success Criteria: The Test Article (-SCF

    
    H) must demonstrate a >2-fold reduction in intrinsic clearance (
    
    
    
    )
    compared to Control A (-SMe).
  • Bioavailability (

    
    ):  Calculate 
    
    
    
    . Expect
    
    
    due to reduced first-pass metabolism.

Pharmacodynamic (PD) & Efficacy Validation

Since the phenol moiety is often a pharmacophore for antioxidant activity or anesthesia (propofol analogs), validation requires a functional model. Below is a genericized Target Engagement Workflow applicable to this scaffold.

Experiment B: In Vivo Duration of Action

Objective: Validate that the improved PK translates to sustained biological activity. Model: Rodent Inflammation Model (e.g., Carrageenan-induced paw edema) or CNS sedation model (if anesthetic).

Protocol (Step-by-Step):

  • Baseline Measurement: Measure baseline threshold (e.g., paw volume or locomotor activity).

  • Administration: Administer Equimolar doses of Test Article and Controls.

  • Challenge: Induce stimulus (e.g., Carrageenan injection) at

    
    .
    
  • Readout: Measure response at

    
    .
    

Visualization: The Validation Workflow

ValidationWorkflow Start Compound Synthesis (>98% Purity) InVitro In Vitro Screen (Microsomal Stability) Start->InVitro Decision Is t1/2 > SMe analog? InVitro->Decision Decision->Start No (Redesign) InVivoPK In Vivo PK (Rat) IV/PO Dosing Decision->InVivoPK Yes Analysis Calculate Parameters (Cl, Vss, AUC, F%) InVivoPK->Analysis PDModel PD Efficacy Model (Duration of Action) Analysis->PDModel If Bioavailable Outcome Validation Complete: Bioisostere Confirmed PDModel->Outcome

Caption: Step-by-step workflow for validating the difluoromethylsulfanyl phenol scaffold from synthesis to in vivo proof-of-concept.

Safety & Toxicity Considerations

The -SCF


H group is generally stable, but "defluorination" is a potential risk that must be monitored.
  • Defluorination Assay: Analyze urine samples from the PK study for fluoride ions (

    
    ) using an ion-selective electrode. High levels indicate metabolic instability of the C-F bond.
    
  • Reactive Metabolites: The phenol group can be oxidized to a quinone methide. Use Glutathione (GSH) trapping studies in liver microsomes to assess the risk of reactive metabolite formation before moving to chronic in vivo studies.

References

  • Physicochemical Properties of Fluorinated Groups

    • Title: Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines.
    • Source: J. Org.[1][2] Chem. (PMC).

    • URL:[Link]

  • Metabolic Stability of Difluoromethyl Groups

    • Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.
    • Source: J. Med. Chem. (PMC).
    • URL:[Link]

  • Synthesis and Application of SCF2H Reagents

    • Title: Difluoromethylation of Phenols and Thiophenols with the S-(Difluoromethyl)sulfonium Salt.
    • Source: J. Org.[1][2] Chem. (PubMed).[3]

    • URL:[Link]

  • General Hammett Constants & Electronic Effects

    • Title: Hammett substituent constants and resonance and field parameters.
    • Source: Chemical Reviews.[1]

    • URL:[Link]

Sources

Assessing the Selectivity of 2-[(Difluoromethyl)sulfanyl]phenol: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount to its clinical success. This guide provides a comprehensive framework for assessing the selectivity of the novel investigational compound, 2-[(Difluoromethyl)sulfanyl]phenol. We will explore its hypothesized mechanism of action and benchmark its potential performance against established modulators of the same pathway. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, data-driven methodologies.

Introduction: The Therapeutic Potential of Targeting the Keap1-Nrf2 Pathway

The Keap1-Nrf2 signaling pathway is a critical regulator of cellular defense against oxidative and electrophilic stress. Under basal conditions, the Kelch-like ECH-associated protein 1 (Keap1) acts as a substrate adaptor for an E3 ubiquitin ligase complex, targeting the transcription factor Nrf2 for proteasomal degradation. In the presence of inducing agents, reactive cysteine residues on Keap1 are modified, leading to a conformational change that disrupts Nrf2 binding. This allows Nrf2 to translocate to the nucleus and activate the transcription of a battery of cytoprotective genes.

The structure of 2-[(Difluoromethyl)sulfanyl]phenol, featuring a phenol ring and a difluoromethyl sulfanyl group, suggests its potential as an electrophilic modulator of the Keap1-Nrf2 pathway. The electron-withdrawing nature of the difluoromethyl group may render the sulfur atom susceptible to nucleophilic attack by the reactive cysteine sensors within Keap1. This guide will proceed under the working hypothesis that 2-[(Difluoromethyl)sulfanyl]phenol is a covalent inhibitor of Keap1, thereby activating the Nrf2 pathway.

Comparative Landscape: Covalent vs. Non-Covalent Keap1-Nrf2 Modulators

To contextualize the potential selectivity profile of 2-[(Difluoromethyl)sulfanyl]phenol, it is essential to compare it with known Keap1-Nrf2 modulators. These can be broadly categorized into covalent and non-covalent inhibitors.

Covalent Inhibitors: These compounds typically possess an electrophilic center that forms a covalent bond with reactive cysteine residues on Keap1.

  • Bardoxolone methyl: A semi-synthetic triterpenoid that has been investigated for chronic kidney disease. It is known to activate the Nrf2 pathway but has also been associated with off-target effects, including fluid retention and cardiovascular events[1][2].

  • Omaveloxolone (SKYCLARYS®): A reversible covalent inhibitor of KEAP1 recently approved for the treatment of Friedreich's Ataxia[3][4]. While showing clinical efficacy, it has been associated with side effects such as elevated aminotransferases[3][5].

  • Sulforaphane (SFN): A natural isothiocyanate found in cruciferous vegetables. It is a well-characterized Nrf2 activator but is known to have a broad range of biological activities and potential off-target effects, including the inhibition of histone deacetylases[6][7][8][9].

Non-Covalent Inhibitors: These molecules disrupt the Keap1-Nrf2 protein-protein interaction (PPI) without forming a permanent bond. This class of inhibitors is being actively explored with the aim of achieving higher selectivity and reducing off-target reactivity compared to covalent modifiers[10][11][12][13].

The following table summarizes the key characteristics of these comparator compounds.

CompoundClassMechanism of ActionKnown Off-Target Effects/Liabilities
2-[(Difluoromethyl)sulfanyl]phenol Hypothesized: Covalent Hypothesized: Covalent modification of Keap1 cysteines To be determined
Bardoxolone methylCovalentCovalent modification of Keap1 cysteinesFluid retention, cardiovascular events, increased albuminuria, elevated aminotransferases[1][14][15][16][17]
OmaveloxoloneReversible CovalentReversible covalent modification of Keap1Elevated aminotransferases, headache, nausea, fatigue[3][5][18]
Sulforaphane (SFN)CovalentCovalent modification of Keap1 cysteinesHistone deacetylase inhibition, induction of LTR transcriptional activity[6][7][8][9]
Representative Non-Covalent Inhibitor (e.g., from fragment-based discovery)Non-CovalentDisruption of Keap1-Nrf2 PPIGenerally expected to have higher selectivity with fewer reactivity-based off-targets[12][19][20]

Experimental Assessment of Selectivity: A Multi-tiered Approach

A rigorous evaluation of the selectivity of 2-[(Difluoromethyl)sulfanyl]phenol requires a multi-pronged experimental strategy. This should encompass on-target engagement and downstream functional effects, as well as a broad assessment of off-target interactions and general cytotoxicity.

Tier 1: On-Target Engagement and Functional Activity

The initial phase of selectivity assessment focuses on confirming the hypothesized interaction with Keap1 and the subsequent activation of the Nrf2 pathway.

  • Fluorescence Polarization (FP) Assay: This assay directly measures the disruption of the Keap1-Nrf2 protein-protein interaction. A fluorescently labeled Nrf2 peptide is incubated with the Keap1 Kelch domain. The binding of the large Keap1 protein to the small peptide results in a high fluorescence polarization signal. A successful inhibitor will displace the labeled peptide, leading to a decrease in polarization.

    Experimental Protocol: Fluorescence Polarization Assay

    • Reagents: Recombinant human Keap1 Kelch domain, fluorescein-labeled Nrf2 peptide (e.g., FITC-AFLDEETGEFL), assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20).

    • Procedure: a. In a 384-well black plate, add 10 µL of assay buffer containing the Keap1 protein (final concentration ~20 nM). b. Add 1 µL of 2-[(Difluoromethyl)sulfanyl]phenol or comparator compound at various concentrations. c. Incubate for 30 minutes at room temperature. d. Add 10 µL of the fluorescently labeled Nrf2 peptide (final concentration ~10 nM). e. Incubate for 60 minutes at room temperature, protected from light. f. Measure fluorescence polarization using a plate reader with appropriate filters (Excitation: 485 nm, Emission: 535 nm).

    • Data Analysis: Calculate the IC50 value from the dose-response curve.

  • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

  • Antioxidant Response Element (ARE) Reporter Gene Assay: This is a functional assay to measure the transcriptional activity of Nrf2. Cells are engineered to express a reporter gene (e.g., luciferase or β-lactamase) under the control of an ARE promoter. Activation of Nrf2 leads to an increase in reporter gene expression, which can be quantified.

    Experimental Protocol: ARE-Luciferase Reporter Assay

    • Cell Line: A stable cell line expressing an ARE-luciferase reporter construct (e.g., HepG2-ARE-Luc).

    • Procedure: a. Seed cells in a 96-well white, clear-bottom plate and allow them to adhere overnight. b. Treat the cells with a dilution series of 2-[(Difluoromethyl)sulfanyl]phenol or comparator compounds for 24 hours. c. Lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Data Analysis: Determine the EC50 value for the induction of luciferase activity.

  • Nrf2 Nuclear Translocation Assay: This assay visually confirms the movement of Nrf2 from the cytoplasm to the nucleus upon compound treatment. This can be performed using immunofluorescence microscopy or high-content imaging.

  • qRT-PCR for Nrf2 Target Gene Expression: Quantifying the mRNA levels of known Nrf2 target genes, such as NQO1, HO-1, and GCLC, provides a direct measure of the functional consequence of Nrf2 activation.

Nrf2_Activation_Workflow cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Compound 2-[(Difluoromethyl)sulfanyl]phenol Keap1 Keap1 Compound->Keap1 Inhibition Nrf2 Nrf2 Keap1->Nrf2 Binding Ub Ubiquitin Proteasome Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub->Nrf2 Nucleus Nucleus ARE ARE TargetGenes Target Genes (NQO1, HO-1) ARE->TargetGenes Transcription Nrf2_n->ARE Selectivity_Profiling_Workflow cluster_Tier1 cluster_Tier2 cluster_Tier3 Start 2-[(Difluoromethyl)sulfanyl]phenol Tier1 Tier 1: On-Target Validation Start->Tier1 Tier2 Tier 2: Broad Selectivity Profiling Tier1->Tier2 Promising On-Target Activity Biochemical Biochemical Assays (FP, CETSA) Cellular_Functional Cell-Based Functional Assays (ARE Reporter, Nrf2 Translocation) Tier3 Tier 3: In Vivo Assessment Tier2->Tier3 Favorable Selectivity Profile Cytotoxicity Cytotoxicity Assays (MTS, LDH) Off_Target Broad Off-Target Screening (Kinase, GPCR, Ion Channel Panels) Decision Lead Candidate? Tier3->Decision PK_PD Pharmacokinetics & Pharmacodynamics Efficacy In Vivo Efficacy Models Tox Toxicology Studies

Caption: A tiered workflow for assessing compound selectivity.

Conclusion and Future Directions

The assessment of selectivity is a critical and iterative process in drug discovery. For 2-[(Difluoromethyl)sulfanyl]phenol, the proposed multi-tiered approach, starting with the validation of its hypothesized on-target activity on the Keap1-Nrf2 pathway and progressing to broad off-target profiling, will provide a robust understanding of its therapeutic potential and liabilities.

By comparing its performance against well-characterized covalent and non-covalent modulators, researchers can make informed decisions about the continued development of this compound. A favorable selectivity profile, characterized by potent on-target activity and minimal off-target interactions, would position 2-[(Difluoromethyl)sulfanyl]phenol as a promising candidate for further preclinical and clinical investigation in diseases associated with oxidative stress.

References

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  • Baier, S. R., Zbasnik, R., Schlegel, V., & Zempleni, J. (2014). Off target effects of sulforaphane include the de-repression of long-terminal repeats through histone acetylation events. The Journal of Nutritional Biochemistry, 25(6), 665–668.
  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Retrieved from [Link]

  • Baier, S., Zbasnik, R., et al. (2014). "Off target effects of sulforaphane include the de-repression of long-". DigitalCommons@University of Nebraska - Lincoln.
  • Reaction Biology. (2024, August 29). Spotlight: Activity-Based Kinase Assay Formats. Retrieved from [Link]

  • Reddit. (2020, June 16). Off-target effects of sulforaphane include the derepression of long terminal repeats through histone acetylation events. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from [Link]

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  • Zoja, C., et al. (2013). Analogs of bardoxolone methyl worsen diabetic nephropathy in rats with additional adverse effects. American Journal of Physiology-Renal Physiology, 304(7), F808–F819.
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Technical Review: 2-[(Difluoromethyl)sulfanyl]phenol & The Motif in Patent Literature

Executive Summary: The Rise of the "Magic Fluorine" Bioisostere

In the high-stakes arena of agrochemical and pharmaceutical design, the difluoromethylthio group (


)

1

While

1

  • Lipophilicity: High enough to penetrate cell membranes (Lipophilicity parameter

    
    ).[1]
    
  • H-Bond Donor: The acidic proton on the

    
     group (
    
    
    in DMSO) can act as a weak hydrogen bond donor, improving binding affinity to target enzymes.[1]
  • Metabolic Liability: Slightly more reactive than

    
    , allowing for tunable degradation profiles in environmental contexts (agrochemicals).[1]
    

2-[(Difluoromethyl)sulfanyl]phenol (CAS 1251084-72-6 ) represents a strategic intermediate.[1] The ortho positioning of the hydroxyl and difluoromethylthio groups makes it a versatile scaffold for constructing fused heterocycles (e.g., 1,3-benzoxathioles ) or as a privileged ligand in catalysis.[1]

Physicochemical Performance Comparison

The following table contrasts the properties of the




Property

(Target)

(Competitor)

(Alternative)

(Control)
Hansch Lipophilicity (

)
0.68 1.441.040.61
Hammett Constant (

)
0.40 0.500.350.00
H-Bond Donor Ability Yes (Weak) NoNoNo
Metabolic Stability High (High C-F bond strength)Very HighHighLow (S-oxidation)
Steric Bulk (Charton) Medium LargeMediumSmall

Key Insight: The


1

Synthetic Accessibility & Patent Landscape

The synthesis of 2-[(Difluoromethyl)sulfanyl]phenol is non-trivial due to the instability of the

1
Route A: Nucleophilic Difluoromethylation (Industrial Standard)[1]
  • Precursor: 2-Mercaptophenol (or 2-hydroxybenzenethiol).[1]

  • Reagent: Chlorodifluoromethane (

    
    , Freon-22) or Sodium chlorodifluoroacetate.[1]
    
  • Mechanism: In situ generation of difluorocarbene (

    
    ) which inserts into the S-H bond.[1]
    
  • Pros: Cheap reagents, scalable.[1]

  • Cons: Freon-22 is an ozone-depleting substance (ODS); requires specialized handling.[1]

Route B: Electrophilic Difluoromethylthiolation (Late-Stage)[1]
  • Precursor: Phenol.[1]

  • Reagent: N-Difluoromethylthiophthalimide or

    
    .[1]
    
  • Mechanism: Electrophilic aromatic substitution (often requires directing groups or high reactivity).[1]

  • Pros: Avoids ODS; high functional group tolerance.

  • Cons: Reagents are expensive; regioselectivity (ortho vs para) can be poor without directing groups.[1]

Route C: Deoxygenative Difluoromethylthiolation[1]
  • Precursor: 2-Hydroxybenzenesulfonyl chloride.[1]

  • Reagent: Phosphine reductants + Difluoromethylating agent.[1]

  • Pros: Avoids handling free thiols (odorous/oxidatively unstable).

Visualization: Synthetic Decision Tree

SynthesisRoutescluster_0Key Decision FactorStartTarget: 2-[(Difluoromethyl)sulfanyl]phenolMercaptoStart: 2-MercaptophenolBaseBase: NaOH / KOH(Phase Transfer)Mercapto->BaseCarbeneReagent: ClCHF2 (Freon-22)or BrCF2P(O)(OEt)2RouteARoute A: S-H InsertionCarbene->RouteABase->CarbeneRouteA->StartPhenolStart: PhenolLewisAcidCatalyst: Lewis AcidPhenol->LewisAcidElectrophileReagent: PhSO2SCF2Hor Phthalimide-SCF2HRouteBRoute B: Electrophilic Subst.Electrophile->RouteBLewisAcid->ElectrophileRouteB->Start

Figure 1: Strategic synthetic pathways for accessing the target scaffold. Route A is preferred for bulk manufacturing, while Route B is used for late-stage functionalization.[1]

Experimental Protocols

The following protocols are synthesized from best-practice methodologies found in relevant patents (e.g., CN107540598B, WO2012/070678) and peer-reviewed literature (Org. Lett., J. Org.[1] Chem.).[1][2][3][4][5][6][7]

Protocol 1: Synthesis via Difluorocarbene Insertion (Scalable)

Objective: Preparation of 2-[(difluoromethyl)sulfanyl]phenol from 2-mercaptophenol.[1]

Reagents:

  • 2-Mercaptophenol (1.0 eq)[1]

  • Diethyl bromodifluoromethylphosphonate (1.2 eq) [Freon-22 surrogate][1]

  • Potassium hydroxide (KOH) (20 eq, 30% aq.[1] solution)

  • Acetonitrile (

    
    ) (Solvent)[1]
    

Step-by-Step Workflow:

  • Setup: Charge a round-bottom flask with 2-mercaptophenol (10 mmol) and acetonitrile (20 mL). Cool to 0°C.[1]

  • Base Addition: Add aqueous KOH solution (200 mmol) dropwise. The solution may darken due to phenolate/thiolate formation.[1]

  • Reagent Addition: Add diethyl bromodifluoromethylphosphonate (12 mmol) slowly.

  • Reaction: Stir vigorously at 0°C for 30 minutes, then allow to warm to room temperature (25°C). Stir for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2) or GC-MS.[1]

  • Quench: Pour the reaction mixture into ice-water (100 mL). Acidify carefully with 1M HCl to pH ~3-4.[1]

  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine.[1]

  • Purification: Dry over

    
    , concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).
    
  • Validation:

    • 19F NMR: Look for doublet at

      
       ppm (
      
      
      Hz).[1]
    • 1H NMR: Look for triplet at

      
       ppm (
      
      
      Hz) for the
      
      
      proton.[1]
Protocol 2: Electrophilic Difluoromethylthiolation (Metal-Free)

Objective: Introduction of

Reagents:

  • Phenol derivative (1.0 eq)[1]

  • N-Difluoromethylthiophthalimide (1.2 eq)[1]

  • Lewis Acid (

    
    ) or Bronsted Acid (TFOH)[1]
    

Workflow:

  • Dissolve the phenol in dry DCM under Argon.[1]

  • Add the phthalimide reagent.[1][3]

  • Add the acid catalyst at 0°C.

  • Stir at RT for 12 hours.

  • Note: This route often yields a mixture of ortho and para isomers.[1] Separation by column chromatography is required.[1]

Downstream Applications: The "Ortho" Advantage

The specific utility of 2-[(difluoromethyl)sulfanyl]phenol lies in its ability to form fused bicyclic systems.[1]

Pathway to 1,3-Benzoxathioles

The ortho-relationship between the hydroxyl (-OH) and the sulfur (-S-) allows for cyclization reactions.[1]

  • Reaction: Condensation with aldehydes or ketones.[1]

  • Product: 2,2-disubstituted-1,3-benzoxathioles.[1]

  • Application: These fused systems are often explored as antioxidants and lipoxygenase inhibitors in pharmaceutical patents.[1]

Pathway to Agrochemicals (Pyrazoles/Pyridines)

While the phenol itself is an intermediate, the

1
  • Mechanism: The

    
     group provides metabolic stability similar to 
    
    
    but with reduced environmental persistence (shorter half-life in soil due to potential hydrolysis of the C-F bond under specific bacterial conditions).[1]

Applicationscluster_pharmaPharmaceuticalscluster_agroAgrochemicalsIntermediate2-[(Difluoromethyl)sulfanyl]phenol(CAS 1251084-72-6)Benzoxathiole1,3-Benzoxathioles(Anti-inflammatory)Intermediate->BenzoxathioleCyclizationLigandSalicyl-type Ligands(Catalysis)Intermediate->LigandCoordinationBioisostereSCF2H Bioisostere(Replaces SCF3)Intermediate->BioisostereDerivatizationPesticideNovel Insecticides(Pyriprole Analogs)Bioisostere->Pesticide

Figure 2: Downstream applications of the ortho-difluoromethylthio phenol intermediate.[1]

References

  • Goossen, L. J., et al. (2017).[1] "A Two-Step, One-Pot, and Multigram-Scale Synthesis of N-Difluoromethylthiophthalimide." Organic Letters, 19(17), 4648–4651.[1] Link[1]

  • Shen, Q., et al. (2017).[1] "One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate." Organic Letters, 19(23), 6388–6391.[1] Link[1]

  • Patent CN107540598B. "Method for preparing N-difluoromethylthio o-phenylimide compounds."[1] (2018).[1] Link

  • Patent CN101709045A. "Preparation method of thiophenol." (2010).[1] Link

  • Zafrani, Y., et al. (2017).[1] "Difluoromethylthio Group as a Hydrogen Bond Donor."[1] Journal of Medicinal Chemistry, 60(2), 797–804.[1] (Establishes the H-bond donor capability of SCF2H).

Safety Operating Guide

Personal protective equipment for handling 2-[(Difluoromethyl)sulfanyl]phenol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: CAS: 1251084-72-6

Executive Safety Summary

For the attention of: Medicinal Chemists, Process Safety Engineers, and Lab Managers.

2-[(Difluoromethyl)sulfanyl]phenol is a specialized fluorinated building block used to introduce the lipophilic


 motif into drug candidates. While standard Safety Data Sheets (SDS) often classify this specific derivative as an Irritant (H315) , experienced handling dictates treating it with the Toxic/Corrosive  protocols reserved for parent phenols.

The Critical Hazard Nuance: The


 group is designed to increase lipophilicity (membrane permeability). When attached to a phenol, this likely enhances dermal absorption compared to standard phenol. Do not rely solely on standard nitrile gloves for direct handling of the neat oil. 
Parameter Critical Data
Physical State Viscous Oil / Low-melting solid
Primary Routes Dermal Absorption (High Risk), Inhalation, Ocular
Key Hazards Skin/Eye Damage (H315/H318), Acute Toxicity (H302), Respiratory Irritation (H335)
First Aid Agent PEG 300/400 (Polyethylene Glycol) - Mandatory availability

Risk Assessment & Hazard Identification

As a Senior Application Scientist, I advise looking beyond the GHS label. The risk profile is a synergy of two functional groups:

  • The Phenolic Core: Phenols act as protoplasmic poisons. They denature proteins and cause "white burns" (coagulative necrosis). Crucially, phenols possess a local anesthetic effect; a researcher may be chemically burned without feeling immediate pain, leading to prolonged exposure.[1][2][3]

  • The Difluoromethylthio Group (

    
    ):  This moiety acts as a lipophilic hydrogen-bond donor [1]. In a biological context, this increases the compound's ability to cross lipid bilayers—including your skin.
    

Incompatibility Warning:

  • Bases: The phenolic proton is acidic; reaction with strong bases generates phenolate salts.

  • Oxidizers: The sulfur atom is susceptible to oxidation (sulfoxide/sulfone formation).

  • Acids: While the

    
     group is more stable than some analogues, strong acidic conditions can lead to hydrolysis, potentially releasing HF or sulfur byproducts [1].
    

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for the neat compound. Use the following "Barrier-in-Depth" strategy.

Glove Selection Protocol

Do not use thin disposable nitrile gloves as primary protection for the neat oil. Phenols permeate nitrile rapidly.

Task Primary Glove Secondary Liner Rationale
Weighing / Neat Handling Silver Shield® (Laminate) or Butyl Rubber (>0.5mm)Disposable Nitrile (4-6 mil)Laminates provide >4h breakthrough time against phenols and halogenated organics.
Dilute Solutions (<1%) Double-gloved Nitrile (Total >8 mil)N/AIncidental splash protection only. Change immediately upon contact.
Spill Cleanup Silver Shield® or VitonDisposable NitrileMaximum chemical resistance required.
Eye & Body Protection[3][4][5][6][7][8]
  • Eyes: Chemical Splash Goggles (ANSI Z87.1+). Safety glasses are prohibited for neat handling due to the risk of irreversible corneal damage (H318).

  • Respiratory: Handling must occur in a certified fume hood. If work is done outside a hood (e.g., maintenance), a half-face respirator with ABEK-P3 filters (Organic Vapor/Acid Gas/Particulate) is required due to the sulfur/fluorine potential.

  • Body: Lab coat (buttoned). For scale-up (>5g), wear a Tyvek® sleeve or apron over the lab coat to prevent sleeve saturation.

Operational Protocol: Safe Handling Workflow

Step 1: Preparation
  • Verify the presence of a Phenol Spill Kit (must contain PEG 300/400 and absorbent pads).

  • Check Fume Hood face velocity (Target: 0.5 m/s or 100 fpm).

  • Thawing: If the compound has solidified (oil/solid hybrid), warm gently in a water bath (<40°C). Do not use a heat gun, as localized hotspots can trigger decomposition or volatilization.

Step 2: Weighing & Transfer
  • Technique: Use a positive displacement pipette or a glass pasteur pipette for the oil. Avoid pouring.

  • Containment: Weigh inside the fume hood. If the balance is outside, tare the vial, move to the hood to add the reagent, cap tightly, and return to the balance.

  • Decontamination: Wipe the threads of the stock bottle with a Kimwipe soaked in PEG 400, then water, before recapping. This prevents the "crust" that often seals caps permanently.

Step 3: Reaction Setup
  • Solvent Choice: When dissolving, avoid Dimethyl Sulfoxide (DMSO) if possible, as DMSO dramatically accelerates skin absorption of toxic solutes. Use Dichloromethane (DCM) or Ethyl Acetate, but treat the resulting solution as highly penetrating.

Visualization: PPE Decision Logic

PPE_Selection Start Handling 2-[(Difluoromethyl)sulfanyl]phenol State What is the concentration? Start->State Neat Neat Oil / Stock Solution State->Neat High Risk Dilute Dilute Solution (<1%) State->Dilute Lower Risk Glove_Neat GLOVES: Silver Shield® (Laminate) OR Butyl Rubber Neat->Glove_Neat Body_Neat BODY: Lab Coat + Tyvek Sleeves EYES: Splash Goggles Neat->Body_Neat Glove_Dilute GLOVES: Double Nitrile (Change immediately on splash) Dilute->Glove_Dilute Body_Dilute BODY: Lab Coat EYES: Splash Goggles Dilute->Body_Dilute Hood ENGINEERING: Fume Hood Mandatory Glove_Neat->Hood Glove_Dilute->Hood Body_Neat->Hood

Figure 1: Decision tree for selecting appropriate PPE based on concentration levels.

Emergency Response & First Aid

The "Golden Minute": Speed is critical. Water alone is often ineffective for phenols due to low solubility and the formation of a sticky film.

  • Skin Contact:

    • IMMEDIATELY wipe off excess oil.

    • Soak/Spray the area with PEG 300 or PEG 400 (Polyethylene Glycol).[1][2][4] Rub gently. The PEG acts as a solvent to extract the phenol from the skin pores [2].

    • Continue PEG treatment for 15 minutes or until the odor disappears.

    • Wash with soap and water after PEG treatment.[5][6]

    • Note: If PEG is unavailable, use copious amounts of water (emergency shower) for >30 minutes, but PEG is vastly superior.

  • Eye Contact:

    • Flush with water for 15 minutes.[6] Do not use PEG in eyes.

    • Seek immediate ophthalmological attention.

  • Spill Cleanup:

    • Cover with P-Pads (Polypropylene) or vermiculite.

    • Do not use standard clay litter (can react).

    • Place waste in a sealed container labeled "Toxic/Corrosive Debris."

Disposal & Waste Management

Proper disposal is a legal and safety imperative.

  • Waste Stream: Halogenated Organic Waste .

    • Why? Even though it contains sulfur, the fluorine content dictates it must not be mixed with non-halogenated solvents (like acetone/methanol) intended for fuel blending [3].

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid waste) and strong bases to prevent exothermic decomposition.

  • Labeling: Clearly mark the tag with "Phenolic Compound" and "Organofluorine."

References

  • National Institutes of Health (NIH). (2021). A Toolbox of Reagents for Difluoromethylthiolation. PubMed. Available at: [Link]

  • University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.